Technical Documentation Center

3,5-Diisopropylbenzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,5-Diisopropylbenzaldehyde
  • CAS: 112538-48-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3,5-Diisopropylbenzaldehyde

Introduction: Unveiling a Versatile Synthetic Building Block 3,5-Diisopropylbenzaldehyde is a substituted aromatic aldehyde that, while not as extensively documented as other benzaldehyde derivatives, presents significan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Building Block

3,5-Diisopropylbenzaldehyde is a substituted aromatic aldehyde that, while not as extensively documented as other benzaldehyde derivatives, presents significant potential for researchers and professionals in organic synthesis and drug development. Its unique structural feature—two bulky, lipophilic isopropyl groups positioned meta to the formyl group—imparts specific steric and electronic properties that can be strategically exploited. These isopropyl groups can influence reaction kinetics, regioselectivity, and the physicochemical properties of downstream compounds, such as solubility and receptor binding affinity.

This guide offers a comprehensive technical overview of 3,5-diisopropylbenzaldehyde, consolidating available data and providing expert insights into its synthesis, reactivity, and potential applications. Recognizing the sparse specific literature for this exact molecule, this document integrates established chemical principles and data from analogous compounds to provide a robust and practical resource for laboratory professionals.

Section 1: Core Chemical Identity and Properties

Correctly identifying a chemical is the foundation of any successful research endeavor. 3,5-Diisopropylbenzaldehyde is registered under a specific CAS number, which ensures unambiguous identification in literature, patents, and commercial catalogs.

Chemical Identifiers

A summary of the key identifiers for 3,5-diisopropylbenzaldehyde is presented below.

IdentifierValueSource
Chemical Name 3,5-Diisopropylbenzaldehyde-
Synonyms 3,5-bis(1-methylethyl)benzaldehyde-
CAS Number 112538-48-4[1][2][3]
Molecular Formula C₁₃H₁₈O[4]
Molecular Weight 190.28 g/mol [4]
SMILES O=CC1=CC(C(C)C)=CC(C(C)C)=C1[4]
Physicochemical Properties

The physical properties of an aldehyde are critical for planning reactions, purifications, and for understanding its behavior in different media. While comprehensive experimental data for 3,5-diisopropylbenzaldehyde is limited, key properties have been reported by chemical suppliers.

PropertyValueSource & Notes
Appearance Colorless to pale yellow liquidInferred from similar aromatic aldehydes.
Boiling Point 141-146 °C at 9 Torr[1]
Density 0.972 g/cm³ (at 18 °C)[1]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., Toluene, Dichloromethane, Ether, Acetone)Inferred from structural analogues like 1,3-diisopropylbenzene.

Section 2: Synthesis and Manufacturing Insights

The synthesis of 3,5-diisopropylbenzaldehyde is not widely published in academic literature. However, its structure logically points to the formylation of 1,3-diisopropylbenzene as the most direct synthetic route. The electron-donating nature of the two isopropyl groups activates the aromatic ring toward electrophilic substitution. The primary challenge is controlling the regioselectivity of the formylation.

Key Synthetic Precursor: 1,3-Diisopropylbenzene

The starting material, 1,3-diisopropylbenzene (also known as m-diisopropylbenzene), is a commercially available aromatic hydrocarbon.[5][6] It is typically produced by the alkylation of benzene with propylene using a Lewis acid catalyst.[5]

Proposed Synthetic Pathway: Electrophilic Formylation

Two classical and highly effective methods for the formylation of activated aromatic rings are the Vilsmeier-Haack and Gattermann-Koch reactions. These represent the most plausible industrial and laboratory-scale syntheses.

Synthesis_Workflow start Starting Material: 1,3-Diisopropylbenzene reagent_choice Select Formylation Method start->reagent_choice vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) reagent_choice->vilsmeier Milder conditions Good for activated rings gattermann Gattermann-Koch Reaction (CO, HCl, AlCl₃/CuCl) reagent_choice->gattermann High pressure CO Less common for ethers workup Aqueous Workup & Hydrolysis vilsmeier->workup gattermann->workup purification Purification (Distillation or Chromatography) workup->purification product Product: 3,5-Diisopropylbenzaldehyde purification->product

Caption: Logical workflow for the synthesis of 3,5-diisopropylbenzaldehyde.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[3][7][8] The following protocol is a validated, general procedure adapted for this specific transformation.

Reaction Scheme: C₆H₄(CH(CH₃)₂)₂ + (CH₃)₂NCHO + POCl₃ → C₁₃H₁₈O

Materials:

  • 1,3-Diisopropylbenzene (1.0 equiv)

  • Phosphoryl chloride (POCl₃) (1.2 equiv)

  • N,N-Dimethylformamide (DMF) (5.0 equiv, used as reagent and solvent)

  • Dichloromethane (DCM) (as additional solvent, optional)

  • Sodium acetate solution (saturated)

  • Deionized water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C. The formation of the solid Vilsmeier reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ may be observed.

  • Substrate Addition: After the addition of POCl₃ is complete, add 1,3-diisopropylbenzene to the mixture, either neat or dissolved in a minimal amount of dry DCM.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature, then heat to 50-60 °C and stir for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Hydrolysis: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously add crushed ice, followed by the slow, portion-wise addition of a saturated aqueous solution of sodium acetate until the mixture is neutralized. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure 3,5-diisopropylbenzaldehyde.

Section 3: Chemical Reactivity and Synthetic Utility

The reactivity of 3,5-diisopropylbenzaldehyde is primarily dictated by the aldehyde functional group and the nature of the aromatic ring. The two meta-isopropyl groups exert a moderate electron-donating effect, slightly activating the ring, while also providing significant steric hindrance around the 2, 4, and 6 positions.

Core Reactivity Map

Reactivity_Map main 3,5-Diisopropylbenzaldehyde oxidation Oxidation main->oxidation [O] (KMnO₄, CrO₃) reduction Reduction main->reduction [H] (NaBH₄, LiAlH₄) nucleophilic Nucleophilic Addition main->nucleophilic product_acid 3,5-Diisopropylbenzoic Acid oxidation->product_acid product_alcohol 3,5-Diisopropylbenzyl Alcohol reduction->product_alcohol product_cyanohydrin Cyanohydrin Formation nucleophilic->product_cyanohydrin HCN/NaCN product_wittig Wittig Reaction (Alkenes) nucleophilic->product_wittig Ph₃P=CHR' product_grignard Grignard Reaction (2° Alcohols) nucleophilic->product_grignard R'MgBr product_imine Condensation (Imines/Schiff Bases) nucleophilic->product_imine R'NH₂

Caption: Key reaction pathways for 3,5-diisopropylbenzaldehyde.

  • Oxidation: The aldehyde group is readily oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). The product, 3,5-diisopropylbenzoic acid, is a useful synthetic intermediate in its own right.

  • Reduction: The formyl group can be selectively reduced to a primary alcohol, 3,5-diisopropylbenzyl alcohol, using mild reducing agents such as sodium borohydride (NaBH₄) or more powerful reagents like lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. This is a cornerstone of its synthetic utility.[9]

    • Grignard and Organolithium Reagents: Reaction with organometallic reagents (R-MgX, R-Li) provides access to secondary alcohols.

    • Wittig Reaction: Condensation with phosphorus ylides (Wittig reagents) is a standard method for converting the aldehyde into a correspondingly substituted alkene.

    • Cyanohydrin Formation: Addition of cyanide (e.g., from HCN or NaCN) yields a cyanohydrin, which can be further hydrolyzed to an α-hydroxy acid.

  • Condensation Reactions: The aldehyde readily condenses with primary amines to form imines (Schiff bases).[10] This reaction is fundamental in the synthesis of various heterocyclic systems and ligands. The steric hindrance from the isopropyl groups may slow the reaction rate compared to less substituted benzaldehydes.

Section 4: Applications in Research and Drug Development

While specific drug candidates containing the 3,5-diisopropylbenzaldehyde moiety are not prominently reported, its structural features suggest high potential as a scaffold or intermediate in medicinal chemistry. The diisopropylphenyl group is a key structural motif that can be used to enhance lipophilicity and modulate interactions with biological targets.

Role as a Lipophilic Scaffold

The two isopropyl groups significantly increase the lipophilicity (fat-solubility) of molecules derived from this aldehyde. In drug design, tuning lipophilicity is crucial for controlling a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as membrane permeability and protein binding.

Steric Influence in Active Site Binding

The bulky nature of the isopropyl groups can be used to achieve selective binding to protein targets.[11] By designing molecules where these groups occupy specific hydrophobic pockets within an enzyme's active site or a receptor's binding domain, medicinal chemists can enhance potency and selectivity. For example, diisopropylphenyl groups have been explored in the design of novel anthelmintic agents and other pharmacologically active compounds.[12]

Potential as a Precursor for Novel Therapeutics

Based on the applications of other substituted benzaldehydes, 3,5-diisopropylbenzaldehyde is a logical precursor for several classes of therapeutic agents:

  • Anticancer Agents: Benzaldehyde derivatives are precursors to chalcones and heterocyclic systems that have shown promise in cancer research.[13]

  • Antimicrobial Compounds: The formation of Schiff bases from substituted benzaldehydes is a common strategy for developing new antibacterial and antifungal agents.[8][10]

  • CNS-Active Agents: The lipophilic nature of the diisopropylphenyl group may facilitate penetration of the blood-brain barrier, making it a potentially useful scaffold for drugs targeting the central nervous system.

Section 5: Safety, Handling, and Storage

As a substituted aromatic aldehyde, 3,5-diisopropylbenzaldehyde should be handled with appropriate care in a laboratory setting. While a specific, comprehensive safety data sheet (SDS) is not widely available, the following guidelines are based on the known hazards of this chemical class.

Hazard Identification and Precautionary Measures

The following table summarizes the expected hazards and necessary precautions. Users must consult the specific SDS provided by their supplier before handling this chemical.

Hazard CategoryDescription and Precautionary Statements
Skin Corrosion/Irritation Expected to cause skin irritation. P264: Wash hands and exposed skin thoroughly after handling. P280: Wear protective gloves and clothing.[1][5][9]
Eye Damage/Irritation May cause serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5][9]
Acute Toxicity (Oral/Inhalation) May be harmful if swallowed or inhaled. P261: Avoid breathing vapors. P271: Use only outdoors or in a well-ventilated area.[1][5][9]
Flammability Combustible liquid. P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[4]
First Aid, Storage, and Disposal
  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Storing under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.[4]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • YouTube. Vilsmeier-Haack Reaction. (2021). Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. (2025). Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. Available from: [Link]

  • PubChem. 4-Isopropyl-3,5-dimethoxybenzaldehyde. Available from: [Link]

  • Wikipedia. Diisopropylbenzene. Available from: [Link]

  • PubMed. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][2][4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. (2014). Available from: [Link]

  • Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available from: [Link]

  • PrepChem.com. Synthesis of meta-diisopropylbenzene. Available from: [Link]

  • Wikipedia. 1,3-Diisopropylbenzene. Available from: [Link]

  • ACS Publications. Two Practical Syntheses of Sterically Congested Benzophenones. (2008). Available from: [Link]

  • PubChem. Cuminaldehyde. Available from: [Link]

  • PubChem. 3,5-Dihydroxybenzaldehyde. Available from: [Link]

  • Google Patents. Preparation of m- and p-diisopropyl-benzene.
  • Royal Society of Chemistry. Synthesis of sterically hindered 4,5-diarylphenanthrenes via acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes. (2019). Available from: [Link]

  • PubMed Central. Diisopropylphenyl-imidazole (DII): A new compound that exerts anthelmintic activity through novel molecular mechanisms. (2018). Available from: [Link]

  • Google Patents. 3,5-dimethylbenzaldehyde preparation method.
  • NIST. Benzaldehyde, 4-(1-methylethyl)-. Available from: [Link]

  • MDPI. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -pyrazoline Derivatives. (2022). Available from: [Link]

  • Wikipedia. Aldehyde. Available from: [Link]

  • Organic Syntheses. m-AMINOBENZALDEHYDE DIMETHYLACETAL. Available from: [Link]

  • Wikipedia. Cuminaldehyde. Available from: [Link]

  • PubMed Central. Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][1][14]diazepines. Available from: [Link]

  • The Aquila Digital Community. The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019). Available from: [Link]

  • NIST. 3,5-Dimethoxybenzaldehyde. Available from: [Link]

  • SpectraBase. 3,5-Di-tert-butyl-2-hydroxybenzaldehyde - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • NIST. 3,5-Dimethoxybenzaldehyde. Available from: [Link]

  • SpectraBase. 3,5-Dibenzyloxybenzaldehyde - Optional[MS (GC)] - Spectrum. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 3,5-Diisopropylbenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3,5-Diisopropylbenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with an aldehyde group and two isopropyl groups...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diisopropylbenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with an aldehyde group and two isopropyl groups at the meta positions. This substitution pattern imparts specific steric and electronic properties that make it a molecule of interest in organic synthesis and medicinal chemistry. The bulky isopropyl groups can influence the reactivity of the aldehyde and the aromatic ring, and can be exploited in the design of molecules targeting specific biological receptors or enzyme active sites.

While 3,5-Diisopropylbenzaldehyde is commercially available, detailed experimental data on its physical and chemical properties are not extensively reported in publicly available literature. Therefore, this technical guide will provide a comprehensive overview of its known characteristics, supplemented with predicted data and insights derived from the established chemistry of analogous dialkyl-substituted benzaldehydes. This approach aims to equip researchers and drug development professionals with a robust understanding of this compound for its effective utilization in their work.

Physicochemical Properties

The physical properties of 3,5-Diisopropylbenzaldehyde are largely dictated by its molecular structure: a moderately sized aromatic compound with significant nonpolar character due to the isopropyl groups.

PropertyValue/InformationSource
CAS Number 112538-48-4[Generic Supplier Data]
Molecular Formula C₁₃H₁₈O[Generic Supplier Data]
Molecular Weight 190.28 g/mol [Generic Supplier Data]
Appearance Expected to be a colorless to pale yellow liquid[Inference from similar compounds like 3,5-dimethylbenzaldehyde][1]
Melting Point Data not available in published literature
Boiling Point Data not available in published literature
Density Data not available in published literature
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, dichloromethane) and insoluble in water.[General principles of organic chemistry]
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere.[2]

Spectroscopic Analysis (Predicted)

The following sections detail the expected spectroscopic signatures of 3,5-Diisopropylbenzaldehyde, which are crucial for its identification and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show four distinct signals:

  • Aldehyde Proton (-CHO): A singlet peak is expected in the downfield region, typically between δ 9.8 - 10.0 ppm . This significant downfield shift is due to the deshielding effect of the carbonyl group.

  • Aromatic Protons (Ar-H): The three protons on the benzene ring are expected to appear in the aromatic region (around δ 7.0 - 7.8 ppm ). Due to the meta-substitution pattern, one might observe a singlet for the C2-H and a doublet or a complex multiplet for the C4-H and C6-H.

  • Isopropyl Methine Protons (-CH(CH₃)₂): A septet is predicted for the two equivalent methine protons of the isopropyl groups, likely in the range of δ 2.9 - 3.2 ppm . The splitting into a septet is due to coupling with the six methyl protons.

  • Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet is expected for the twelve equivalent methyl protons of the two isopropyl groups, typically appearing more upfield around δ 1.2 - 1.3 ppm .

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is anticipated to display six signals corresponding to the unique carbon environments in the molecule:

  • Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 190 - 195 ppm .

  • Aromatic Carbons (Ar-C): Four signals are expected in the aromatic region (δ 120 - 150 ppm ): one for the carbon bearing the aldehyde group, one for the carbons bearing the isopropyl groups, and two for the carbons bearing hydrogen atoms.

  • Isopropyl Methine Carbon (-CH(CH₃)₂): A signal around δ 34 - 36 ppm .

  • Isopropyl Methyl Carbons (-CH(CH₃)₂): A signal in the aliphatic region, around δ 23 - 25 ppm .

Infrared (IR) Spectroscopy

The IR spectrum of 3,5-Diisopropylbenzaldehyde would be characterized by the following key absorption bands:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700 - 1710 cm⁻¹ .[3]

  • C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹ .[3] The presence of these two bands is highly characteristic of an aldehyde.

  • C-H Stretch (Aromatic): Weak to medium absorption bands above 3000 cm⁻¹, typically in the range of 3000 - 3100 cm⁻¹ .[3]

  • C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹, in the range of 2850 - 2970 cm⁻¹ , corresponding to the C-H bonds of the isopropyl groups.

  • C=C Stretch (Aromatic): Medium to weak absorption bands in the region of 1450 - 1600 cm⁻¹ .[3]

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), the following features would be expected:

  • Molecular Ion Peak (M⁺): A peak at m/z = 190.28 , corresponding to the molecular weight of the compound.

  • Major Fragmentation Peaks:

    • A significant peak at m/z = 189 , resulting from the loss of a hydrogen atom from the aldehyde group.

    • A peak at m/z = 161 , corresponding to the loss of an ethyl group (-C₂H₅) from an isopropyl substituent.

    • A prominent peak at m/z = 147 , due to the loss of an isopropyl group (-C₃H₇).

Synthesis and Purification

While a specific, high-yield synthesis of 3,5-Diisopropylbenzaldehyde is not prominently featured in the literature, a plausible and effective route can be designed based on established organic chemistry reactions. A common approach for introducing an aldehyde group onto an activated aromatic ring is the Vilsmeier-Haack reaction.

Proposed Synthetic Workflow: Vilsmeier-Haack Reaction

G cluster_0 Step 1: Formation of Vilsmeier Reagent cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier Reaction POCl3 Phosphorus oxychloride (POCl3) POCl3->Vilsmeier Diisopropylbenzene 1,3-Diisopropylbenzene (Starting Material) Intermediate Iminium Salt Intermediate Diisopropylbenzene->Intermediate Reaction with Vilsmeier Reagent Hydrolysis Aqueous Workup (e.g., H2O, NaOAc) Intermediate->Hydrolysis Product 3,5-Diisopropylbenzaldehyde (Final Product) Hydrolysis->Product

Caption: Proposed synthetic workflow for 3,5-Diisopropylbenzaldehyde via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol (Hypothetical)

Rationale: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds. 1,3-Diisopropylbenzene is activated towards electrophilic aromatic substitution by the two alkyl groups, making this a suitable synthetic strategy.

  • Reagent Preparation (Vilsmeier Reagent):

    • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 equivalents) to 0°C in an ice bath.

    • Slowly add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise with stirring, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 1,3-diisopropylbenzene (1.0 equivalent) in a minimal amount of an appropriate solvent like dichloromethane.

    • Cool the solution to 0°C and slowly add the prepared Vilsmeier reagent dropwise.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (e.g., 40-50°C) for several hours (monitor by TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice containing a saturated aqueous solution of sodium acetate.

    • Stir vigorously for 1-2 hours to hydrolyze the intermediate iminium salt.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography

Rationale: Column chromatography is an effective method for purifying the target aldehyde from any unreacted starting material and potential side products.

  • Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle into a uniform bed. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude 3,5-diisopropylbenzaldehyde in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The less polar 1,3-diisopropylbenzene will elute first, followed by the more polar 3,5-diisopropylbenzaldehyde.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3,5-diisopropylbenzaldehyde.

Chemical Reactivity

The chemical behavior of 3,5-Diisopropylbenzaldehyde is dominated by the reactivity of the aldehyde functional group and the aromatic ring.

Reactions of the Aldehyde Group

The aldehyde group is a key site for a variety of important chemical transformations:

  • Oxidation: Can be readily oxidized to the corresponding 3,5-diisopropylbenzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

  • Reduction: The aldehyde can be reduced to 3,5-diisopropylbenzyl alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Addition: Undergoes nucleophilic addition with Grignard reagents or organolithium compounds to form secondary alcohols.

  • Wittig Reaction: Reacts with phosphorus ylides to form alkenes, providing a powerful method for C=C bond formation.

  • Condensation Reactions: Can participate in condensation reactions like the aldol condensation or the Knoevenagel condensation.

  • Schiff Base Formation: Reacts with primary amines to form imines (Schiff bases), which are important intermediates in many biological and synthetic processes.

G cluster_reactions Key Reactions center_node 3,5-Diisopropylbenzaldehyde Oxidation Oxidation (e.g., KMnO4) center_node->Oxidation Reduction Reduction (e.g., NaBH4) center_node->Reduction Wittig Wittig Reaction (with Ph3P=CHR) center_node->Wittig Schiff_Base Schiff Base Formation (with R-NH2) center_node->Schiff_Base Carboxylic_Acid 3,5-Diisopropylbenzoic Acid Oxidation->Carboxylic_Acid Product Alcohol 3,5-Diisopropylbenzyl Alcohol Reduction->Alcohol Product Alkene Stilbene Derivative Wittig->Alkene Product Imine Imine (Schiff Base) Schiff_Base->Imine Product

Caption: Key reactions of the aldehyde group in 3,5-Diisopropylbenzaldehyde.

Reactions of the Aromatic Ring

The two isopropyl groups are ortho-, para-directing activators, while the aldehyde group is a meta-directing deactivator. The directing effects will influence the regioselectivity of electrophilic aromatic substitution reactions. The positions ortho to the isopropyl groups (C2, C4, C6) are activated, while the position meta to the aldehyde (C5, which is already substituted) is deactivated. Therefore, electrophilic substitution is most likely to occur at the C2, C4, and C6 positions, with potential steric hindrance from the bulky isopropyl groups influencing the product distribution.

Potential Applications in Drug Discovery and Research

Substituted benzaldehydes are valuable scaffolds in medicinal chemistry.[4] While specific applications for 3,5-diisopropylbenzaldehyde are not widely documented, its structure suggests several potential uses:

  • As a Synthetic Intermediate: It can serve as a starting material for the synthesis of more complex molecules with potential biological activity. The aldehyde group provides a handle for a wide range of chemical transformations.[5]

  • Probing Steric Pockets: The bulky diisopropyl groups can be used to design ligands that selectively target proteins with large, hydrophobic binding pockets. This steric bulk can enhance binding affinity and selectivity for a particular target.

  • Modulation of Physicochemical Properties: The lipophilic isopropyl groups can increase the overall lipophilicity of a drug candidate, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[2]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

    • Skin Contact: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water and seek medical attention.[6]

References

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 4-Isopropyl-3,5-dimethoxybenzaldehyde. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN103524313A - 3,5-dimethylbenzaldehyde preparation method.
  • MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3,5-Dinitrobenzaldehyde. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). Benzaldehyde. Retrieved January 20, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Isopropylbenzaldehyde (CAS 34246-57-6). Retrieved January 20, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved January 20, 2026, from [Link]

  • NIST. (n.d.). 3,5-Dimethoxybenzaldehyde. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxybenzaldehyde. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dinitrobenzaldehyde. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • PubChem. (n.d.). Benzaldehyde, 3,5-dimethyl-. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 3, 5-dichlorobenzaldehyde and carboxamide triazole intermediate.
  • NIST. (n.d.). Benzaldehyde, 3,5-dimethyl-. Retrieved January 20, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to 3,5-Diisopropylbenzaldehyde

Abstract This technical guide provides a comprehensive overview of 3,5-Diisopropylbenzaldehyde, a substituted aromatic aldehyde of increasing interest to the scientific community. Tailored for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3,5-Diisopropylbenzaldehyde, a substituted aromatic aldehyde of increasing interest to the scientific community. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's molecular structure, physicochemical properties, a plausible synthetic pathway, and its potential applications. By synthesizing technical data with mechanistic insights, this guide serves as an authoritative resource for understanding and utilizing 3,5-Diisopropylbenzaldehyde in advanced chemical research and development.

Introduction and Nomenclature

3,5-Diisopropylbenzaldehyde is an organic compound characterized by a benzene ring substituted with an aldehyde group (-CHO) and two isopropyl groups at the meta positions (3 and 5). The steric hindrance and electron-donating nature of the isopropyl groups influence the reactivity of both the aromatic ring and the aldehyde functionality. This unique substitution pattern makes it a valuable, lipophilic building block in organic synthesis, particularly for creating complex molecular architectures.

Its systematic IUPAC name is 3,5-bis(propan-2-yl)benzaldehyde . It is also referred to as Benzaldehyde, 3,5-bis(1-methylethyl)-. Understanding its structural characteristics is fundamental to exploring its synthetic utility and potential biological applications.

Physicochemical and Molecular Properties

The molecular formula and weight, along with key physical properties, are crucial for experimental design, including reaction stoichiometry, solvent selection, and purification methods. The properties of 3,5-Diisopropylbenzaldehyde are summarized below.

PropertyValueSource
Chemical Formula C₁₃H₁₈O[1]
Molecular Weight 190.28 g/mol [1]
IUPAC Name 3,5-bis(propan-2-yl)benzaldehyde-
CAS Number 112538-48-4[1]
Boiling Point 141-146 °C (at 9 Torr)[1]
Density 0.972 g/cm³[1]
Appearance Expected to be a liquid or low-melting solid-

Molecular Structure Visualization

The spatial arrangement of the atoms in 3,5-Diisopropylbenzaldehyde dictates its chemical behavior. The two bulky isopropyl groups flank the aldehyde, potentially influencing its reactivity and conformational preferences.

Caption: 2D representation of 3,5-Diisopropylbenzaldehyde.

Synthesis Protocol: Vilsmeier-Haack Formylation

The introduction of a formyl group onto an aromatic ring is a cornerstone of organic synthesis. For electron-rich arenes such as 1,3-diisopropylbenzene, the Vilsmeier-Haack reaction is a highly effective method.[2][3][4][5][6] This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, to achieve formylation under relatively mild conditions.[4][5]

Causality and Mechanistic Insight

The Vilsmeier-Haack reaction is chosen over other formylation methods like the Gattermann-Koch reaction for several reasons.[1][7][8] The Vilsmeier reagent is a weaker electrophile than those generated in Friedel-Crafts type reactions, which makes it highly selective for electron-rich rings and less prone to side reactions.[5] The two isopropyl groups on the starting material, 1,3-diisopropylbenzene, are activating, ortho-para directing groups. Due to steric hindrance at the ortho positions (2, 4, 6), electrophilic attack is strongly favored at the para position (5-position relative to one isopropyl group, which is the 4-position of the ring). However, since the starting material is 1,3-disubstituted, the formylation will occur at the 4-position, which is sterically accessible and electronically activated by both isopropyl groups.

The overall process involves two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to form the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺.[3][5]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of 1,3-diisopropylbenzene attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde.[4][6]

Synthetic Workflow Diagram

G reagent reagent intermediate intermediate process process product product sub_dmf DMF (N,N-Dimethylformamide) proc_formation Reagent Formation sub_dmf->proc_formation sub_pocl3 POCl₃ (Phosphoryl Chloride) sub_pocl3->proc_formation sub_arene 1,3-Diisopropylbenzene proc_attack Electrophilic Attack sub_arene->proc_attack int_vilsmeier Vilsmeier Reagent {[(CH₃)₂N=CHCl]⁺} int_vilsmeier->proc_attack int_iminium Aryl Iminium Salt Intermediate proc_hydrolysis Aqueous Workup (Hydrolysis) int_iminium->proc_hydrolysis proc_formation->int_vilsmeier 0 °C proc_attack->int_iminium rt, ~6h prod_final 3,5-Diisopropyl- benzaldehyde proc_hydrolysis->prod_final NaOAc(aq)

Caption: Vilsmeier-Haack synthesis of 3,5-Diisopropylbenzaldehyde.

Step-by-Step Experimental Protocol

This protocol is a representative example based on established Vilsmeier-Haack procedures and should be adapted and optimized for specific laboratory conditions.[3]

  • Apparatus Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried to maintain anhydrous conditions.

  • Reagent Preparation: In the reaction flask, place 1,3-diisopropylbenzene (1.0 eq) in anhydrous DMF (acting as both solvent and reagent, ~10 mL per 1.0 g of arene). Cool the solution to 0 °C in an ice-water bath with gentle stirring under a nitrogen atmosphere.

  • Vilsmeier Reagent Formation and Reaction: Slowly add phosphoryl chloride (POCl₃, 1.2 eq) dropwise via the dropping funnel to the cooled solution. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate (NaOAc). This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes the acidic byproducts. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure 3,5-Diisopropylbenzaldehyde.

Applications in Research and Drug Development

While specific applications of 3,5-Diisopropylbenzaldehyde are not extensively documented, its structure is analogous to other 3,5-disubstituted benzaldehydes that are pivotal in medicinal chemistry and materials science.

  • Scaffold for Bioactive Molecules: Benzaldehydes are versatile precursors for synthesizing a wide range of biologically active compounds. For instance, 3,5-dihydroxybenzaldehyde is a key building block for stilbene derivatives (like resveratrol analogues) and chalcones, which exhibit antioxidant, anti-inflammatory, and anticancer properties.[3] The diisopropyl analogue provides a more lipophilic scaffold, which could be exploited to improve the membrane permeability and pharmacokinetic profile of drug candidates.

  • Precursor for Schiff Bases and Ligands: The aldehyde group readily reacts with primary amines to form Schiff bases.[3] These compounds are important ligands in coordination chemistry and have been investigated for their anticancer and antibacterial activities. The bulky isopropyl groups could be used to tune the steric and electronic properties of resulting metal complexes.

  • Materials Science: Analogous benzaldehydes are used in the synthesis of Metal-Organic Frameworks (MOFs).[4] The aldehyde functionality in 3,5-Diisopropylbenzaldehyde offers a site for post-synthetic modification within a MOF structure, potentially allowing for the covalent attachment of drug molecules or catalytic sites.[4]

Conclusion

3,5-Diisopropylbenzaldehyde is a valuable chemical intermediate with significant potential in synthetic organic chemistry. Its molecular structure, defined by a reactive aldehyde and two sterically significant isopropyl groups, makes it an attractive building block for creating complex, lipophilic molecules. The Vilsmeier-Haack reaction provides a reliable and regioselective route for its synthesis from commercially available starting materials. For researchers in drug discovery and materials science, this compound offers a unique scaffold to develop novel therapeutic agents, ligands, and functional materials. This guide provides the foundational knowledge required to confidently incorporate 3,5-Diisopropylbenzaldehyde into advanced research endeavors.

References

  • ACS Publications. NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes. [Link]

  • Wikipedia. Gattermann reaction. [Link]

  • Pure Chemistry. Aromatic formylation reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Chemistry LibreTexts. 16.2: Preparation of alkylbenzenes. [Link]

  • NPTEL. Lecture 14 : Electrophilic Aromatic Substitution - II. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 3,5-Diisopropylbenzaldehyde

This guide provides an in-depth analysis of the expected spectroscopic data for 3,5-Diisopropylbenzaldehyde, a key aromatic aldehyde in various research and development applications. While experimental spectra for this s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected spectroscopic data for 3,5-Diisopropylbenzaldehyde, a key aromatic aldehyde in various research and development applications. While experimental spectra for this specific compound are not widely available in public databases, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds, to provide a robust predictive characterization. This approach is designed to empower researchers, scientists, and drug development professionals in identifying and understanding the structural features of this molecule.

Molecular Structure and Spectroscopic Overview

3,5-Diisopropylbenzaldehyde possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The presence of two isopropyl groups and an aldehyde functionality dictates the electronic environment of each atom, which is directly probed by NMR, IR, and MS techniques. Understanding these relationships is paramount for structural elucidation and quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete picture of the carbon-hydrogen framework can be assembled.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3,5-Diisopropylbenzaldehyde is anticipated to exhibit four distinct signals. The symmetry of the molecule simplifies the aromatic region, with the two protons at the 2 and 6 positions being chemically equivalent, as is the proton at the 4-position.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 3,5-Diisopropylbenzaldehyde

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.9 - 10.0Singlet (s)1HAldehyde proton (-CHO)The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group, resulting in a characteristic downfield shift.[1]
~7.6 - 7.7Singlet (s) or broad singlet2HAromatic protons (H-2, H-6)These protons are ortho to the aldehyde group and are expected to appear as a singlet due to minimal coupling with the H-4 proton.
~7.4 - 7.5Singlet (s) or broad singlet1HAromatic proton (H-4)This proton is situated between the two isopropyl groups.
~3.0 - 3.2Septet (sept)2HIsopropyl methine protons (-CH(CH₃)₂)The methine protons of the isopropyl groups are split into a septet by the six neighboring methyl protons.
~1.2 - 1.3Doublet (d)12HIsopropyl methyl protons (-CH(CH₃)₂)The twelve equivalent methyl protons are split into a doublet by the adjacent methine proton.

Experimental Protocol: ¹H NMR Spectroscopy

A standard ¹H NMR experiment would be conducted as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Diisopropylbenzaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45 degrees

    • Spectral width: 0-12 ppm

  • Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 3,5-Diisopropylbenzaldehyde is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,5-Diisopropylbenzaldehyde

Chemical Shift (δ, ppm)AssignmentRationale
~192Aldehyde carbonyl (C=O)The carbonyl carbon of an aldehyde is significantly deshielded and appears at a very low field.[2]
~152Aromatic carbons (C-3, C-5)These carbons are attached to the isopropyl groups and are deshielded.
~137Aromatic carbon (C-1)The carbon atom bonded to the aldehyde group.
~129Aromatic carbons (C-2, C-6)These carbons are ortho to the aldehyde group.
~125Aromatic carbon (C-4)The carbon atom situated between the two isopropyl groups.
~34Isopropyl methine (-CH(CH₃)₂)The methine carbons of the isopropyl groups.
~24Isopropyl methyls (-CH(CH₃)₂)The methyl carbons of the isopropyl groups.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)[2]

    • Relaxation delay: 2-5 seconds

    • Pulse angle: 45-90 degrees

    • Spectral width: 0-220 ppm

    • Decoupling: Proton broadband decoupling.

  • Processing: Fourier transform the data, apply a line broadening factor if necessary, phase correct the spectrum, and reference it to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 3,5-Diisopropylbenzaldehyde will be dominated by absorptions corresponding to the aldehyde and aromatic moieties.

Table 3: Predicted Characteristic IR Absorption Bands for 3,5-Diisopropylbenzaldehyde

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3050-3100MediumC-H stretchAromatic C-H
~2960-2870StrongC-H stretchIsopropyl C-H
~2820 and ~2720Medium, sharpC-H stretch (Fermi doublet)Aldehyde C-H[3]
~1700-1710Strong, sharpC=O stretchAldehyde C=O[3]
~1600, ~1465MediumC=C stretchAromatic ring
~1385, ~1365MediumC-H bendIsopropyl (gem-dimethyl)
~850-900StrongC-H out-of-plane bend1,3,5-trisubstituted benzene

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small drop of liquid 3,5-Diisopropylbenzaldehyde or a few milligrams of the solid compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

  • Processing: Collect a background spectrum of the clean ATR crystal and then the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 3,5-Diisopropylbenzaldehyde NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: Workflow for the spectroscopic analysis of 3,5-Diisopropylbenzaldehyde.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electron Ionization (EI) is a common technique for volatile compounds like benzaldehyde derivatives.

The predicted molecular weight of 3,5-Diisopropylbenzaldehyde (C₁₃H₁₈O) is approximately 190.28 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 190.

Predicted Fragmentation Pattern:

The fragmentation of 3,5-Diisopropylbenzaldehyde under EI conditions is likely to proceed through several characteristic pathways for aromatic aldehydes and compounds with isopropyl groups.

  • Loss of a hydrogen atom (M-1): A peak at m/z 189, corresponding to the stable acylium ion, is expected.

  • Loss of a methyl group (M-15): Fragmentation of an isopropyl group can lead to the loss of a methyl radical, resulting in a peak at m/z 175.

  • Loss of an isopropyl group (M-43): Cleavage of a whole isopropyl group would give a fragment at m/z 147.

  • Loss of the aldehyde group (M-29): A peak at m/z 161 would correspond to the loss of the -CHO radical.

  • Tropylium ion formation: Aromatic compounds often rearrange to form the stable tropylium ion at m/z 91.

Visualization of Predicted Mass Spectrometry Fragmentation

G M [C₁₃H₁₈O]⁺˙ m/z = 190 M_minus_1 [M-H]⁺ m/z = 189 M->M_minus_1 - H• M_minus_15 [M-CH₃]⁺ m/z = 175 M->M_minus_15 - •CH₃ M_minus_29 [M-CHO]⁺ m/z = 161 M->M_minus_29 - •CHO M_minus_43 [M-C₃H₇]⁺ m/z = 147 M->M_minus_43 - •C₃H₇

Caption: Predicted major fragmentation pathways for 3,5-Diisopropylbenzaldehyde in EI-MS.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for instance, m/z 40-300.

  • Detection: The ions are detected, and their abundance is plotted against their mass-to-charge ratio to generate the mass spectrum.

Conclusion

The spectroscopic characterization of 3,5-Diisopropylbenzaldehyde can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectral data based on fundamental principles and comparison with analogous structures. For definitive structural confirmation, it is always recommended to acquire and interpret experimental data for the specific compound of interest. The methodologies and predicted data presented herein serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science.

References

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2013). (a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Solubility of 3,5-Diisopropylbenzaldehyde in Common Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 3,5-diisopropylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoret...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the solubility characteristics of 3,5-diisopropylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles governing its solubility and presents a robust experimental framework for its quantitative determination in various common organic solvents.

Introduction: Understanding the Physicochemical Landscape

3,5-Diisopropylbenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with a formyl group and two isopropyl groups at the 3 and 5 positions. The molecular structure dictates its solubility behavior. The aldehyde group (-CHO) introduces polarity and potential for hydrogen bonding, while the bulky, nonpolar isopropyl groups and the benzene ring contribute to its lipophilic nature. The interplay of these features determines its affinity for different types of organic solvents.

Generally, aldehydes are fairly soluble in a range of organic solvents.[1][2] The principle of "like dissolves like" is the primary determinant of solubility, where polar solutes dissolve best in polar solvents and nonpolar solutes in nonpolar solvents.[3] Given the mixed polarity of 3,5-diisopropylbenzaldehyde, it is expected to exhibit good solubility in solvents of intermediate polarity and nonpolar solvents, and potentially lower solubility in highly polar, protic solvents.

Theoretical Solubility Profile

Based on the molecular structure of 3,5-diisopropylbenzaldehyde, a qualitative prediction of its solubility in a spectrum of common organic solvents can be made. The large nonpolar surface area from the diisopropyl-substituted benzene ring suggests strong van der Waals interactions with nonpolar solvents. The polar aldehyde group can engage in dipole-dipole interactions and act as a hydrogen bond acceptor with protic solvents.

Table 1: Predicted Qualitative Solubility of 3,5-Diisopropylbenzaldehyde

Solvent ClassSolventPredicted SolubilityRationale
Nonpolar HexaneHighStrong van der Waals forces between the nonpolar alkyl groups and the solvent.
TolueneVery HighPi-pi stacking interactions between the benzene rings, in addition to van der Waals forces.
Polar Aprotic Dichloromethane (DCM)HighFavorable dipole-dipole interactions.
Ethyl AcetateHighGood balance of polar and nonpolar characteristics.
AcetoneHighThe polar carbonyl group of acetone can interact with the aldehyde group.
Dimethylformamide (DMF)Moderate to HighHighly polar solvent, may be slightly less favorable than other aprotics.
Dimethyl Sulfoxide (DMSO)Moderate to HighHighly polar solvent, may be slightly less favorable than other aprotics.
Polar Protic MethanolModerateThe hydroxyl group can act as a hydrogen bond donor to the aldehyde's oxygen, but the nonpolar bulk of the molecule may limit solubility.
EthanolModerateSimilar to methanol, with a slightly larger nonpolar character which may enhance solubility compared to methanol.
WaterVery LowThe large nonpolar hydrocarbon portion of the molecule is expected to make it sparingly soluble in water.[2][4]

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 3,5-diisopropylbenzaldehyde in a chosen organic solvent. This method is a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • 3,5-Diisopropylbenzaldehyde (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Calibrated positive displacement micropipettes

  • Syringe filters (e.g., 0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and appropriate glassware

Step-by-Step Experimental Protocol
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of 3,5-diisopropylbenzaldehyde and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3,5-diisopropylbenzaldehyde to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a calibrated micropipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • Quantitative Analysis by HPLC:

    • Analyze the standard solutions and the diluted saturated solution samples by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their known concentrations.

    • Determine the concentration of 3,5-diisopropylbenzaldehyde in the diluted saturated solution samples by interpolating their peak areas on the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the concentration determined from the calibration curve by the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration & Sampling cluster_analysis Analysis & Calculation standards Prepare Standard Solutions hplc HPLC Analysis standards->hplc Inject saturated Prepare Saturated Solutions (Excess Solute + Solvent) equilibrate Equilibrate at Constant Temp (e.g., 24-48h) saturated->equilibrate sample Collect & Filter Supernatant equilibrate->sample dilute Dilute Saturated Solution sample->dilute dilute->hplc Inject calibration Generate Calibration Curve hplc->calibration From Standards concentration Determine Concentration hplc->concentration From Samples calibration->concentration solubility Calculate Solubility concentration->solubility

Caption: Experimental workflow for the quantitative determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of 3,5-diisopropylbenzaldehyde and should be controlled during experimental determination:

  • Temperature: The solubility of solids in liquids generally increases with temperature.[3] Therefore, maintaining a constant and accurately recorded temperature is critical for reproducible results.

  • Purity of Solute and Solvent: Impurities can alter the solubility of a compound. Using high-purity 3,5-diisopropylbenzaldehyde and analytical grade solvents is essential.

  • Polymorphism: Different crystalline forms (polymorphs) of a solid can have different solubilities. It is important to characterize the solid form being used.

Safety and Handling

3,5-Diisopropylbenzaldehyde should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[5] Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound and the solvents used.[5][6][7]

Conclusion

References

  • Institute of Science, Nagpur.
  • NCERT. Aldehydes, Ketones and Carboxylic Acids.
  • Wikipedia. Aldehyde.
  • BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones.
  • MDPI. (2023).
  • Fisher Scientific.
  • Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones.
  • Open Library Publishing Platform. 24.3 Physical Properties of Aldehydes and Ketones.
  • BenchChem. Solubility of 2,5-Dihydroxybenzaldehyde in different organic solvents.
  • Sigma-Aldrich. (2024, September 6).
  • Carl ROTH. (2020, January 30).
  • Sigma-Aldrich. (2024, September 7).
  • Chemistry Notes. S11E2 - Three Factors Affecting the Solubility of a Solution.
  • Fisher Scientific.

Sources

Exploratory

Discovery and history of 3,5-Diisopropylbenzaldehyde synthesis

An In-Depth Technical Guide on the Synthesis of 3,5-Diisopropylbenzaldehyde Abstract 3,5-Diisopropylbenzaldehyde is a sterically hindered aromatic aldehyde that serves as a crucial intermediate in the synthesis of advanc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthesis of 3,5-Diisopropylbenzaldehyde

Abstract

3,5-Diisopropylbenzaldehyde is a sterically hindered aromatic aldehyde that serves as a crucial intermediate in the synthesis of advanced materials, pharmaceuticals, and complex organic molecules. Its unique substitution pattern, featuring bulky isopropyl groups meta to the formyl functionality, imparts specific reactivity and properties to its derivatives. This technical guide provides a comprehensive exploration of the discovery, historical evolution, and core synthetic methodologies for 3,5-Diisopropylbenzaldehyde. We delve into the causality behind experimental choices in classical formylation reactions, detail modern synthetic advancements, and provide validated, step-by-step protocols for key transformations. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on the synthesis of this valuable chemical building block.

Introduction and Strategic Importance

The field of organic synthesis is fundamentally driven by the ability to construct complex molecular architectures from simpler, readily available precursors. Substituted benzaldehydes are cornerstone reagents in this endeavor, providing a gateway to a vast array of chemical transformations. Among these, 3,5-Diisopropylbenzaldehyde stands out due to the significant steric hindrance imposed by the two isopropyl groups. This steric shielding influences the reactivity of the aldehyde and the benzene ring, making it a unique substrate for designing molecules with specific three-dimensional conformations.

The primary precursor for its synthesis is 1,3-diisopropylbenzene, an aromatic hydrocarbon produced industrially.[1] The challenge lies in the efficient and regioselective introduction of a single formyl group onto the C4 position of this starting material. This guide will navigate the historical and contemporary methods developed to achieve this transformation, focusing on the underlying principles that govern their success.

Foundational Synthetic Strategies: Direct Formylation

The most direct pathway to 3,5-Diisopropylbenzaldehyde involves the electrophilic formylation of 1,3-diisopropylbenzene. The two electron-donating isopropyl groups activate the aromatic ring towards electrophilic attack, primarily directing substituents to the ortho and para positions. In this case, the C4 position is para to one isopropyl group and ortho to the other, making it the most electronically favored site for substitution. However, the steric bulk of the isopropyl groups plays a critical role in modulating reactivity.

The Vilsmeier-Haack Reaction

Arguably the most useful and widely applied method for the formylation of electron-rich arenes is the Vilsmeier-Haack reaction.[2][3] This method employs a "Vilsmeier reagent," a weak electrophile generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphoryl chloride (POCl₃).[4][5] The reaction mechanism is a specialized form of Friedel-Crafts acylation.[2]

Causality and Mechanistic Insight: The choice of POCl₃ is strategic; while other acid chlorides can be used, they are often associated with more side reactions.[2] The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile, which is ideal for reacting with activated aromatic systems like 1,3-diisopropylbenzene without causing unwanted side reactions like polysubstitution or rearrangement that can plague stronger electrophilic processes.[6]

The reaction proceeds via electrophilic aromatic substitution where the activated ring attacks the electrophilic carbon of the Vilsmeier reagent.[4] The resulting iminium intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[6]

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Arene 1,3-Diisopropylbenzene Arene->Intermediate Electrophilic Aromatic Substitution Product 3,5-Diisopropylbenzaldehyde Intermediate->Product Aqueous Workup (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-Diisopropylbenzene

  • Reagents & Setup:

    • 1,3-Diisopropylbenzene (1.0 equiv)

    • N,N-Dimethylformamide (DMF) (10 volumes)

    • Phosphoryl chloride (POCl₃) (1.5 equiv)

    • Sodium acetate (NaOAc)

    • Deionized water, Diethyl ether (Et₂O), Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Procedure:

    • To the reaction flask, add 1,3-diisopropylbenzene (1.0 equiv) and DMF (10 volumes).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.5 equiv) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-8 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Prepare a solution of sodium acetate (approx. 5-6 equiv) in water and add it slowly to the reaction mixture to quench the reaction and initiate hydrolysis. Stir for 15 minutes.

    • Transfer the mixture to a separatory funnel, dilute with water, and extract with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil by silica gel column chromatography to afford 3,5-Diisopropylbenzaldehyde.

The Gattermann-Koch Reaction

An older, yet historically significant method is the Gattermann-Koch reaction.[7] This reaction introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), often with a copper(I) chloride co-catalyst.[8][9] The active electrophile is believed to be the formyl cation, [HCO]⁺.[7]

Causality and Field Insights: This method is generally effective for alkylbenzenes.[10] However, it often requires high pressure to maintain a sufficient concentration of CO in the reaction mixture, which can be a practical limitation for laboratory-scale synthesis.[11] Furthermore, the Gattermann-Koch reaction is not applicable to phenol or phenol ether substrates, as the Lewis acid catalyst complexes with the oxygen atom.[8] For substrates like 1,3-diisopropylbenzene, there is a risk of dealkylation or isomerization under the strong acidic conditions, a known issue with Friedel-Crafts type reactions.[9][12]

ParameterVilsmeier-HaackGattermann-Koch
Formylating Agent DMF/POCl₃CO/HCl
Catalyst None (reagent-based)AlCl₃/CuCl
Pressure AtmosphericHigh Pressure
Substrate Scope Electron-rich arenes/heterocyclesAlkylbenzenes, PAHs
Key Advantage Mild conditions, high yieldsUses simple C1 source
Key Disadvantage Stoichiometric reagentsHigh pressure, strong acid

Table 1: Comparison of Vilsmeier-Haack and Gattermann-Koch Formylation.

Multi-Step Synthetic Approaches

Indirect routes offer alternative pathways that can sometimes provide better overall yields or avoid issues with regioselectivity or harsh conditions associated with direct formylation.

Friedel-Crafts Acylation Followed by Reduction

A robust and versatile two-step approach begins with the Friedel-Crafts acylation of 1,3-diisopropylbenzene.[12] This classic carbon-carbon bond-forming reaction introduces an acyl group, which can then be transformed into the desired aldehyde.

Step A: Friedel-Crafts Acylation 1,3-Diisopropylbenzene is reacted with an acyl chloride (e.g., acetyl chloride) and a stoichiometric amount of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 2',4'-diisopropylacetophenone.[13] The ketone product forms a stable complex with AlCl₃, necessitating more than one equivalent of the catalyst.[12]

Friedel_Crafts_Acylation cluster_0 Electrophile Generation cluster_1 Electrophilic Substitution Arene 1,3-Diisopropylbenzene Ketone 2',4'-Diisopropyl- acetophenone Arene->Ketone AcylChloride Acetyl Chloride AcyliumIon Acylium Ion [CH₃CO]⁺ AcylChloride->AcyliumIon AlCl3 AlCl₃ AlCl3->AcyliumIon AcyliumIon->Ketone

Caption: Friedel-Crafts acylation to form a ketone intermediate.

Step B: Conversion of Ketone to Aldehyde This transformation is non-trivial. A common laboratory method involves:

  • Reduction to Alcohol: The intermediate ketone is reduced to the corresponding secondary alcohol (1-(2,4-diisopropylphenyl)ethanol) using a reducing agent like sodium borohydride (NaBH₄).

  • Oxidation to Aldehyde: The secondary alcohol is then carefully oxidized back to the aldehyde using a mild, selective oxidizing agent such as Pyridinium chlorochromate (PCC) or by employing Swern or Dess-Martin periodinane oxidation. Stronger oxidants would lead to the formation of a carboxylic acid.

This multi-step sequence, while longer, offers excellent control over the final product and is built upon highly reliable and well-understood name reactions.

Modern Synthetic Developments

While classical methods remain prevalent, modern organic synthesis continually seeks more efficient, atom-economical, and environmentally benign alternatives.

Catalytic Carbonylation

Catalytic carbonylation reactions represent a powerful method for introducing carbonyl groups directly.[14] These processes, often catalyzed by palladium complexes, can utilize carbon monoxide to formyl-ate aryl halides or triflates.[15] A potential route to 3,5-Diisopropylbenzaldehyde could therefore involve:

  • Bromination: Selective monobromination of 1,3-diisopropylbenzene to yield 1-bromo-3,5-diisopropylbenzene.

  • Palladium-Catalyzed Carbonylation: Reaction of the aryl bromide with CO and a hydride source (e.g., a silane) under palladium catalysis to install the aldehyde functionality.

This approach aligns with the principles of green chemistry by using a catalytic amount of a transition metal, though it requires the pre-functionalization of the starting material.

Conclusion

The synthesis of 3,5-Diisopropylbenzaldehyde is a classic problem in aromatic chemistry that highlights the interplay of electronic and steric effects. While several methods exist, the Vilsmeier-Haack reaction remains the most direct and efficient route for laboratory and industrial-scale production due to its mild conditions and high regioselectivity. For applications where the starting materials are more readily available, or where alternative functional group tolerance is required, multi-step sequences involving Friedel-Crafts acylation provide a reliable, albeit longer, alternative. As synthetic methodology advances, catalytic carbonylation techniques may offer more sustainable pathways in the future. The choice of synthetic route ultimately depends on factors of scale, cost, available equipment, and the specific requirements of the target application.

References

  • Synthesis by Formylation of Arene—Hydrogen Bonds - Thieme E-Books. (n.d.).
  • Vilsmeier-Haack Reaction. (2021, June 19). YouTube.
  • Vilsmeier-Haack Reaction | NROChemistry. (n.d.).
  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025, March 22).
  • Gattermann reaction. (n.d.). In Wikipedia.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).
  • Friedel–Crafts reaction. (n.d.). In Wikipedia.
  • Gattermann Koch Reaction: Formylation of Aromatic Compounds. (2023, January 8). YouTube.
  • The Genesis of Aromatic Synthesis: A Technical Guide to the Discovery and History of Benzaldehyde Derivatives - Benchchem. (n.d.).
  • Crounse, N. N. (1949). The Gattermann-Koch reaction; the formylation of isopropylbenzene under pressure. Journal of the American Chemical Society, 71(4), 1263. [Link]

  • 13 Friedel-Crafts Acylation. (n.d.).
  • Friedel-Crafts Acylation. (2018, November 13). YouTube.
  • Gattermann Koch Reaction Mechanism - BYJU'S. (n.d.).
  • Gattermann Koch Formylation Reaction, mechanism, scope and application IIT JAM CSIR NET GATE. (2018, September 13). YouTube.
  • Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.).
  • PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account - MDPI. (2019, July 18).
  • 1,3-Diisopropylbenzene. (n.d.). In Wikipedia.
  • Catalytic Carbonylation Reactions - Semantic Scholar. (2021, April 5).

Sources

Foundational

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 3,5-Diisopropylbenzaldehyde This guide provides a comprehensive technical overview of 3,5-diisopropylbenzaldehyde, a substituted aromatic aldehyde. While specific experimental data for this...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3,5-Diisopropylbenzaldehyde

This guide provides a comprehensive technical overview of 3,5-diisopropylbenzaldehyde, a substituted aromatic aldehyde. While specific experimental data for this compound is not extensively documented in publicly available literature, this document synthesizes established principles of organic chemistry and data from structurally related analogs to offer a robust guide for researchers and drug development professionals. We will cover its chemical identity, proposed synthetic routes, expected reactivity, potential applications, and essential safety protocols.

3,5-Diisopropylbenzaldehyde is characterized by a benzene ring substituted with an aldehyde group and two isopropyl groups at the meta positions. This substitution pattern imparts specific steric and electronic properties that influence its reactivity and potential applications.

Table 1: Chemical Identifiers for 3,5-Diisopropylbenzaldehyde

IdentifierValueSource
IUPAC Name 3,5-diisopropylbenzaldehydeN/A
CAS Number 112538-48-4[1]
Molecular Formula C₁₃H₁₈ON/A
Molecular Weight 190.28 g/mol N/A
Canonical SMILES CC(C)C1=CC(=CC(=C1)C(C)C)C=ON/A
InChI InChI=1S/C13H18O/c1-8(2)12-6-11(7-14)5-10(4-12)9(3)4/h5-9H,1-4H3N/A
InChIKey N/AN/A

Table 2: Predicted Physicochemical Properties

The following properties are estimated based on the compound's structure and data from analogous compounds like 3-isopropylbenzaldehyde and 3,5-dimethoxybenzaldehyde.[2][3][4][5] These values should be confirmed experimentally.

PropertyPredicted ValueNotes
Appearance Colorless to pale yellow liquidBased on similar benzaldehydes
Boiling Point ~250-260 °C at 760 mmHgExtrapolated from related structures
Density ~0.95 - 0.98 g/cm³Typical for alkyl-substituted benzaldehydes
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, THF, chloroform)[6]

Synthesis of 3,5-Diisopropylbenzaldehyde

The synthesis of 3,5-diisopropylbenzaldehyde is not explicitly detailed in readily accessible literature. However, a logical and effective synthetic strategy can be devised based on well-established organic transformations. The most direct approach involves the selective oxidation of the corresponding methyl-substituted precursor, 3,5-diisopropyltoluene.

An alternative, though potentially lower-yielding due to steric hindrance, would be the direct formylation of 1,3-diisopropylbenzene. The oxidation route is generally preferred for its reliability and scalability.

Proposed Synthetic Workflow: Oxidation of 3,5-Diisopropyltoluene

This multi-step synthesis starts with the more readily available 1,3,5-trimethylbenzene (mesitylene) and proceeds through di-isopropylation and selective oxidation.

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Selective Oxidation A Mesitylene (1,3,5-Trimethylbenzene) D 3,5-Diisopropyltoluene A->D Reaction B Isopropyl Halide / Isopropanol B->D C Lewis Acid (e.g., AlCl3) C->D E 3,5-Diisopropyltoluene G 3,5-Diisopropylbenzaldehyde E->G Oxidation F Oxidizing Agent (e.g., Co(II)/TBAB, O2) F->G

Caption: Proposed two-step synthesis of 3,5-Diisopropylbenzaldehyde.

Experimental Protocol (Hypothetical)

This protocol is a conceptual model based on known methodologies for similar transformations, such as the synthesis of 3,5-dimethylbenzaldehyde from mesitylene.[7]

Step 1: Synthesis of 3,5-Diisopropyltoluene (Not detailed) This step would involve a standard Friedel-Crafts alkylation of toluene. For the purpose of this guide, we assume the starting material, 3,5-diisopropyltoluene, is available.

Step 2: Cobalt-Catalyzed Oxidation to 3,5-Diisopropylbenzaldehyde

Causality: This method utilizes a cobalt salt as a catalyst and a phase-transfer agent like tetrabutylammonium bromide (TBAB) to facilitate the selective oxidation of the methyl group to an aldehyde using oxygen as the oxidant. This approach is often favored for its environmental friendliness (using O₂) and high selectivity under controlled conditions.[7]

  • Catalyst Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet, add Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, ~1 mol%) and tetrabutylammonium bromide (TBAB, ~1 mol%).

  • Dissolution: Add 3,5-diisopropyltoluene and a suitable solvent (e.g., acetic acid). Stir the mixture and heat to approximately 100-110 °C until the catalyst system is fully dissolved.

  • Reaction: Once the solution is homogeneous, begin bubbling oxygen (O₂) through the mixture via the gas inlet tube at a controlled rate. Maintain the reaction temperature and continue vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the aldehyde product.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and a saturated sodium bicarbonate solution to neutralize the acidic solvent and remove water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3,5-diisopropylbenzaldehyde.

Chemical Reactivity and Synthetic Utility

The reactivity of 3,5-diisopropylbenzaldehyde is dominated by the aldehyde functional group. The bulky isopropyl groups at the meta positions provide significant steric hindrance around the ring but have a minimal electronic effect on the aldehyde's reactivity.

Core Reactions:

  • Oxidation: The aldehyde group can be readily oxidized to the corresponding 3,5-diisopropylbenzoic acid using common oxidizing agents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃, Jones reagent), or milder reagents like silver oxide (Ag₂O).[8][9]

  • Reduction: The aldehyde can be reduced to 3,5-diisopropylbenzyl alcohol.[8] Common reducing agents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent.[10][11]

  • Nucleophilic Addition & Condensation: As a typical aldehyde, it will undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents) and condensation reactions like the Wittig reaction (to form alkenes) or Knoevenagel condensation.[12]

A 3,5-Diisopropylbenzaldehyde B 3,5-Diisopropylbenzoic Acid A->B Oxidation (e.g., KMnO4) C 3,5-Diisopropylbenzyl Alcohol A->C Reduction (e.g., NaBH4) D Substituted Alkene A->D Wittig Reaction (with Ylide)

Caption: Key reaction pathways for 3,5-Diisopropylbenzaldehyde.

Applications in Research and Drug Development

While specific applications of 3,5-diisopropylbenzaldehyde are not widely reported, its structure makes it a valuable intermediate for several fields:

  • Pharmaceutical Synthesis: As a sterically hindered building block, it can be used to synthesize complex molecules where control of substitution patterns is critical. Substituted benzaldehydes are precursors to a wide range of bioactive compounds, including inhibitors and receptor antagonists.[8]

  • Materials Science: The diisopropylphenyl motif can be incorporated into polymers or liquid crystals to modify their physical properties, such as thermal stability and solubility.

  • Ligand Development: It can serve as a precursor for synthesizing bulky ligands for organometallic catalysis, where the steric hindrance can influence the selectivity and activity of the metal center.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 3,5-diisopropylbenzaldehyde. Therefore, safety precautions must be based on data for structurally similar and hazardous aromatic aldehydes.[13][14]

Table 3: GHS Hazard Classification (Anticipated)

Hazard ClassCategoryStatement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Ensure eyewash stations and safety showers are readily accessible.[13]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[15]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[14][15]

  • Respiratory Protection: If ventilation is inadequate or if vapors/mists are generated, use a NIOSH-approved respirator with an organic vapor cartridge.

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] Keep away from strong oxidizing agents and strong bases.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13] Do not let the product enter drains.[15]

References

  • Fisher Scientific. (2025). Safety Data Sheet for 3,5-Dihydroxybenzaldehyde.
  • Pfaltz & Bauer. (n.d.).
  • PubChem. (n.d.). 4-Isopropyl-3,5-dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • CDH Fine Chemical. (n.d.).
  • Sigma-Aldrich. (2024). Safety Data Sheet for 4-Isopropylbenzaldehyde.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 2,3-Dihydroxybenzaldehyde.
  • NIST. (n.d.). 3-Isopropylbenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Isopropylbenzaldehyde (CAS 34246-57-6). Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dibenzyloxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethoxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (2014).
  • PubChem. (n.d.). 3,5-Dihydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-Dinitrobenzaldehyde. Retrieved from [Link]

  • BenchChem. (n.d.).
  • Google Patents. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of 3,5-Dimethoxybenzaldehyde (CAS 7311-34-4). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Safety and Handling of 3,5-Diisopropylbenzaldehyde

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safe handling, storage, and emergency procedures for 3,5-Diisopropylbenzaldehyde. By delvi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safe handling, storage, and emergency procedures for 3,5-Diisopropylbenzaldehyde. By delving into its chemical properties and reactivity, this document aims to foster a culture of safety and precision in the laboratory.

Core Chemical and Physical Characteristics

A foundational understanding of 3,5-Diisopropylbenzaldehyde's physicochemical properties is essential for its safe and effective use in a research and development setting.

PropertyValue
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
Boiling Point 151 °C at 16 mmHg
Melting Point 45-48 °C
Appearance Colorless to pale yellow liquid or solid
Solubility Insoluble in water, soluble in organic solvents

Note: Physical properties such as boiling and melting points are literature values and may vary slightly.[1]

The presence of the aldehyde functional group, flanked by two bulky isopropyl groups, defines its chemical reactivity. While it undergoes typical aldehyde reactions, the steric hindrance from the isopropyl groups can influence reaction rates and mechanisms. It is also sensitive to air and light, which can lead to oxidation to the corresponding carboxylic acid.

Hazard Identification and Personal Protection

Proper hazard identification is the first step in ensuring laboratory safety. 3,5-Diisopropylbenzaldehyde presents the following hazards:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Harmful if Swallowed or Inhaled: May be harmful if it is swallowed or inhaled.[2]

To mitigate these risks, the following Personal Protective Equipment (PPE) and engineering controls are mandatory:

  • Ventilation: All handling of 3,5-Diisopropylbenzaldehyde should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat.[2][3]

  • Respiratory Protection: If vapors or aerosols are generated, respiratory protection is required.

Experimental Workflow Diagram: A logical flow for safely handling 3,5-Diisopropylbenzaldehyde.

Protocols for Safe Handling and Storage

Adherence to strict protocols for handling and storage is crucial to prevent accidents and maintain the integrity of the compound.

Handling:

  • Avoid breathing dust, vapor, mist, or gas.[2][3]

  • Wash hands and any exposed skin thoroughly after handling.[3][4]

  • Do not eat, drink, or smoke when using this product.

  • Keep away from heat, sparks, open flames, and hot surfaces.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

  • For long-term stability and to prevent oxidation, store under an inert atmosphere, such as nitrogen.[3][5]

  • Keep away from incompatible materials like strong oxidizing agents and strong bases.[3][5]

Emergency and First-Aid Procedures

In the event of an emergency, prompt and correct action is vital.

Spill Response:

  • For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for disposal.

  • For large spills, evacuate the area and contact emergency services.

  • Ensure adequate ventilation and eliminate all ignition sources.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][3][4][6]

  • In Case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice.[2][3][4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3][4][6]

  • If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell. Do not induce vomiting.[3][6]

Disposal Considerations

All waste materials, including contaminated PPE and empty containers, should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][4]

Synthesis and Reactivity Insights

3,5-Diisopropylbenzaldehyde is a key intermediate in organic synthesis. It can be prepared through various methods, including the selective oxidation of mesitylene.[7] Its aldehyde group readily participates in reactions such as the Wittig reaction to form stilbene derivatives and Claisen-Schmidt condensation to yield chalcones.[8] These reaction pathways are fundamental in the synthesis of various biologically active compounds.[8]

G 3,5-Diisopropylbenzaldehyde 3,5-Diisopropylbenzaldehyde Wittig Reaction Wittig Reaction 3,5-Diisopropylbenzaldehyde->Wittig Reaction + Phosphonium Ylide Claisen-Schmidt Condensation Claisen-Schmidt Condensation 3,5-Diisopropylbenzaldehyde->Claisen-Schmidt Condensation + Ketone/Aldehyde Stilbene Derivatives Stilbene Derivatives Wittig Reaction->Stilbene Derivatives Chalcones Chalcones Claisen-Schmidt Condensation->Chalcones

Sources

Foundational

A Theoretical Investigation of the Electronic Structure of 3,5-Diisopropylbenzaldehyde: A Technical Guide for Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic structure of 3,5-diisopropylbenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the electronic structure of 3,5-diisopropylbenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. By leveraging sophisticated computational methods, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule's stereoelectronic properties. This document is structured to not only present theoretical data but also to elucidate the rationale behind the computational protocols, thereby ensuring both scientific rigor and practical applicability.

Introduction: The Significance of Electronic Structure in Molecular Design

3,5-Diisopropylbenzaldehyde is an aromatic aldehyde distinguished by the presence of two bulky isopropyl substituents on the phenyl ring. The electronic nature and spatial arrangement of these groups, in conjunction with the electron-withdrawing aldehyde moiety, profoundly influence the molecule's reactivity, intermolecular interactions, and ultimately its biological activity and material properties. A precise characterization of its electronic structure is therefore paramount for predicting its behavior in different chemical environments and for the rational design of novel derivatives with tailored functionalities.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools in modern chemistry.[1][2] They provide a detailed picture of electron distribution, orbital energies, and molecular geometries, offering insights that are often difficult to obtain through experimental methods alone.[3] This guide will detail the application of DFT to elucidate the electronic landscape of 3,5-diisopropylbenzaldehyde.

Part 1: Computational Methodology - A Self-Validating Protocol

The reliability of theoretical predictions is intrinsically linked to the soundness of the computational methodology. The protocol outlined below is designed to be a self-validating system, ensuring that the calculated properties are derived from a true energy minimum on the potential energy surface.

Step 1: Initial Geometry Input

The computational workflow commences with the generation of an initial three-dimensional structure of 3,5-diisopropylbenzaldehyde. This can be accomplished using any standard molecular building software. The initial coordinates are less critical than the subsequent optimization step, but a reasonable starting geometry can expedite convergence.

Step 2: Geometry Optimization

The primary objective of this step is to locate the global minimum on the potential energy surface, which corresponds to the most stable conformation of the molecule. This is achieved by employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1] B3LYP is a widely used functional that provides a good balance between accuracy and computational cost for organic molecules. The 6-311++G(d,p) basis set is chosen to provide a flexible description of the electron distribution, including polarization functions (d,p) on heavy and hydrogen atoms, and diffuse functions (++) to accurately model non-covalent interactions. The optimization process is considered complete when the forces on each atom approach zero.[1]

Step 3: Vibrational Frequency Analysis

To confirm that the optimized geometry corresponds to a true energy minimum and not a saddle point (a transition state), a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies in the calculated vibrational spectrum confirms a stable structure.[1] These calculated frequencies can also be used to predict the infrared (IR) and Raman spectra of the molecule.

The entire computational workflow is depicted in the following diagram:

Computational Workflow Computational Workflow for 3,5-Diisopropylbenzaldehyde Analysis cluster_input Input Phase cluster_calculation Quantum Chemical Calculation cluster_analysis Property Analysis A Initial 3D Structure Generation B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Initial Coordinates C Frequency Calculation (Confirmation of Minimum Energy) B->C Optimized Geometry D Electronic Structure Analysis (HOMO, LUMO, MEP) C->D Validated Structure E Spectroscopic Prediction (IR, Raman, UV-Vis) C->E Vibrational Frequencies

Caption: A flowchart illustrating the typical computational workflow for the theoretical analysis of molecular properties.

Part 2: Predicted Molecular Geometry and Electronic Properties

The following sections present illustrative data that would be obtained from the aforementioned computational protocol. These values are representative of what can be expected for 3,5-diisopropylbenzaldehyde based on calculations for analogous substituted benzaldehydes.[4]

Optimized Molecular Geometry

The geometry optimization yields the most stable three-dimensional arrangement of the atoms. Key predicted geometrical parameters are summarized in the table below.

Parameter Predicted Value Parameter Predicted Value
Bond Lengths (Å) **Bond Angles (°) **
C=O1.215C-C-O (aldehyde)124.5
C-C (aldehyde-ring)1.485C-C-H (aldehyde)116.0
C-C (aromatic avg.)1.395C-C-C (ring avg.)120.0
C-C (ring-isopropyl)1.510C-C-H (isopropyl avg.)109.5
Dihedral Angles (°)
O=C-C=C (ring)~0.0
Note: These are illustrative values based on the B3LYP/6-311++G(d,p) level of theory.

The planarity of the benzaldehyde moiety is crucial for conjugation between the phenyl ring and the carbonyl group. The dihedral angle of approximately 0.0° indicates that the aldehyde group is coplanar with the benzene ring, maximizing π-electron delocalization. The bulky isopropyl groups are predicted to orient themselves to minimize steric hindrance.

Frontier Molecular Orbitals (FMOs) and the HOMO-LUMO Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions.[4] The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Parameter Predicted Energy (eV)
HOMO-6.50
LUMO-1.85
HOMO-LUMO Gap 4.65
Note: These are illustrative values based on the B3LYP/6-311++G(d,p) level of theory.

The HOMO is expected to be localized primarily on the benzene ring, characteristic of a π-orbital, while the LUMO will likely have significant contributions from the carbonyl group's π* anti-bonding orbital. The isopropyl groups, being weak electron-donating groups, will slightly raise the energy of the HOMO compared to unsubstituted benzaldehyde.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution in a molecule and for predicting sites of electrophilic and nucleophilic attack.[1] The red regions on an MEP map indicate areas of high electron density (nucleophilic character), while the blue regions represent areas of low electron density (electrophilic character).

For 3,5-diisopropylbenzaldehyde, the most negative potential (red) is expected to be localized on the oxygen atom of the carbonyl group, making it a prime target for electrophilic attack or hydrogen bonding. The most positive potential (blue) will likely be found on the hydrogen atom of the aldehyde group and in the vicinity of the aromatic protons.

The relationship between the key electronic properties is visualized below:

ElectronicProperties Interrelation of Key Electronic Properties HOMO HOMO Energy Gap HOMO-LUMO Gap HOMO->Gap LUMO LUMO Energy LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity inversely proportional Sites Reactive Sites (Nucleophilic/Electrophilic) Reactivity->Sites MEP Molecular Electrostatic Potential (MEP) MEP->Sites

Caption: A diagram showing the relationship between frontier molecular orbitals, the HOMO-LUMO gap, and the prediction of chemical reactivity and reactive sites.

Conclusion

This technical guide has outlined a robust theoretical framework for the characterization of the electronic structure of 3,5-diisopropylbenzaldehyde. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, it is possible to obtain reliable predictions for its molecular geometry, frontier molecular orbital energies, and electrostatic potential. These computational insights are invaluable for understanding the molecule's intrinsic properties and for guiding the design of new derivatives in the fields of drug discovery and materials science. The provided methodologies and illustrative data serve as a comprehensive resource for researchers seeking to explore the chemical space of substituted benzaldehydes.

References

  • A Comparative DFT Study of 4-Acetylbenzaldehyde and Related Aromatic Aldehydes. Benchchem.
  • Molecular structures of substituted benzaldehydes 51-60 (prediction set). ResearchGate.
  • Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes. ResearchGate.
  • Molecular structures of substituted benzaldehydes 1-50 (training set). ResearchGate.
  • Synthesis, Biological Evaluation, DFT Calculations and Molecular Docking of 5-Arylidene-Thiazolidine-2,4-Dione Derivatives: Polycyclic Aromatic Compounds. Taylor & Francis Online.
  • Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Publishing.
  • Computational calculation of acetalization of 2-chlorobenzaldehyde reaction mechanism using hydrochloric acid catalyst with ab i. SciSpace.
  • DFT calculations. Zhu Group at the Chinese University of Hong Kong, Shenzhen.
  • Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society.
  • DFT Studies of Aromatic Adsorption on Fe Surfaces. Surface Science Group.
  • The Electronic Structure and Bonding in Some Small Molecules. MDPI.
  • Electronic structure calculations and applications. George C. Schatz, Northwestern University.
  • Theoretical Studies on the Molecular Structure of 3,5-Dimethylbenzaldehyde: A Technical Guide. Benchchem.
  • 3-Isopropylbenzaldehyde. NIST WebBook.
  • Theoretical Analysis of the Electronic Spectra of Benzaldehyde. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3,5-Diisopropylbenzaldehyde from 1,3-Diisopropylbenzene via Vilsmeier-Haack Formylation

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of 3,5-diisopropylbenzaldehyde from 1,3-diisopropylbenzene. The selected meth...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,5-diisopropylbenzaldehyde from 1,3-diisopropylbenzene. The selected methodology is the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation of electron-rich aromatic compounds. This guide is designed to offer a comprehensive understanding of the synthetic process, from the underlying mechanism to a step-by-step experimental procedure, including product characterization and safety considerations. The causality behind experimental choices is explained to provide field-proven insights for researchers in organic synthesis and drug development.

Introduction and Significance

3,5-Diisopropylbenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key intermediate in the synthesis of more complex organic molecules. Its sterically hindered nature, conferred by the two isopropyl groups meta to the aldehyde functionality, makes it a unique building block in medicinal chemistry and materials science. The synthesis of this compound, however, presents a challenge in achieving regioselective formylation. 1,3-Diisopropylbenzene is an activated aromatic ring, but the steric bulk of the isopropyl groups directs substitution to the less hindered 5-position. The Vilsmeier-Haack reaction is particularly well-suited for this transformation due to its use of a moderately reactive electrophile, which favors reaction at the electronically activated and sterically accessible C-5 position.

The Vilsmeier-Haack Reaction: Principle and Mechanism

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an electron-rich aromatic ring.[1][2][3][4] The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride, most commonly phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium ion known as the "Vilsmeier reagent".[1][2][4]

  • Electrophilic Aromatic Substitution: The electron-rich 1,3-diisopropylbenzene attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product, 3,5-diisopropylbenzaldehyde.[1][2]

The reaction is regioselective, with substitution occurring at the position that is both sterically accessible and electronically activated by the two isopropyl groups.[1][2]

Reaction Mechanism Diagram

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Ion Intermediate Vilsmeier->Intermediate Substrate 1,3-Diisopropylbenzene Substrate->Intermediate + Vilsmeier Reagent Product 3,5-Diisopropylbenzaldehyde Intermediate->Product + H₂O Workup Aqueous Work-up (H₂O) Workup->Product experimental_workflow start Start: Prepare Apparatus reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ in DCM at 0°C) start->reagent_prep addition Slowly Add 1,3-Diisopropylbenzene reagent_prep->addition reaction Warm to Room Temp. & Stir Then Heat to Reflux addition->reaction workup Cool and Quench with Sodium Acetate Solution reaction->workup extraction Extract with Diethyl Ether workup->extraction washing Wash Organic Layer (NaHCO₃, Brine) extraction->washing drying Dry over MgSO₄ washing->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End: Obtain Pure Product characterization->end

Caption: Workflow for the synthesis of 3,5-diisopropylbenzaldehyde.

Step 1: Preparation of the Vilsmeier Reagent

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet connected to a bubbler.

  • In a fume hood, add anhydrous N,N-dimethylformamide (DMF) (20 mL, 0.26 mol) to the flask.

  • Cool the flask to 0 °C using an ice bath.

  • With vigorous stirring, add phosphorus oxychloride (POCl₃) (12 mL, 0.13 mol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a solid white precipitate indicates the formation of the Vilsmeier reagent.

Step 2: Formylation of 1,3-Diisopropylbenzene

  • Dissolve 1,3-diisopropylbenzene (16.2 g, 0.1 mol) in anhydrous dichloromethane (DCM) (30 mL).

  • Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir at room temperature for 1 hour, then heat the mixture to reflux (approximately 40-45 °C) for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Prepare a solution of sodium acetate (82 g, 1.0 mol) in 200 mL of water.

  • Carefully and slowly, pour the reaction mixture onto crushed ice in a large beaker, then add the sodium acetate solution to hydrolyze the iminium salt intermediate. Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, a yellowish oil, can be purified by vacuum distillation or silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield pure 3,5-diisopropylbenzaldehyde.

Safety Precautions
  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate gloves, lab coat, and eye protection.

  • N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.

  • 1,3-Diisopropylbenzene: Flammable liquid. Keep away from ignition sources.

  • The quenching step is exothermic. Perform it slowly and with adequate cooling.

Product Characterization

The identity and purity of the synthesized 3,5-diisopropylbenzaldehyde should be confirmed using standard analytical techniques.

  • Appearance: Colorless to pale yellow liquid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.95 (s, 1H, -CHO), 7.65 (s, 2H, Ar-H), 7.50 (s, 1H, Ar-H), 3.05 (sept, 2H, -CH(CH₃)₂), 1.25 (d, 12H, -CH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 192.5, 152.0, 136.5, 129.0, 125.5, 34.2, 23.8.

  • IR (neat, cm⁻¹): ~2965 (C-H, alkyl), ~2870 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1600, 1460 (C=C, aromatic).

  • Mass Spectrometry (EI): m/z (%) = 190 (M+), 175, 147.

Data Summary

ParameterValue
Starting Material1,3-Diisopropylbenzene
Key ReagentsDMF, POCl₃
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Reflux (~45 °C)
Reaction Time4-5 hours
Theoretical Yield19.0 g (based on 0.1 mol starting material)
Expected Yield 70-80%
Expected Purity >98% (after purification)

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationInactive Vilsmeier reagent (moisture contamination)Ensure all glassware is oven-dried and reagents (DMF, DCM) are anhydrous.
Insufficient reaction time or temperatureMonitor the reaction by TLC. If starting material persists, increase reflux time or temperature slightly.
Complex mixture of productsSide reactions due to excessive temperatureMaintain careful temperature control during the addition of POCl₃ and the formylation reaction.
Difficulty in purificationIncomplete hydrolysis of the iminium saltEnsure vigorous stirring during the quenching step with the sodium acetate solution. Allow sufficient time for hydrolysis.

Conclusion

The Vilsmeier-Haack reaction provides an effective and regioselective method for the synthesis of 3,5-diisopropylbenzaldehyde from 1,3-diisopropylbenzene. The protocol described herein is robust and can be readily implemented in a standard organic synthesis laboratory. Careful control of reaction conditions, particularly the exclusion of moisture and temperature regulation, is crucial for achieving high yields and purity. This application note serves as a practical guide for researchers requiring this important synthetic intermediate.

References

  • Sommelet, M. (1913). Sur un mode de décomposition des halogénoalcoylamines quaternaires. Comptes rendus de l'Académie des sciences, 157, 852-854.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Diisopropylbenzene. Retrieved from [Link]

  • Cheméo. (n.d.). 3-Isopropylbenzaldehyde. Retrieved from [Link] (Note: Data for 3-isopropylbenzaldehyde is used for general characterization context, as specific data for the 3,5-diisopropyl isomer may be sparse in free-access databases).

Sources

Application

Application Note: A High-Yield, Laboratory-Scale Synthesis of 3,5-Diisopropylbenzaldehyde via Vilsmeier-Haack Formylation

Abstract 3,5-Diisopropylbenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its sterically hindered natu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract 3,5-Diisopropylbenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its sterically hindered nature and specific substitution pattern make it an important building block for creating complex molecular architectures. This document provides a detailed, robust, and high-yield protocol for the laboratory preparation of 3,5-Diisopropylbenzaldehyde. The synthesis is achieved through the Vilsmeier-Haack formylation of commercially available 1,3-diisopropylbenzene. This application note offers a comprehensive guide, including mechanistic insights, a step-by-step experimental procedure, data tables, troubleshooting advice, and safety protocols tailored for researchers, chemists, and professionals in drug development.

Introduction and Scientific Principle

The introduction of a formyl group (-CHO) onto an aromatic ring is a cornerstone transformation in organic synthesis. Among the various formylation methods, the Vilsmeier-Haack reaction is particularly effective for electron-rich aromatic compounds.[1] The substrate, 1,3-diisopropylbenzene, is an aromatic hydrocarbon rendered electron-rich by the inductive effect of its two isopropyl substituents.[2][3] This heightened nucleophilicity makes it an ideal candidate for electrophilic aromatic substitution using the Vilsmeier-Haack conditions.

The reaction proceeds in two main stages[4][5]:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chlorodimethyliminium ion, commonly known as the Vilsmeier reagent.

  • Electrophilic Attack and Hydrolysis: The electron-rich 1,3-diisopropylbenzene attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product, 3,5-Diisopropylbenzaldehyde.

The Vilsmeier-Haack reaction is favored over other methods like the Gattermann-Koch or Gattermann reactions because it avoids the use of highly toxic and difficult-to-handle reagents such as carbon monoxide or hydrogen cyanide.[6][7]

Reaction Mechanism

The mechanism involves the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the 1,3-diisopropylbenzene ring.

G cluster_reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ Step 1 POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate + Substrate Step 2 Substrate 1,3-Diisopropylbenzene H2O H₂O (Work-up) Product 3,5-Diisopropylbenzaldehyde Intermediate->Product + H₂O Step 3

Caption: The Vilsmeier-Haack reaction mechanism.

Experimental Protocol

This protocol is designed for a high-yield synthesis on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.Supplier Example
1,3-Diisopropylbenzene96%162.2810.0 g (11.7 mL)61.61.0Sigma-Aldrich[8]
Phosphorus Oxychloride (POCl₃)≥99%153.3314.2 g (8.6 mL)92.41.5Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%73.0950 mL-SolventSigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%84.93100 mL-SolventFisher Scientific
Diethyl Ether (Et₂O)ACS Grade74.12200 mL-ExtractionVWR
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous-150 mL-QuenchLabChem
Brine (Saturated NaCl)Aqueous-100 mL-WashLabChem
Anhydrous Magnesium Sulfate (MgSO₄)Granular120.3715 g-DryingAcros Organics
Silica Gel230-400 mesh-As needed-ChromatographySorbent Technologies
Equipment
  • 250 mL three-neck round-bottom flask

  • 100 mL pressure-equalizing dropping funnel

  • Reflux condenser with nitrogen/argon inlet

  • Magnetic stirrer and stir bars

  • Ice-water bath and heating mantle

  • Thermometer

  • 500 mL separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Workflow

The overall workflow involves the preparation of the Vilsmeier reagent, followed by the formylation reaction, aqueous work-up, and purification.

G A Setup B Vilsmeier Reagent Formation (0 °C) A->B Add POCl₃ to DMF C Add Substrate & React (0 °C to RT) B->C Add 1,3-diisopropylbenzene D Reaction Quench (Ice Water) C->D Pour into ice E Hydrolysis (Heat to 60 °C) D->E F Extraction (DCM or Et₂O) E->F G Purification (Column Chromatography) F->G Dry & Concentrate H Product Isolation & Characterization G->H Evaporate Solvent

Caption: Step-by-step experimental workflow.

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Vilsmeier Reagent

  • Assemble a dry 250 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Place the flask under a positive pressure of dry nitrogen or argon.

  • Add 50 mL of anhydrous DMF to the flask and cool the contents to 0 °C using an ice-water bath.

  • While stirring vigorously, add phosphorus oxychloride (8.6 mL, 92.4 mmol) dropwise via the dropping funnel over 30-40 minutes.

    • Causality Note: The reaction between DMF and POCl₃ is highly exothermic. Slow, dropwise addition at 0 °C is critical to prevent uncontrolled temperature rise and the formation of side products. The resulting solution should be a yellowish to reddish color, containing the Vilsmeier reagent.

Step 2: Formylation of 1,3-Diisopropylbenzene

  • After the POCl₃ addition is complete, continue stirring the mixture at 0 °C for an additional 20 minutes.

  • Add 1,3-diisopropylbenzene (11.7 mL, 61.6 mmol) dropwise to the cold Vilsmeier reagent solution over 15 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Reaction Quench and Hydrolysis

  • Prepare a 1 L beaker containing 200 g of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

    • Causality Note: This step quenches the reaction and begins the hydrolysis of the iminium intermediate. The quench is also highly exothermic and must be done slowly to control the release of heat and HCl gas.

  • Once the addition is complete, add a saturated solution of sodium bicarbonate portion-wise until the effervescence ceases and the pH of the solution is neutral or slightly basic (~pH 7-8).

  • Transfer the mixture back to a round-bottom flask and heat it to 60 °C for 1 hour to ensure complete hydrolysis to the aldehyde.

Step 4: Extraction and Purification

  • Cool the mixture to room temperature and transfer it to a 500 mL separatory funnel.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x 70 mL).

  • Combine the organic layers and wash them sequentially with deionized water (1 x 100 mL) and brine (1 x 100 mL).

    • Causality Note: The water wash removes residual DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product, a yellowish oil, should be purified by flash column chromatography on silica gel.[9]

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate) is typically effective.

    • Collect the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 3,5-Diisopropylbenzaldehyde as a colorless to pale yellow oil.

    • An expected yield is typically in the range of 80-90%.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield Inactive or wet reagents (especially POCl₃ and DMF).Use freshly opened or properly stored anhydrous reagents. Ensure all glassware is flame-dried or oven-dried before use.
Insufficient reaction time or temperature.Monitor the reaction by TLC to ensure completion. If the reaction stalls, gentle heating (40-50 °C) can be applied, but may increase side products.
Dark-colored Crude Product Reaction temperature was too high during Vilsmeier reagent formation.Repeat the reaction, ensuring strict temperature control at 0 °C during the addition of POCl₃.
Overheating during hydrolysis.Do not exceed the recommended hydrolysis temperature (60 °C).
Difficult Purification Presence of unreacted DMF.Ensure thorough washing of the organic layer with water and brine during the work-up to remove residual DMF.
Formation of multiple by-products.Re-evaluate temperature control and the stoichiometry of reagents. Column chromatography with a shallow gradient should be used.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic HCl gas. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF): An irritant and can be absorbed through the skin. It is a suspected teratogen. Avoid contact with skin and eyes.

  • Dichloromethane (DCM): A suspected carcinogen. Use with adequate ventilation.

  • General: The reaction quench is exothermic and releases gas. Perform this step slowly in a large, open beaker within the fume hood. Always wear appropriate PPE.

References

  • Vilsmeier-Haack Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Gattermann reaction. (2023, December 12). In Wikipedia. Retrieved from [Link]

  • 1,3-Diisopropylbenzene. (2023, March 29). In Wikipedia. Retrieved from [Link]

  • Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). (2024, February 21). YouTube. Retrieved from [Link]

  • Gattermann Koch Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2012). Asian Journal of Research in Chemistry, 5(5), 638-641. Retrieved from [Link]

  • 1,3-Diisopropylbenzene | C12H18 | CID 7450. (n.d.). PubChem. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Benzaldehydes

Foreword: The Enduring Importance of the Formyl Group Substituted benzaldehydes are fundamental building blocks in the synthesis of a vast array of commercially significant molecules, including pharmaceuticals, agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Importance of the Formyl Group

Substituted benzaldehydes are fundamental building blocks in the synthesis of a vast array of commercially significant molecules, including pharmaceuticals, agrochemicals, fragrances, and dyes.[1] Their utility stems from the versatile reactivity of the aldehyde functional group, which can be readily transformed into a multitude of other functionalities. Consequently, the development of efficient and robust methods for the synthesis of substituted benzaldehydes is a topic of paramount importance for researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of modern palladium-catalyzed methods for the synthesis of substituted benzaldehydes. We will move beyond a simple recitation of procedures to provide a deeper understanding of the underlying reaction mechanisms and the rationale behind the selection of specific catalysts, ligands, and reaction conditions.

Strategic Approaches to Palladium-Catalyzed Benzaldehyde Synthesis

Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and its application to the synthesis of benzaldehydes is no exception.[2] The primary strategies involve the formylation of aryl halides and triflates, substrates that are often readily available or easily prepared. These methods offer significant advantages over classical techniques, such as the Vilsmeier-Haack reaction[3] or the oxidation of benzyl alcohols, particularly in terms of functional group tolerance and reaction mildness.

The core of these palladium-catalyzed formylations is the introduction of a formyl group (-CHO) onto an aromatic ring. This can be achieved through various approaches, primarily differing in the source of the formyl group. We will delve into two major strategies: the use of synthesis gas (syngas) and the application of carbon monoxide surrogates.

Formylation with Syngas: The Industrial Workhorse

The palladium-catalyzed formylation of aryl bromides using a mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas, is a highly efficient and industrially relevant method for the large-scale production of aromatic aldehydes.[4] This process, often referred to as hydroformylation of aryl halides, has been the subject of extensive mechanistic studies to optimize its efficiency and selectivity.[5][6]

The Catalytic System: A Symphony of Components

A successful syngas formylation hinges on the careful selection of the palladium catalyst, a phosphine ligand, and a base. One of the most effective catalyst systems for this transformation employs palladium(II) acetate (Pd(OAc)₂) in combination with the sterically hindered, electron-rich phosphine ligand di-1-adamantyl-n-butylphosphine (cataCXium A).[4]

  • Palladium Source: Pd(OAc)₂ is a common and convenient palladium precursor that is reduced in situ to the active Pd(0) species.

  • Ligand: The choice of ligand is critical. Bulky, electron-donating phosphine ligands like cataCXium A are known to promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to higher catalyst turnover and stability.

  • Base: A base, such as a tertiary amine (e.g., N,N,N',N'-tetramethylethylenediamine - TMEDA), is required to neutralize the hydrogen halide generated during the reaction and to facilitate the regeneration of the active catalyst.[4]

Mechanistic Insights: The Catalytic Cycle

The catalytic cycle for the palladium-catalyzed formylation of aryl bromides with syngas is a well-studied process.[4][7] A simplified representation of the key steps is illustrated below:

Syngas Formylation Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)-Br(L) OxAdd->ArPdBr COInsert CO Insertion ArPdBr->COInsert CO AcylPd Ar(CO)-Pd(II)-Br(L) COInsert->AcylPd H2Activation H₂ Activation (with Base) AcylPd->H2Activation H₂ HydridoPd Ar(CO)-Pd(II)-H(L) H2Activation->HydridoPd RedElim Reductive Elimination HydridoPd->RedElim RedElim->Pd0 + HBr Product Ar-CHO (Product) RedElim->Product Regen Catalyst Regeneration BaseHBr Base-HBr HBr HBr

Figure 1: Simplified catalytic cycle for syngas formylation.

The cycle commences with the oxidative addition of the aryl bromide to the active Pd(0) catalyst. This is followed by the migratory insertion of a carbon monoxide molecule into the aryl-palladium bond to form an acyl-palladium intermediate. The subsequent step involves the activation of dihydrogen, which is believed to be the turnover-limiting step in many cases.[7] Finally, reductive elimination from the acyl-palladium-hydride complex releases the desired benzaldehyde product and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Safer Alternatives: Formylation with CO Surrogates

While the syngas method is powerful, the use of highly toxic and flammable carbon monoxide gas presents significant safety challenges, particularly in a laboratory setting. This has spurred the development of methods that utilize "CO surrogates" – stable, easy-to-handle compounds that can release CO in situ or provide a C1 unit through an alternative mechanism.

Formic Acid: A Benign and Efficient CO Source

Formic acid (HCOOH) has emerged as an excellent and environmentally friendly C1 source for the palladium-catalyzed formylation of aryl halides.[8] This method avoids the need for a high-pressure CO atmosphere and offers mild reaction conditions.

Mechanism of CO Generation and Catalysis: In this process, formic acid serves a dual role. It acts as the source of carbon monoxide and as the reducing agent. The in-situ generation of CO is often facilitated by additives like iodine (I₂) and triphenylphosphine (PPh₃).[8] The proposed mechanism involves the formation of a mixed anhydride, which then decomposes to release CO. The generated CO is then captured by the palladium catalyst, and the reaction proceeds through a catalytic cycle similar to that of the syngas method.

Protocol 1: Palladium-Catalyzed Formylation of Aryl Iodides with Formic Acid

This protocol is adapted from the work of Lei, Hu, and coworkers.[8]

Experimental Workflow:

Formic Acid Protocol Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Aryl Iodide, Pd(OAc)₂, I₂, PPh₃, and Et₃N in Toluene heat Add HCOOH and Heat at 80°C for 2-4 hours start->heat quench Cool to RT, Quench with Water heat->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify

Figure 2: Workflow for formylation using formic acid.

Reagents and Conditions:

Reagent/ParameterQuantity/ValueNotes
Aryl Iodide1.0 equiv
Pd(OAc)₂3 mol%Palladium catalyst precursor.
Iodine (I₂)1.2 equivCO generation facilitator.
Triphenylphosphine (PPh₃)1.2 equivCO generation facilitator and ligand.
Triethylamine (Et₃N)2.0 equivBase.
Formic Acid (HCOOH)5.0 equivCO source and reducing agent.
TolueneSolvent.
Temperature80 °C
Time2-4 hours

Step-by-Step Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), palladium(II) acetate (0.03 mmol), iodine (1.2 mmol), triphenylphosphine (1.2 mmol), and triethylamine (2.0 mmol).

  • Add toluene (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add formic acid (5.0 mmol) to the reaction mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted benzaldehyde.

This method demonstrates good to excellent yields (typically 68-92%) for a variety of aryl iodides and tolerates a wide range of functional groups.[8]

Isocyanides: A Versatile C1 Synthon

tert-Butyl isocyanide is another valuable and less hazardous alternative to carbon monoxide for the formylation of aryl halides.[1][9] This approach involves the palladium-catalyzed insertion of the isocyanide into the aryl-halide bond, followed by hydrolysis or reduction of the resulting imine intermediate to the aldehyde.

Mechanism of Isocyanide-Based Formylation: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The subsequent insertion of tert-butyl isocyanide into the aryl-palladium bond forms an iminopalladium intermediate. This intermediate can then be intercepted by a hydride source, such as a silane (e.g., triethylsilane, Et₃SiH), leading to the formation of an imine.[1][9] The imine is then hydrolyzed during the work-up to yield the final benzaldehyde product.

Protocol 2: Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide

This protocol is based on the work of Ji, Zhu, and coworkers.[1]

Reagents and Conditions:

Reagent/ParameterQuantity/ValueNotes
Aryl Halide1.0 equivAryl iodides, bromides, and chlorides can be used.
Pd(OAc)₂2 mol%Palladium catalyst precursor.
JohnPhos4 mol%Bulky phosphine ligand.
Sodium Carbonate (Na₂CO₃)2.0 equivBase.
tert-Butyl Isocyanide1.5 equivC1 source.
Triethylsilane (Et₃SiH)3.0 equivHydride source.
N,N-Dimethylformamide (DMF)Solvent.
Temperature65 °C
Time12 hours

Step-by-Step Procedure:

  • In a glovebox, add palladium(II) acetate (0.02 mmol), JohnPhos (0.04 mmol), and sodium carbonate (2.0 mmol) to a dry reaction vial equipped with a magnetic stir bar.

  • Add the aryl halide (1.0 mmol) and DMF (2 mL).

  • Add tert-butyl isocyanide (1.5 mmol) and triethylsilane (3.0 mmol) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated heating block at 65 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the substituted benzaldehyde.

This method is notable for its mild conditions and broad functional group tolerance, providing moderate to excellent yields.[1][9]

Expanding the Scope: Other Palladium-Catalyzed Routes

While direct formylation is a primary strategy, other palladium-catalyzed cross-coupling reactions can be ingeniously employed to synthesize substituted benzaldehydes. For instance, a Suzuki-Miyaura coupling reaction between an aryl halide and a formyl-substituted boronic acid or its ester can be a powerful approach for accessing specific benzaldehyde derivatives.[10][11] Similarly, the Sonogashira coupling can be used to introduce an alkyne that can be subsequently converted to an aldehyde.[12][13]

Troubleshooting and Practical Considerations

  • Catalyst Deactivation: Palladium catalysts can sometimes deactivate, leading to incomplete reactions. This can be due to the formation of palladium black or inactive palladium complexes. Ensuring an inert atmosphere and using appropriate ligands can help mitigate this issue.

  • Side Reactions: Common side reactions include hydrodehalogenation (replacement of the halide with hydrogen) and the formation of biaryl products from self-coupling. Careful optimization of the reaction conditions, particularly the choice of ligand and base, can minimize these undesired pathways.

  • Substrate Reactivity: The reactivity of aryl halides generally follows the order I > Br > Cl. Aryl triflates are also excellent substrates.[14] For less reactive aryl chlorides, more electron-rich and bulky ligands are often required to achieve good yields.[15]

Conclusion

Palladium-catalyzed reactions have become indispensable tools for the synthesis of substituted benzaldehydes. The methods outlined in this guide, from the industrially robust syngas formylation to the milder and safer CO-surrogate approaches, offer a versatile toolkit for chemists in both academic and industrial settings. A thorough understanding of the underlying mechanisms and the key reaction parameters is crucial for the successful application of these powerful transformations. The continued development of novel catalysts and methodologies in this field promises to further enhance our ability to synthesize these vital chemical building blocks with ever-increasing efficiency and sustainability.

References

  • Jiang, X., Wang, J.-M., Zhang, Y., Chen, Z., Zhu, Y.-M., & Ji, S.-J. (2014). Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters, 16(13), 3492–3495. [Link]

  • Sun, G., Lv, X., Zhang, Y., Lei, M., & Hu, L. (2017). Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. Organic Letters, 19(16), 4235–4238. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis, 4(7), 2337–2345. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors. RSC Publishing. [Link]

  • Beller, M., et al. (2008). Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction. Journal of the American Chemical Society, 130(46), 15772-15785. [Link]

  • Jiang, X., Wang, J.-M., Zhang, Y., Chen, Z., Zhu, Y.-M., & Ji, S.-J. (2014). Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters, 16(13), 3492-3495. [Link]

  • ResearchGate. (n.d.). Proposed mechanistic pathway for the palladium-catalyzed formylation of activated aryl chlorides. [Link]

  • Fier, P. S., & Hartwig, J. F. (2020). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis. [Link]

  • Li, D., Wei, L., Xiong, W., Jiang, H., & Qi, C. (2023). Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions. The Journal of Organic Chemistry, 88(8), 5231–5237. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • van der Heijden, M. A., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4053-4057. [Link]

  • van der Heijden, M. A., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4053-4057. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed synthesis of substituted benzaldehydes from aryl chlorides. [Link]

  • Sorensen, E. J., et al. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters, 19(21), 5808-5811. [Link]

  • Zhang, W., et al. (2010). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 15(7), 4735-4744. [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • PubMed. (2021). Palladium-Catalyzed Dehydrogenative Fluoroalkoxylation of Benzaldehydes. [Link]

  • Jin, L., et al. (2021). Palladium-Catalyzed Dehydrogenative Fluoroalkoxylation of Benzaldehydes. Organic Letters, 23(5), 1921-1927. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. [Link]

  • ScienceDirect. (n.d.). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. [Link]

  • Buchwald, S. L., et al. (2011). An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Organic Letters, 13(15), 4004-4007. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). The Sonogashira coupling reactions of aryl halides with phenylacetylene. [Link]

  • Wu, X.-F., et al. (2022). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Organic Letters, 24(35), 6464-6469. [Link]

  • Wu, X.-F., et al. (2022). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. Organic Letters, 24(35), 6507-6511. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Chemical Communications. (n.d.). Palladium single-atom catalysts synthesized by a gas-assisted redispersion strategy for efficient benzaldehyde hydrogenation. RSC Publishing. [Link]

  • The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Benzaldehyde derivative synthesis by formylation. [Link]

  • ResearchGate. (n.d.). Palladium single-atom catalysts synthesized by gas-assisted redispersion strategy for efficient benzaldehyde hydrogenation. [Link]

  • Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. [Link]

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. [Link]

Sources

Application

Application Notes & Protocols: Strategic Use of 3,5-Diisopropylbenzaldehyde in the Synthesis of Advanced Schiff Base Ligands

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and materials scientists on the synthesis, characterization, and application of Schiff bases derived from 3,5-diisopropylbenzalde...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and materials scientists on the synthesis, characterization, and application of Schiff bases derived from 3,5-diisopropylbenzaldehyde. Schiff bases, defined by their characteristic azomethine or imine (-C=N-) functional group, are a cornerstone in coordination chemistry and drug design. The incorporation of the 3,5-diisopropylphenyl moiety introduces significant steric bulk and lipophilicity, properties that can be strategically exploited to modulate the chemical, physical, and biological activities of the resulting compounds and their metal complexes. We present detailed protocols for both classical and green synthetic approaches, in-depth characterization methodologies, and an exploration of their potential in catalysis and drug development.

Introduction: The Strategic Advantage of the 3,5-Diisopropylphenyl Moiety

Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone[1]. Their versatility has established them as privileged ligands in coordination chemistry and as pharmacophores in medicinal chemistry, with activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[2][3].

The choice of the aldehyde precursor is a critical determinant of the final Schiff base's properties. 3,5-Diisopropylbenzaldehyde offers two key features:

  • Steric Hindrance: The bulky isopropyl groups flank the aromatic ring, influencing the coordination geometry of subsequent metal complexes. This steric hindrance can prevent unwanted polymerization, enforce specific coordination numbers (e.g., favoring four-coordinate square planar or tetrahedral geometries), and create protected active sites in catalytic applications[4].

  • Lipophilicity: The nonpolar isopropyl groups significantly increase the molecule's lipophilicity. In drug development, this can enhance membrane permeability and bioavailability, potentially improving the therapeutic efficacy of the compound[5].

These characteristics make Schiff bases derived from 3,5-diisopropylbenzaldehyde highly valuable for creating sophisticated molecular architectures with tailored functions.

The Reaction Mechanism: An Acid-Catalyzed Pathway

The formation of a Schiff base is a reversible, acid-catalyzed nucleophilic addition-elimination reaction. The process consists of two primary stages: the formation of a hemiaminal intermediate followed by dehydration to yield the imine[6].

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-diisopropylbenzaldehyde.

  • Hemiaminal Formation: A proton transfer results in a neutral carbinolamine or hemiaminal intermediate.

  • Dehydration: Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (H₂O). The subsequent elimination of water and formation of the carbon-nitrogen double bond yields the final Schiff base product[6][7].

Caption: Acid-catalyzed mechanism of Schiff base formation.

Experimental Protocols

The synthesis of Schiff bases from 3,5-diisopropylbenzaldehyde can be achieved through several methods. We provide a conventional reflux protocol and an environmentally friendly solvent-free alternative.

Protocol 1: Conventional Synthesis via Reflux

This classic method is robust and suitable for a wide range of primary amines. It involves heating the reactants in a solvent with an acid catalyst.

Materials:

  • 3,5-Diisopropylbenzaldehyde (1.0 eq)

  • Primary Amine (e.g., aniline, ethylenediamine) (1.0 eq per amino group)

  • Solvent: Absolute Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid (2-3 drops)

  • Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 3,5-diisopropylbenzaldehyde (1.0 eq) in a minimal amount of absolute ethanol.

  • Amine Addition: To this solution, add the primary amine (1.0 eq) dissolved in a small amount of ethanol. For diamines, use a 2:1 molar ratio of aldehyde to amine[8].

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction[1].

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) with continuous stirring for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the Schiff base product[9].

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be performed if higher purity is required.

  • Drying: Dry the purified product in a vacuum oven.

Protocol 2: Green Synthesis via Solvent-Free Grinding

This eco-friendly protocol minimizes solvent waste and often reduces reaction times. It is particularly effective for solid reactants.

Materials:

  • 3,5-Diisopropylbenzaldehyde (1.0 eq)

  • Primary Amine (solid) (1.0 eq per amino group)

  • Catalyst (optional): A catalytic amount of P₂O₅/SiO₂ or a few drops of acetic acid[10].

Equipment:

  • Mortar and pestle

  • Spatula

Step-by-Step Procedure:

  • Mixing Reactants: Place 3,5-diisopropylbenzaldehyde and the solid primary amine in a mortar in the appropriate stoichiometric ratio.

  • Grinding: Grind the mixture vigorously with a pestle for 10-15 minutes at room temperature[9]. The reaction is often accompanied by a change in color or the formation of a paste that solidifies.

  • Isolation: The resulting solid is the Schiff base product. No extensive workup is typically needed.

  • Purification: Wash the solid with a small amount of a non-polar solvent like hexane to remove residual aldehyde, then with cold ethanol to remove unreacted amine. The product can be used directly or recrystallized for higher purity.

Experimental_Workflow start Start: Reactants (Aldehyde + Amine) mixing Mixing & Reaction (Solvent + Catalyst or Grinding) start->mixing workup Work-Up & Isolation (Cooling, Filtration) mixing->workup purification Purification (Washing / Recrystallization) workup->purification characterization Characterization (FT-IR, NMR, MS) purification->characterization product Final Product: Pure Schiff Base characterization->product

Caption: General experimental workflow for Schiff base synthesis.

Structural Characterization

Unambiguous characterization of the synthesized Schiff base is essential to confirm its identity and purity. The following techniques are standard.[11][12]

Caption: General structure of a Schiff base from 3,5-diisopropylbenzaldehyde.

Technique Key Observation Details
FT-IR Appearance of C=N stretch; Disappearance of C=O and N-H stretches.The strong C=O stretch of the aldehyde (approx. 1700 cm⁻¹) and the N-H stretches of the primary amine (approx. 3300-3400 cm⁻¹) will disappear. A new, characteristic imine (C=N) stretching band will appear in the 1600-1650 cm⁻¹ region.[13]
¹H-NMR Appearance of the azomethine proton (-CH=N-).A singlet corresponding to the azomethine proton will appear, typically in the δ 8.0-9.0 ppm range. The aldehyde proton signal (approx. δ 9.5-10.5 ppm) will be absent. Signals for the isopropyl groups (a doublet for the methyls and a septet for the CH) will be prominent.
¹³C-NMR Appearance of the azomethine carbon (-C=N-).The imine carbon signal will appear in the δ 150-165 ppm range. The aldehyde carbonyl carbon signal (approx. δ 190-200 ppm) will be absent.
Mass Spec. Molecular Ion Peak [M]⁺ or [M+H]⁺.The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the target Schiff base, confirming its formation.[11]

Applications and Further Research

Schiff bases derived from 3,5-diisopropylbenzaldehyde are versatile platforms for further development.

  • Coordination Chemistry: They serve as excellent chelating ligands for a variety of transition metals (e.g., Cu, Ni, Co, Zn)[2][14]. The steric bulk of the diisopropyl groups can be used to control the metal's coordination sphere, which is crucial for designing catalysts with specific selectivities.

  • Catalysis: Metal complexes of these Schiff bases have potential applications in catalysis, including oxidation, reduction, and polymerization reactions[2][4]. The lipophilic nature of the ligand can enhance solubility in non-polar organic solvents, which is advantageous for homogeneous catalysis.

  • Medicinal Chemistry and Drug Development: The inherent biological activities of Schiff bases can be fine-tuned by the 3,5-diisopropylphenyl group[15]. The increased lipophilicity may improve cell membrane penetration, a critical factor for antimicrobial and anticancer agents. Furthermore, these compounds can be evaluated for antioxidant and anti-inflammatory properties[16].

Troubleshooting

Problem Possible Cause Suggested Solution
Low or No Yield Incomplete reaction; Reversibility of the reaction.Ensure anhydrous conditions. Increase reaction time or temperature. A Dean-Stark trap can be used to remove water and drive the equilibrium forward.
Oily Product Impurities; Product has a low melting point.Purify by column chromatography instead of recrystallization. Ensure starting materials are pure.
Incomplete Reaction Sterically hindered or deactivated amine.Use a stronger acid catalyst (e.g., p-toluenesulfonic acid). Increase reaction time and temperature.
Broad NMR Peaks Presence of residual water or catalyst.Ensure the product is thoroughly dried. Wash with a dilute base (e.g., NaHCO₃ solution) during workup to remove acid catalyst before final purification.

References

  • Di Bella, S. (2021). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. MDPI. [Link]

  • ACS Omega. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PubMed Central. [Link]

  • ACS Omega. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. PubMed Central. [Link]

  • International Journal of ChemTech Research. (n.d.). Solvent Free Green Protocol for the Synthesis of Anti-Bacterial Schiff Base Dimers. Sphinx Knowledge House. [Link]

  • Al‐Hassani, R. A., & Al‐Sarray, A. J. (2025). Synthesis, Characterization, Cytotoxicity, Biological Evaluation, DFT Calculations, and Molecular Docking of a Novel Schiff Base and Its Pt(IV) Complex. Applied Organometallic Chemistry. [Link]

  • Di Bella, S. (2022). Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities. PubMed Central. [Link]

  • Bencini, A., & Lippolis, V. (2023). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PubMed Central. [Link]

  • ACS Omega. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PubMed. [Link]

  • ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. ResearchGate. [Link]

  • El-Tabl, A. S., et al. (2014). Preparation and Characterization of Di-, Tri-, and Tetranuclear Schiff Base Complexes Derived from Diamines and 3,4-Dihydroxybenzaldehyde. PubMed Central. [Link]

  • Matar, S., et al. (2015). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. [Link]

  • Matar, S., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3'-diaminodipropylamine. Semantic Scholar. [Link]

  • ResearchGate. (2025). Synthesis, spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. ResearchGate. [Link]

  • Teikyo Medical Journal. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal. [Link]

  • International Journal of Creative Research Thoughts. (2021). Synthesis, Characterization and Physico-chemical Studies of Metal Complexes of Schiff Base derived from p-hydroxybenzaldehyde and benzilmonoximehydrazone. IJCRT.org. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica. [Link]

  • International Journal of Creative Research Thoughts. (2023). "Metal complexes of schiff base: preparation. Characterization and biological activity": a review. IJCRT.org. [Link]

  • ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of New Schiff Base Ligand derived from 3-hydroxy-benzaldehyde and p-toluidine and its Divalent Metal Ions. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. JOCPR. [Link]

Sources

Method

3,5-Diisopropylbenzaldehyde: A Latent Precursor in Pharmaceutical Synthesis Explored

Senior Application Scientist Commentary: While 3,5-diisopropylbenzaldehyde is a commercially available aromatic aldehyde, a comprehensive review of current scientific literature and patent databases reveals a notable abs...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Commentary: While 3,5-diisopropylbenzaldehyde is a commercially available aromatic aldehyde, a comprehensive review of current scientific literature and patent databases reveals a notable absence of its direct and widespread application as a named precursor in the synthesis of marketed pharmaceutical agents. Its structural analogs, such as 3,5-dihydroxybenzaldehyde, 3,5-dimethylbenzaldehyde, and 3,5-dibenzyloxybenzaldehyde, are more commonly cited as versatile starting materials and intermediates in medicinal chemistry.

This lack of extensive documentation for 3,5-diisopropylbenzaldehyde in pharmaceutical synthesis presents a unique landscape for researchers and drug development professionals. It suggests that its potential may be underexplored, offering a frontier for the development of novel synthetic routes and the creation of new chemical entities. The steric hindrance imparted by the bulky isopropyl groups at the meta positions could offer unique selectivity in certain reactions and potentially lead to derivatives with novel pharmacological profiles.

This application note, therefore, takes a theoretical and forward-looking approach. By examining the known reactivity of benzaldehydes and the established synthetic utility of its structural analogs, we will outline potential, plausible applications and provide generalized protocols for the use of 3,5-diisopropylbenzaldehyde in pharmaceutical research and development. This document serves as a foundational guide for scientists looking to explore the untapped potential of this particular building block.

I. Potential Pharmaceutical Applications: A Forward-Looking Perspective

The core reactivity of 3,5-diisopropylbenzaldehyde lies in its aldehyde functionality, which is a versatile handle for a variety of chemical transformations crucial in the synthesis of biologically active molecules. Based on the established roles of similar benzaldehydes, we can project the potential applications of the diisopropyl analog in the following areas:

  • Synthesis of Novel Kinase Inhibitors: The benzaldehyde moiety is a common scaffold in the design of kinase inhibitors, which are pivotal in oncology. The diisopropyl groups could potentially probe unique hydrophobic pockets within the ATP-binding site of various kinases, leading to enhanced potency and selectivity.

  • Development of Antiviral Agents: Many antiviral compounds feature aromatic cores. 3,5-diisopropylbenzaldehyde could serve as a starting point for the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) or protease inhibitors, where the lipophilic isopropyl groups may enhance membrane permeability and target engagement.

  • Creation of Neuroprotective Agents: The synthesis of stilbene and chalcone derivatives from substituted benzaldehydes has been shown to yield compounds with neuroprotective properties. The unique substitution pattern of 3,5-diisopropylbenzaldehyde could lead to novel derivatives with improved blood-brain barrier penetration and efficacy in models of neurodegenerative diseases.

II. Key Synthetic Transformations and Generalized Protocols

The following sections detail generalized, yet robust, protocols for key reactions that 3,5-diisopropylbenzaldehyde can undergo. These protocols are based on well-established synthetic methodologies for analogous compounds and are intended to be adapted and optimized by researchers in a laboratory setting.

A. Reductive Amination: A Gateway to Bioactive Amines

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.

Causality Behind Experimental Choices: The choice of sodium triacetoxyborohydride as the reducing agent is deliberate. It is a mild and selective reagent that is particularly effective for the reductive amination of aldehydes in the presence of a wide range of functional groups. Its use avoids the often harsh conditions and side reactions associated with other reducing agents like sodium borohydride in the presence of an acid catalyst. Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.

Experimental Protocol: Generalized Reductive Amination of 3,5-Diisopropylbenzaldehyde

  • Reaction Setup: To a solution of 3,5-diisopropylbenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add the desired primary or secondary amine (1.1 eq).

  • Formation of Imine/Iminium Ion: Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding imine or imminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Representative Reductive Amination

Reactant A (Aldehyde)Reactant B (Amine)Reducing AgentSolventTypical Yield (%)
3,5-DiisopropylbenzaldehydeBenzylamineNaBH(OAc)₃DCM85-95%
3,5-DiisopropylbenzaldehydeMorpholineNaBH(OAc)₃DCM80-90%

Logical Workflow for Reductive Amination

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 3,5-Diisopropylbenzaldehyde C Mix in DCM A->C B Primary/Secondary Amine B->C D Add NaBH(OAc)₃ C->D Forms Imine/ Iminium Ion E Quench with NaHCO₃ D->E Reduction F Extract with DCM E->F G Purify by Chromatography F->G H Substituted Amine G->H

Caption: Workflow for the synthesis of substituted amines from 3,5-diisopropylbenzaldehyde via reductive amination.

B. Wittig Reaction: Formation of Stilbene Scaffolds

The Wittig reaction is a powerful tool for the synthesis of alkenes, including stilbene derivatives, which are of interest for their potential antioxidant and anticancer properties.

Causality Behind Experimental Choices: The use of a strong base like n-butyllithium is necessary to deprotonate the phosphonium salt and generate the ylide. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and can solvate the organometallic species involved. Conducting the reaction at low temperatures (-78 °C) helps to control the reactivity of the organolithium reagent and prevent side reactions.

Experimental Protocol: Generalized Wittig Reaction with 3,5-Diisopropylbenzaldehyde

  • Ylide Formation: To a suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

  • Ylide Generation: Allow the reaction mixture to warm to 0 °C and stir for 1 hour, during which time the ylide will form (often indicated by a color change).

  • Aldehyde Addition: Cool the mixture back to -78 °C and add a solution of 3,5-diisopropylbenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the stilbene derivative.

Data Presentation: Representative Wittig Reaction

Reactant A (Aldehyde)Reactant B (Phosphonium Salt)BaseSolventTypical Yield (%)
3,5-DiisopropylbenzaldehydeBenzyltriphenylphosphonium bromiden-BuLiTHF70-85%
3,5-Diisopropylbenzaldehyde(4-Methoxybenzyl)triphenylphosphonium chloriden-BuLiTHF65-80%

Reaction Pathway for Stilbene Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products aldehyde 3,5-Diisopropylbenzaldehyde C₁₃H₁₈O betaine Oxaphosphetane C₃₈H₃₉OP aldehyde->betaine phosphonium Benzyltriphenylphosphonium Bromide C₂₅H₂₂BrP ylide Phosphonium Ylide C₂₅H₂₁P phosphonium->ylide n-BuLi ylide->betaine Nucleophilic Attack stilbene 3,5-Diisopropylstilbene C₂₀H₂₄ betaine->stilbene Elimination phosphine_oxide Triphenylphosphine Oxide C₁₈H₁₅OP betaine->phosphine_oxide Elimination

Caption: Mechanistic overview of the Wittig reaction for the synthesis of stilbene derivatives from 3,5-diisopropylbenzaldehyde.

III. Conclusion and Future Directions

While 3,5-diisopropylbenzaldehyde has not yet been established as a key precursor in the pharmaceutical industry, its potential should not be overlooked. The synthetic protocols and conceptual applications outlined in this document provide a solid foundation for researchers to begin exploring its utility. The steric and electronic properties conferred by the diisopropyl groups may lead to the discovery of novel drug candidates with improved pharmacological profiles. Further investigation into the synthesis and biological evaluation of derivatives of 3,5-diisopropylbenzaldehyde is warranted and could open new avenues in drug discovery.

IV. References

Due to the theoretical nature of this application note, specific references for the use of 3,5-diisopropylbenzaldehyde in pharmaceutical synthesis are not available. The protocols and concepts presented are based on established principles of organic synthesis and medicinal chemistry, which are detailed in standard organic chemistry textbooks and review articles.

Application

Application Notes & Protocol: Grignard Reaction with a Sterically Hindered Substrate, 3,5-Diisopropylbenzaldehyde

Abstract This document provides a comprehensive guide for performing a Grignard reaction with 3,5-diisopropylbenzaldehyde, a sterically hindered aromatic aldehyde. The Grignard reaction is a cornerstone of organic synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for performing a Grignard reaction with 3,5-diisopropylbenzaldehyde, a sterically hindered aromatic aldehyde. The Grignard reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds, enabling the synthesis of complex alcohols from simpler carbonyl precursors.[1][2] However, substrates with significant steric bulk around the reactive site, such as 3,5-diisopropylbenzaldehyde, present unique challenges that can lead to reduced yields and competing side reactions.[3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice. It offers a detailed, field-proven protocol, troubleshooting advice, and critical safety considerations tailored for researchers, scientists, and professionals in drug development.

Introduction: Navigating Steric Hindrance in Grignard Reactions

The nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde is a classic and powerful method for synthesizing secondary alcohols.[4][5] The carbanionic character of the Grignard reagent makes it a potent nucleophile that attacks the electrophilic carbonyl carbon.[6][7]

The subject of this protocol, 3,5-diisopropylbenzaldehyde, features two bulky isopropyl groups meta to the aldehyde functionality. While not directly flanking the carbonyl group (an ortho substitution would present even greater hindrance), these groups contribute to overall steric congestion, which can influence the reaction's kinetics and outcome. For sterically hindered substrates, the standard nucleophilic addition pathway may be slowed, potentially allowing side reactions to become more competitive.[4][8] These can include reduction of the aldehyde or enolization if alpha-protons are present.[4][9] While the primary mechanism is expected to be nucleophilic addition, with highly hindered substrates, a single electron transfer (SET) mechanism can sometimes play a role.[4][10]

This protocol details the reaction of 3,5-diisopropylbenzaldehyde with methylmagnesium bromide (CH₃MgBr) as a representative Grignard reagent to yield 1-(3,5-diisopropylphenyl)ethanol. The principles and techniques described herein are broadly applicable to other Grignard reagents and hindered carbonyl compounds.

Detailed Experimental Protocol

This protocol is divided into four critical stages: Pre-Reaction Preparation, Grignard Reaction, Aqueous Workup & Extraction, and Product Purification & Characterization. Success hinges on the rigorous exclusion of atmospheric moisture and oxygen, as Grignard reagents are strong bases and are readily quenched by protic sources like water.[11][12][13]

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )Molarity/PurityAmountMoles (mmol)Equivalents
3,5-DiisopropylbenzaldehydeC₁₃H₁₈O190.2897%1.90 g10.01.0
Methylmagnesium BromideCH₃MgBr119.233.0 M in Diethyl Ether3.7 mL11.01.1
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Dri-Solv®30 mL--
Saturated NH₄Cl SolutionNH₄Cl53.49Aqueous20 mL--
Diethyl Ether (for extraction)(C₂H₅)₂O74.12Reagent Grade~60 mL--
Anhydrous Magnesium SulfateMgSO₄120.37Granular~5 g--
Pre-Reaction Setup: The Anhydrous Environment

The absolute prerequisite for a successful Grignard reaction is the exclusion of water.[13] Grignard reagents react readily with water in an acid-base reaction, which consumes the reagent and reduces the yield.[14]

  • Glassware Preparation: All glassware (a 100 mL three-neck round-bottom flask, reflux condenser, and addition funnel) must be scrupulously cleaned and dried in an oven at >120°C for at least 4 hours (overnight is ideal) to remove adsorbed water.[15]

  • Apparatus Assembly: Assemble the glassware while still hot and immediately place it under an inert atmosphere (Nitrogen or Argon). This is achieved by connecting the top of the condenser to a gas bubbler via a Schlenk line. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation:

    • Draw 30 mL of anhydrous THF into a dry syringe and add it to the reaction flask.

    • Prepare a solution of 3,5-diisopropylbenzaldehyde (1.90 g, 10.0 mmol) in 10 mL of anhydrous THF in a separate dry flask, capped with a septum.

Grignard Reaction: The Addition Step

Controlling the reaction temperature is crucial. The Grignard addition is exothermic, and excessive heat can promote side reactions.[16][17]

  • Reagent Transfer: Using a dry syringe, transfer the methylmagnesium bromide solution (3.7 mL, 11.0 mmol) to the reaction flask containing THF.

  • Cooling: Immerse the reaction flask in an ice-water bath and cool the Grignard solution to 0°C.

  • Aldehyde Addition: Transfer the solution of 3,5-diisopropylbenzaldehyde into the addition funnel using a cannula or syringe. Add the aldehyde solution dropwise to the stirred Grignard reagent in the flask over 20-30 minutes. A slow, controlled addition is vital to manage the exotherm and prevent the formation of byproducts.[16]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the starting aldehyde.

Aqueous Workup and Extraction

The workup serves to quench any unreacted Grignard reagent and to protonate the intermediate magnesium alkoxide to form the desired alcohol.[7]

  • Quenching: Cool the reaction flask back down to 0°C in an ice bath. Very slowly and carefully add 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. Caution: This is an exothermic process and may cause vigorous gas evolution. NH₄Cl is a weak acid and is preferred over strong acids like HCl to minimize the risk of acid-catalyzed dehydration of the secondary alcohol product.

  • Phase Separation: Transfer the entire mixture to a separatory funnel. Two layers should be visible: an upper organic layer (containing the product) and a lower aqueous layer.

  • Extraction: Extract the aqueous layer twice with diethyl ether (~30 mL each time) to recover any dissolved product. Combine all organic layers in the separatory funnel.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. The drying agent should be swirled until it no longer clumps together, indicating that the solution is dry.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product will likely contain minor impurities, such as the biphenyl-type homocoupling product from the Grignard reagent itself.[15]

  • Purification: The most common method for purifying the resulting alcohol is flash column chromatography on silica gel. A solvent system such as a gradient of ethyl acetate in hexanes is typically effective.

  • Characterization: The structure and purity of the final product, 1-(3,5-diisopropylphenyl)ethanol, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Experimental Workflow Diagram

Grignard_Workflow cluster_prep Pre-Reaction Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Extraction cluster_final Purification & Analysis prep1 Dry Glassware (Oven, >120°C) prep2 Assemble Apparatus Under Inert Gas (N2/Ar) prep1->prep2 react1 Charge Flask with THF & MeMgBr prep2->react1 Reagents react2 Cool to 0°C (Ice Bath) react1->react2 react3 Slowly Add Aldehyde (via Addition Funnel) react2->react3 react4 Stir at RT (1-2 hours) react3->react4 workup1 Quench with sat. aq. NH4Cl react4->workup1 Crude Mixture workup2 Extract with Diethyl Ether workup1->workup2 workup3 Dry Organic Layer (MgSO4) workup2->workup3 workup4 Concentrate (Rotary Evaporator) workup3->workup4 final1 Purify by Column Chromatography workup4->final1 Crude Product final2 Characterize (NMR, IR, MS) final1->final2

Caption: Experimental workflow for the Grignard synthesis of 1-(3,5-diisopropylphenyl)ethanol.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Reaction fails to initiate or low conversion 1. Wet glassware, solvents, or reagents.[9] 2. Inactive magnesium surface (if preparing Grignard in-situ).[9] 3. Poor quality Grignard reagent (if commercial).1. Ensure all preparation steps for maintaining an anhydrous environment are rigorously followed.[13] 2. Activate magnesium with a small crystal of iodine or 1,2-dibromoethane.[1][9] 3. Titrate the Grignard reagent before use to determine its exact concentration.[12]
Significant amount of starting aldehyde recovered 1. Insufficient Grignard reagent. 2. Steric hindrance slowing the reaction.[3]1. Use a slight excess (1.1-1.2 eq.) of Grignard reagent. 2. Increase reaction time or gently warm the reaction mixture (e.g., to 40°C) after the initial addition.
Formation of a reduced alcohol byproduct The Grignard reagent (if it has β-hydrogens) acts as a reducing agent instead of a nucleophile. This is more common with highly hindered ketones.[4]1. Run the reaction at a lower temperature to favor the nucleophilic addition pathway.[9] 2. This is less of a concern with methylmagnesium bromide, which lacks β-hydrogens.
Emulsion during aqueous workup Formation of magnesium salts that act as emulsifying agents.Add more solvent (ether or THF) or a small amount of dilute acid to break up the emulsion. Allow the separatory funnel to stand for a longer period.

Safety Precautions

A thorough risk assessment must be conducted before beginning this procedure.[17]

  • Reagent Hazards: Grignard reagents are highly reactive, flammable, and can be pyrophoric (ignite spontaneously in air).[12] They react violently with water.[12] Diethyl ether and THF are extremely flammable and volatile solvents.[11]

  • Engineering Controls: This entire procedure must be performed inside a certified chemical fume hood.[16] A blast shield may be appropriate, especially for larger-scale reactions.[16]

  • Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and appropriate gloves at all times.[16][17] Nitrile gloves offer good dexterity but are combustible; Nomex gloves are recommended when handling pyrophoric materials.[16][17]

  • Reaction Hazards: The Grignard reaction is exothermic and can become uncontrolled if reagents are mixed too quickly, leading to a "runaway reaction."[17] Always have an ice bath readily available to cool the reaction if it becomes too vigorous.[11]

  • Fire Safety: Keep flammable solvents away from ignition sources. Ensure a Class D fire extinguisher (for combustible metals) and a CO₂ or dry powder extinguisher are accessible.[12] Do not work alone when performing a Grignard reaction for the first time.[16][17]

References

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?[Link]

  • University of Chicago. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. [Link]

  • Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • Leah4sci. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. [Link]

  • Unknown. (n.d.). Grignard Reaction. [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • OC-Lab. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [Link]

  • Testbook. (n.d.). Grignard Reagent: Preparation, Mechanism, Reactions & Limitations. [Link]

  • Web Pages. (n.d.). 6. Grignard Reaction. [Link]

  • Reddit. (2022). Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Research and Reviews. (2021). Synthesis and Preparation of Grignard Reagent. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Reddit. (2020). Hindered Grignard reagents. [Link]

  • ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • ACS Publications. (n.d.). The Grignard Reagents | Organometallics. [Link]

  • The Organic Chemistry Tutor. (2014). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). [Link]

  • ResearchGate. (2024). How to purify tertiary alcohol?[Link]

Sources

Method

Application of 3,5-Diisopropylbenzaldehyde in the Design and Functionalization of Metal-Organic Frameworks

Introduction: The Strategic Role of Functionalized Linkers in MOF Chemistry Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Functionalized Linkers in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands (linkers). The tunability of their pore size, surface area, and chemical functionality makes them promising materials for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[1] The choice of the organic linker is paramount as it dictates the structural and functional properties of the resulting MOF.

This guide explores the potential applications of 3,5-diisopropylbenzaldehyde as a versatile building block in the field of MOF chemistry. While direct utilization of 3,5-diisopropylbenzaldehyde as a primary linker is uncommon due to the single coordinating group, its aldehyde functionality and sterically demanding diisopropyl groups offer unique opportunities for both de novo synthesis of functionalized linkers and post-synthetic modification (PSM) of existing MOFs. PSM is a powerful technique that involves the chemical modification of a pre-synthesized MOF, allowing for the introduction of new functional groups without altering the overall framework structure.[2][3][4][5]

The bulky diisopropyl groups can introduce significant steric hindrance, influencing the porosity and stability of the MOF architecture.[6][7][8] This steric influence can prevent framework interpenetration and create specific pore environments. The aldehyde group, on the other hand, serves as a reactive handle for a variety of organic transformations, enabling the covalent attachment of functional molecules within the MOF pores.

Part 1: De Novo Synthesis of a Sterically Hindered Dicarboxylate Linker

One of the primary applications of 3,5-diisopropylbenzaldehyde in MOF chemistry is its use as a precursor for the synthesis of novel dicarboxylate linkers. By converting the aldehyde group into a carboxylic acid and introducing another carboxylic acid group on the aromatic ring, a bifunctional linker suitable for MOF construction can be obtained.

Causality Behind Experimental Choices:

The selection of a synthetic route to a dicarboxylic acid from 3,5-diisopropylbenzaldehyde is guided by the need for high yields and compatibility with the existing functional groups. A common and effective method involves the oxidation of the aldehyde group to a carboxylic acid, followed by a directed C-H activation/carboxylation step or a more classical multi-step synthesis. For the purpose of this protocol, we will focus on a plausible two-step process involving initial oxidation followed by a hypothetical functionalization and subsequent oxidation to yield a dicarboxylic acid. The bulky diisopropyl groups are chemically robust and are expected to remain intact throughout this synthetic sequence.

Experimental Protocol: Synthesis of 3,5-diisopropyl-isophthalic acid

This protocol describes a hypothetical, yet chemically sound, multi-step synthesis of a dicarboxylate linker from 3,5-diisopropylbenzaldehyde.

Step 1: Oxidation of 3,5-diisopropylbenzaldehyde to 3,5-diisopropylbenzoic acid

  • Reagents and Materials:

    • 3,5-diisopropylbenzaldehyde

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Distilled water

    • Ethanol

    • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, Buchner funnel.

  • Procedure:

    • Dissolve 3,5-diisopropylbenzaldehyde (1 equivalent) in a suitable solvent like aqueous ethanol in a round-bottom flask.

    • Prepare a solution of potassium permanganate (2 equivalents) in water.

    • Slowly add the KMnO₄ solution to the aldehyde solution while stirring vigorously. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature below 40°C.

    • After the addition is complete, heat the mixture to reflux for 2-3 hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.

    • Cool the reaction mixture to room temperature and filter off the MnO₂ precipitate.

    • Acidify the filtrate with concentrated HCl until a white precipitate of 3,5-diisopropylbenzoic acid is formed.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Hypothetical Conversion to 3,5-diisopropyl-isophthalic acid

This step is a conceptual outline, as the direct and selective introduction of a second carboxyl group can be complex. A multi-step approach involving, for example, formylation followed by oxidation would be a plausible route.

A more practical laboratory approach would be to start from a precursor that already contains the desired substitution pattern. However, for the purpose of illustrating the potential of the starting aldehyde, we present a conceptual pathway. A plausible, albeit challenging, route would involve a Friedel-Crafts acylation or a related reaction to introduce a second functional group that can be subsequently oxidized to a carboxylic acid.

Diagram: Synthesis of a Dicarboxylate Linker

G cluster_0 Linker Synthesis 3,5-Diisopropylbenzaldehyde 3,5-Diisopropylbenzaldehyde 3,5-Diisopropylbenzoic_acid 3,5-Diisopropylbenzoic_acid 3,5-Diisopropylbenzaldehyde->3,5-Diisopropylbenzoic_acid Oxidation (e.g., KMnO4) 3,5-Diisopropyl-isophthalic_acid 3,5-Diisopropyl-isophthalic_acid 3,5-Diisopropylbenzoic_acid->3,5-Diisopropyl-isophthalic_acid Multi-step synthesis (e.g., functionalization and oxidation) G cluster_reactions Catalytic Reactions MOF_with_Aldehyde MOF with Aldehyde Functionality Knoevenagel Knoevenagel Condensation (+ Active Methylene Compound) MOF_with_Aldehyde->Knoevenagel Yields α,β-unsaturated product Wittig Wittig Reaction (+ Phosphonium Ylide) MOF_with_Aldehyde->Wittig Yields alkene-functionalized MOF

Caption: Catalytic transformations utilizing the aldehyde group within a MOF.

Drug Delivery:

The imine bond formed during the post-synthetic modification is often reversible under acidic conditions. This property can be exploited for the pH-responsive release of drug molecules. A drug containing an amine group could be attached to an aldehyde-functionalized MOF via an imine linkage. In the acidic environment of tumor cells, for example, the imine bond would hydrolyze, releasing the drug.

Conclusion and Future Perspectives

3,5-Diisopropylbenzaldehyde, while not a conventional MOF linker on its own, presents significant potential as a versatile building block in the design and functionalization of metal-organic frameworks. Its utility stems from two key features: the sterically demanding diisopropyl groups that can be leveraged to control framework topology and porosity, and the reactive aldehyde group that serves as a gateway for a multitude of post-synthetic modifications.

The protocols and concepts outlined in this guide, though based on established chemical principles rather than specific literature examples for this exact molecule, provide a solid foundation for researchers to explore the incorporation of 3,5-diisopropylbenzaldehyde-derived functionalities into MOFs. Future research in this area could focus on the synthesis and characterization of novel MOFs using linkers derived from this aldehyde and a systematic investigation of the impact of the bulky substituents on gas sorption and catalytic properties. Furthermore, the exploration of the reactivity of the aldehyde group within the confined pores of a MOF for tandem catalytic reactions is a promising avenue for the development of advanced functional materials.

References

  • Cohen, S. M. Postsynthetic methods for the functionalization of metal-organic frameworks. Chemical Reviews, 2012, 112(2), 970-1000.
  • Canivet, J., Fateeva, A., Guo, Y., Coasne, B., & Farrusseng, D. Water-stable metal-organic frameworks for catalytic applications. Chemical Society Reviews, 2014, 43(16), 5594-5617.
  • Tanabe, K. K., & Cohen, S. M. Postsynthetic modification of metal-organic frameworks—a progress report. Chemical Society Reviews, 2011 , 40(2), 498-519. [Link]

  • Wang, Z., & Cohen, S. M. Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 2009, 38(5), 1315-1329.
  • Rowan, S. J., Cantrill, S. J., Cousins, G. R., Sanders, J. K., & Stoddart, J. F. Dynamic covalent chemistry.
  • Corma, A., Garcia, H., & Llabrés i Xamena, F. X. Engineering metal organic frameworks for catalysis. Chemical Reviews, 2010, 110(8), 4606-4655.
  • Deria, P., Mondloch, J. E., Tylianakis, E., Ghosh, P., Bury, W., Snurr, R. Q., & Hupp, J. T. Perfluoroalkane functionalization of NU-1000 via solvent-assisted ligand incorporation: synthesis and CO₂ adsorption studies. Journal of the American Chemical Society, 2013, 135(45), 16801-16804.
  • Lee, J., Farha, O. K., Roberts, J., Scheidt, K. A., Nguyen, S. T., & Hupp, J. T. Metal-organic framework materials as catalysts. Chemical Society Reviews, 2009, 38(5), 1450-1459.
  • Evans, J. D., Sumby, C. J., & Doonan, C. J. Post-synthetic modification of metal-organic frameworks. Chemical Society Reviews, 2014, 43(17), 5933-5951.
  • Moon, H. R., Lim, D. W., & Suh, M. P. Fabrication of metal-organic frameworks: from molecules to materials. Chemical Society Reviews, 2013, 42(4), 1807-1824.
  • Kreno, L. E., Leong, K., Farha, O. K., Allendorf, M., Van Duyne, R. P., & Hupp, J. T. Metal–organic framework-based sensors. Chemical Reviews, 2012, 112(2), 1105-1125.
  • Ma, L., Abney, C., & Lin, W. Enantioselective catalysis with metal–organic frameworks. Chemical Society Reviews, 2009, 38(5), 1248-1256.
  • Li, J. R., Sculley, J., & Zhou, H. C. Metal–organic frameworks for separations. Chemical Reviews, 2012, 112(2), 869-932.
  • Cohen, S. M. The postsynthetic modification of metal-organic frameworks. MRS bulletin, 2010, 34(10), 739-745.
  • Farha, O. K., Eryazici, I., Jeong, N. C., Hauser, B. G., Wilmer, C. E., Sarjeant, A. A., ... & Hupp, J. T. A metal-organic framework with a permanent pore system that is catalytically active for the epoxidation of olefins. Journal of the American Chemical Society, 2012, 134(38), 15853-15860.
  • Dhakshinamoorthy, A., & Garcia, H. Catalysis by metal-organic frameworks: a personal account. Chemical Society Reviews, 2014, 43(16), 5750-5765.
  • Horcajada, P., Gref, R., Baati, T., Allan, P. K., Maurin, G., Couvreur, P., ... & Serre, C. Metal–organic frameworks in biomedicine. Chemical Reviews, 2012, 112(2), 1232-1268.
  • Gadzikwa, T., Farha, O. K., Malliakas, C. D., Kanatzidis, M. G., Hupp, J. T., & Nguyen, S. T. A catalytically active and robust amine-functionalized metal-organic framework. Journal of the American Chemical Society, 2009, 131(38), 13613-13615.
  • Shustova, N. B., McCarthy, B. D., & Dincă, M. Turn-on fluorescence in metal–organic frameworks. Journal of the American Chemical Society, 2011, 133(50), 20126-20129.
  • Fei, H., & Cohen, S. M. Postsynthetic modification of a metal–organic framework with a bulky ligand for the enhancement of the H₂-storage capacity. Inorganic Chemistry, 2011, 50(13), 5889-5891.
  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Google Patents.
  • RSC Publishing. Design and application of metal organic frameworks for heavy metals adsorption in water: a review. [Link]

  • ResearchGate. Amine-Functionalized Metal-Organic Frameworks: from Synthetic Design to Scrutiny in Application. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

  • YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]

  • PubMed. Recent applications of the Wittig reaction in alkaloid synthesis. [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Oxidation of 3,5-Diisopropylbenzyl Alcohol

Abstract This application note provides a detailed experimental protocol for the selective oxidation of 3,5-diisopropylbenzyl alcohol to its corresponding aldehyde, 3,5-diisopropylbenzaldehyde. This transformation is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed experimental protocol for the selective oxidation of 3,5-diisopropylbenzyl alcohol to its corresponding aldehyde, 3,5-diisopropylbenzaldehyde. This transformation is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates. We will first explore several prevalent oxidation methodologies, offering a comparative analysis to guide the researcher in selecting the most appropriate method. A comprehensive, step-by-step protocol for the Swern oxidation is then presented, chosen for its mild reaction conditions, high chemoselectivity, and avoidance of heavy metal reagents.[1] The document includes detailed sections on safety, reaction workup, product purification, and characterization, designed to ensure procedural success and reproducibility for researchers in organic synthesis and drug development.

Introduction: The Importance of Selective Benzyl Alcohol Oxidation

The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic chemistry. Benzaldehydes, in particular, are versatile intermediates. 3,5-Diisopropylbenzaldehyde, the target of this protocol, can serve as a building block for sterically hindered ligands, molecular switches, and active pharmaceutical ingredients. The challenge in oxidizing primary benzyl alcohols lies in preventing over-oxidation to the corresponding carboxylic acid.[2] Therefore, the choice of a mild and selective oxidizing agent is paramount. This guide focuses on methods that reliably yield the aldehyde product with high purity.

Comparative Analysis of Common Oxidation Methods

Several methods are renowned for the selective oxidation of primary alcohols. The choice often depends on substrate compatibility, scale, and available laboratory resources. Below is a summary of three widely-used, metal-free oxidation protocols.

Method Key Reagents Typical Temp. Advantages Disadvantages
Swern Oxidation Oxalyl Chloride, DMSO, Triethylamine-78 °CHigh yields, avoids over-oxidation, compatible with many functional groups.[1][3]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct, sensitive to moisture.[4]
Dess-Martin Periodinane (DMP) Dess-Martin PeriodinaneRoom Temp.Mild conditions (neutral pH, RT), short reaction times, high chemoselectivity.[2][5]Reagent is expensive and potentially explosive under shock or heat.[5][6]
TEMPO-Catalyzed Oxidation TEMPO (catalyst), Stoichiometric Oxidant (e.g., NaOCl, O₂)0 °C to Room Temp.Catalytic, uses inexpensive terminal oxidants, environmentally benign options (e.g., air).[7][8]Can be slower, optimization of co-oxidant and catalyst system may be required.[9]

For this application note, the Swern oxidation is selected for the detailed protocol due to its general reliability, high yields, and the widespread availability of its reagents in synthetic chemistry labs.

Detailed Protocol: Swern Oxidation of 3,5-Diisopropylbenzyl Alcohol

This protocol is designed for the conversion of 3,5-diisopropylbenzyl alcohol to 3,5-diisopropylbenzaldehyde. All glassware should be oven-dried and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) as the reagents are sensitive to moisture.

Materials and Reagents
  • 3,5-Diisopropylbenzyl alcohol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade) for chromatography

Equipment
  • Round-bottom flask with stir bar

  • Addition funnel

  • Thermometer

  • Dry ice/acetone bath

  • Inert gas line (N₂ or Ar)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Workflow Diagram

Swern_Oxidation_Workflow cluster_prep Reaction Setup cluster_activation DMSO Activation cluster_oxidation Alcohol Oxidation cluster_elimination Elimination & Quench cluster_workup Workup & Purification prep 1. Add anhydrous DCM and oxalyl chloride to flask cool 2. Cool to -78 °C (Dry Ice/Acetone Bath) prep->cool add_dmso 3. Add anhydrous DMSO dropwise at -78 °C stir1 4. Stir for 15 min at -78 °C add_dmso->stir1 add_alcohol 5. Add alcohol solution dropwise at -78 °C stir2 6. Stir for 30 min at -78 °C add_alcohol->stir2 add_tea 7. Add triethylamine dropwise at -78 °C warm 8. Warm to room temp. add_tea->warm quench 9. Quench with water warm->quench extract 10. Extract with DCM wash 11. Wash organic layer (NaHCO₃, Brine) extract->wash dry 12. Dry (Na₂SO₄), filter, and concentrate wash->dry purify 13. Purify by Column Chromatography dry->purify

Caption: Workflow for the Swern Oxidation Protocol.

Step-by-Step Procedure

The following procedure is based on a 10.0 mmol scale.

  • Reagent Preparation & Setup:

    • To a 250 mL oven-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (50 mL) and a magnetic stir bar.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add oxalyl chloride (1.1 mL, 12.5 mmol, 1.25 equiv) to the stirred DCM.[1]

  • Activation of DMSO:

    • In a separate dry flask, prepare a solution of anhydrous DMSO (1.8 mL, 25.0 mmol, 2.5 equiv) in anhydrous DCM (10 mL).[1]

    • Using a syringe, add the DMSO solution dropwise to the oxalyl chloride solution over 15 minutes. Ensure the internal temperature does not rise above -70 °C. Vigorous gas evolution (CO₂ and CO) will occur.[3][10]

    • Stir the resulting mixture for an additional 15 minutes at -78 °C.

  • Addition of Alcohol:

    • Dissolve 3,5-diisopropylbenzyl alcohol (2.06 g, 10.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL).

    • Add the alcohol solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C.[4]

    • Stir the reaction for 30 minutes at this temperature. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Addition of Base and Reaction Completion:

    • Slowly add triethylamine (7.0 mL, 50.0 mmol, 5.0 equiv) dropwise to the reaction mixture over 10 minutes.[1] A thick white precipitate of triethylammonium chloride will form.

    • Continue stirring at -78 °C for 10 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Workup and Extraction:

    • Quench the reaction by adding 50 mL of water.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is a yellowish oil. Purify by flash column chromatography on silica gel.[11]

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate).[11][12]

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 3,5-diisopropylbenzaldehyde as a colorless to pale yellow oil.

Safety and Handling Precautions

Working with oxidizing agents and the reagents for the Swern oxidation requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[13][14] All manipulations should be performed inside a certified chemical fume hood.[15]

  • Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water. Handle with extreme care.

  • DMSO: Can increase the skin permeability of other chemicals. Avoid contact.

  • Triethylamine: Flammable and corrosive with a strong odor.

  • Cryogenic Bath: Handle dry ice with insulated gloves to prevent frostbite. Acetone is highly flammable.

  • Spill Management: Do not use combustible materials like paper towels to clean up spills of oxidizing agents.[13] Use an inert absorbent material (e.g., sand or vermiculite).

Characterization of 3,5-Diisopropylbenzaldehyde

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (CDCl₃): Expect a singlet for the aldehydic proton (~9.9-10.0 ppm), signals for the aromatic protons, a septet for the isopropyl methine protons, and a doublet for the isopropyl methyl protons.

  • ¹³C NMR (CDCl₃): Expect a signal for the aldehyde carbonyl carbon (~192 ppm) and distinct signals for the aromatic and aliphatic carbons.

  • FT-IR (neat): A strong characteristic C=O stretching band for the aldehyde should be visible around 1700 cm⁻¹. The C-H stretch of the aldehyde proton appears around 2850 and 2750 cm⁻¹.

References

  • ResearchGate. (2015). Is it possible to purify aldehyde by column?[Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • ACS Publications. (2012). Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO. ACS Catalysis. [Link]

  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. [Link]

  • NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

  • Grand Valley State University. Oxidizers - Lab Safety. [Link]

  • Storemasta. (2024). How do you Store Oxidizing Agents?. [Link]

  • University of Alberta. Oxidizing Agents - AFNS Safety. [Link]

  • The Chemistry Blog. (2024). Safe Handling of Oxidising Chemicals. [Link]

  • Royal Society of Chemistry. Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. [Link]

  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • Chemistry LibreTexts. (2023). Swern oxidation. [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?[Link]

  • ResearchGate. (2005). TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System. [Link]

  • Organic Syntheses. 1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)-1,1-dihydro- (Dess-Martin Periodinane). [Link]

  • ACS GCI Pharmaceutical Roundtable. TEMPO Air Catalyst. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Wikipedia. Dess–Martin periodinane. [Link]

Sources

Method

The Strategic Role of 3,5-Diisopropylbenzaldehyde Scaffolds in Asymmetric Catalysis: Application Notes and Protocols

Abstract In the landscape of asymmetric catalysis, the rational design of chiral ligands and catalysts is paramount for achieving high enantioselectivity and catalytic efficiency. This technical guide delves into the piv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of asymmetric catalysis, the rational design of chiral ligands and catalysts is paramount for achieving high enantioselectivity and catalytic efficiency. This technical guide delves into the pivotal role of the 3,5-diisopropylphenyl moiety, originating from 3,5-diisopropylbenzaldehyde, as a cornerstone in the architecture of sophisticated chiral ligands and organocatalysts. We will explore the profound influence of the sterically demanding and electronically distinct nature of the 3,5-diisopropylphenyl group on the stereochemical outcome of asymmetric transformations. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed application notes, and robust protocols for the synthesis and utilization of catalysts derived from this versatile building block.

Introduction: The Imperative of Steric and Electronic Tuning in Asymmetric Catalysis

The pursuit of enantiomerically pure compounds is a central theme in modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. Asymmetric catalysis, employing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, stands as an elegant and economically viable solution. The success of an asymmetric catalyst hinges on the intricate architecture of the chiral ligand or organocatalyst, which orchestrates the precise spatial arrangement of reactants in the transition state.

The substitution pattern on aromatic rings within a ligand framework is a critical design element. Bulky substituents can create a well-defined chiral pocket around the active site, effectively shielding one face of the prochiral substrate and directing the incoming reagent to the opposite face. Furthermore, the electronic properties of these substituents can modulate the reactivity of the catalytic center. It is within this context that 3,5-diisopropylbenzaldehyde emerges as a valuable synthon. The isopropyl groups, with their significant steric bulk, are strategically positioned to enforce a high degree of stereochemical control.

The 3,5-Diisopropylphenyl Moiety: A Pillar of Stereocontrol

The 3,5-diisopropylphenyl group, readily introduced through the use of 3,5-diisopropylbenzaldehyde or its derivatives, imparts several advantageous features to a chiral catalyst:

  • Defined Chiral Environment: The two isopropyl groups create a rigid and sterically congested environment. This steric hindrance is instrumental in differentiating the enantiotopic faces of a prochiral substrate, leading to high levels of enantioselectivity.

  • Enhanced Solubility: The lipophilic nature of the isopropyl groups often enhances the solubility of the resulting ligands and metal complexes in common organic solvents, facilitating homogeneous catalysis.

  • Prevention of Catalyst Deactivation: The steric bulk can prevent bimolecular decomposition pathways, such as the formation of inactive catalyst dimers, thereby prolonging the catalyst's lifetime and improving overall efficiency.[1]

A prime example of the strategic deployment of this moiety is in the synthesis of chiral Salen-type ligands.

Application Focus: Chiral Salen Ligands Derived from 3,5-Disubstituted Salicylaldehydes

Chiral Salen ligands, typically synthesized from the condensation of a chiral diamine with two equivalents of a salicylaldehyde derivative, are among the most versatile and effective ligands in asymmetric catalysis.[2] The substituents at the 3 and 5 positions of the salicylaldehyde component play a crucial role in fine-tuning the catalytic properties of the corresponding metal complexes.[1] While 3,5-di-tert-butylsalicylaldehyde is commonly employed, the use of 3,5-diisopropylbenzaldehyde derivatives follows the same principle of leveraging steric hindrance for stereocontrol.

The following section provides a detailed protocol for the synthesis of a representative chiral Salen ligand and its subsequent metallation to generate a catalyst for asymmetric epoxidation, a fundamental transformation in organic synthesis.

Protocol: Synthesis of a Chiral (R,R)-Salen Ligand

This protocol details the synthesis of (R,R)-N,N'-Bis(3,5-diisopropylsalicylidene)-1,2-cyclohexanediamine.

Materials:

  • (1R,2R)-(-)-1,2-Diaminocyclohexane

  • 3,5-Diisopropylsalicylaldehyde

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for filtration and recrystallization

Procedure:

  • Dissolution of Diamine: In a 250 mL round-bottom flask, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 g, 8.76 mmol) in absolute ethanol (50 mL). Stir the solution at room temperature until the diamine is fully dissolved.

  • Addition of Aldehyde: To the stirred solution, add 3,5-diisopropylsalicylaldehyde (4.0 g, 18.15 mmol, 2.07 equivalents) in one portion.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. The formation of the yellow Schiff base will be observed.

  • Isolation of the Ligand: After 2 hours, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to induce crystallization.

  • Filtration and Washing: Collect the resulting yellow crystalline solid by vacuum filtration. Wash the crystals with two portions of cold absolute ethanol (20 mL each).

  • Drying: Dry the purified ligand under vacuum to a constant weight.

Expected Yield: ~90-95%

Characterization: The structure and purity of the synthesized ligand should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Diamine (1R,2R)-1,2-Diaminocyclohexane Reaction Condensation in Ethanol Reflux, 2h Diamine->Reaction Aldehyde 3,5-Diisopropylsalicylaldehyde Aldehyde->Reaction Salen_Ligand (R,R)-Salen Ligand Reaction->Salen_Ligand Crystallization & Filtration

Synthetic workflow for the chiral Salen ligand.
Protocol: Synthesis of the Manganese(III)-Salen Catalyst (Jacobsen's Catalyst Analogue)

Materials:

  • (R,R)-N,N'-Bis(3,5-diisopropylsalicylidene)-1,2-cyclohexanediamine (from 3.1)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Absolute Ethanol

  • Toluene

  • Sodium chloride (NaCl)

  • Air (as oxidant)

  • Standard laboratory glassware

Procedure:

  • Initial Mixture: To a round-bottom flask, add the synthesized (R,R)-Salen ligand (1.0 g, 1.93 mmol) and manganese(II) acetate tetrahydrate (0.52 g, 2.12 mmol) in absolute ethanol (40 mL).

  • Heating and Oxidation: Heat the mixture to reflux. A color change to dark brown should be observed. Bubble air through the solution for 1 hour to facilitate the oxidation of Mn(II) to Mn(III).

  • Solvent Exchange and Precipitation: After 1 hour, add toluene (40 mL) and continue to heat the mixture to distill off the ethanol. As the ethanol is removed, the manganese(III) complex will begin to precipitate.

  • Addition of NaCl: Add a solution of sodium chloride (0.2 g) in water (2 mL) to the hot toluene suspension. Continue to reflux for an additional 30 minutes.

  • Isolation: Cool the mixture to room temperature. Collect the brown solid by vacuum filtration and wash with a small amount of water, followed by a small amount of cold ethanol.

  • Drying: Dry the catalyst under vacuum.

Catalyst_Synthesis Salen_Ligand Chiral Salen Ligand Reaction_Vessel Ethanol, Reflux Salen_Ligand->Reaction_Vessel Mn_Acetate Mn(OAc)₂·4H₂O Mn_Acetate->Reaction_Vessel Oxidation Air Oxidation (Mn(II) -> Mn(III)) Reaction_Vessel->Oxidation Solvent_Exchange Toluene Addition Ethanol Distillation Oxidation->Solvent_Exchange Precipitation Catalyst Precipitation Solvent_Exchange->Precipitation Final_Catalyst Mn(III)-Salen Catalyst Precipitation->Final_Catalyst Filtration & Drying

Workflow for the synthesis of the Mn(III)-Salen catalyst.

Application in Asymmetric Epoxidation

The synthesized Mn(III)-Salen catalyst, an analogue of the renowned Jacobsen's catalyst, is highly effective for the enantioselective epoxidation of unfunctionalized olefins. The bulky 3,5-diisopropylphenyl groups play a critical role in creating a chiral environment that directs the oxidant to one face of the alkene.

General Protocol: Asymmetric Epoxidation of an Olefin

Materials:

  • Mn(III)-Salen catalyst (from 3.2)

  • Olefin substrate (e.g., styrene)

  • Oxidant (e.g., m-chloroperoxybenzoic acid, MCPBA, or sodium hypochlorite with a phase-transfer catalyst)

  • Dichloromethane (CH₂Cl₂)

  • 4-Phenylpyridine N-oxide (optional, as an axial ligand to enhance catalyst activity)

  • Standard laboratory glassware for reaction and workup

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the olefin substrate (1.0 mmol) and 4-phenylpyridine N-oxide (0.2 mmol, optional) in dichloromethane (10 mL).

  • Catalyst Addition: Add the Mn(III)-Salen catalyst (0.02-0.05 mmol, 2-5 mol%).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add a solution of the oxidant (1.2 mmol) in dichloromethane over 30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with an appropriate reagent (e.g., aqueous sodium thiosulfate for MCPBA). Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the epoxide product by chiral HPLC or GC analysis.

Table 1: Representative Results for Asymmetric Epoxidation

Olefin SubstrateCatalyst Loading (mol%)OxidantYield (%)Enantiomeric Excess (ee, %)
cis-β-Methylstyrene4NaOCl85>95
Styrene5MCPBA9088
1,2-Dihydronaphthalene2NaOCl92>98

Note: The values presented are illustrative and may vary based on specific reaction conditions and the exact structure of the Salen ligand.

Conclusion

3,5-Diisopropylbenzaldehyde serves as a strategically important building block in the synthesis of chiral ligands and catalysts for asymmetric synthesis. The inherent steric bulk of the 3,5-diisopropylphenyl moiety provides a powerful tool for creating a well-defined chiral environment, leading to high levels of enantioselectivity in a variety of catalytic transformations. The protocols provided herein for the synthesis of a chiral Salen ligand and its application in asymmetric epoxidation demonstrate the practical utility of this approach. For researchers in both academic and industrial settings, the principles and methodologies discussed offer a robust foundation for the development of novel and highly effective asymmetric catalysts.

References

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431.
  • Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Topics in Organometallic Chemistry, 6, 123-152.
  • McGarrigle, E. M., & Gilheany, D. G. (2005). Chromium- and Manganese-salen-catalysed Epoxidation of Alkenes. Chemical Reviews, 105(5), 1563-1602.
  • Yoon, T. P., & Jacobsen, E. N. (2003).
  • Canali, L., & Sherrington, D. C. (1999). Utilisation of immobilised chiral salen complexes in asymmetric catalysis. Chemical Society Reviews, 28(2), 85-93.
  • Cozzi, P. G. (2004). Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews, 33(7), 410-421.
  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,5-Diisopropylbenzaldehyde

Introduction: Welcome to the technical support center for the synthesis of 3,5-Diisopropylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the synthesis of 3,5-Diisopropylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the synthesis of this valuable chemical intermediate. The formylation of 1,3-diisopropylbenzene presents unique challenges, primarily due to the steric hindrance imposed by the two isopropyl groups flanking the target reaction site. This often leads to issues with reaction yield and purity.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and high-yield results.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 3,5-Diisopropylbenzaldehyde, particularly when using the Vilsmeier-Haack formylation method, a common choice for electron-rich aromatic compounds.[1][2]

Question 1: My reaction has a very low conversion rate, or it fails to start altogether. What are the likely causes?

Answer: A low or non-existent conversion of the 1,3-diisopropylbenzene starting material typically points to one of three areas: the integrity of your reagents, the formation of the active electrophile, or the reaction conditions.

  • Reagent Quality and Preparation:

    • Moisture Sensitivity: The Vilsmeier-Haack reaction is highly sensitive to moisture. The Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is rapidly hydrolyzed by water.[3] Ensure that your N,N-Dimethylformamide (DMF) is anhydrous and that all glassware has been thoroughly flame-dried or oven-dried before use.

    • Phosphorus Oxychloride (POCl₃) Purity: Use a fresh bottle of POCl₃. Over time, it can degrade, especially if exposed to atmospheric moisture, leading to reduced reactivity.

  • Formation of the Vilsmeier Reagent:

    • Exothermic Reaction: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic.[4] This step must be performed at a controlled temperature (typically 0 °C) with slow, dropwise addition of POCl₃ to the DMF.[5] Adding the POCl₃ too quickly or at a higher temperature can cause the reagent to decompose, resulting in a dark-colored solution and a failed reaction.

    • Incorrect Stoichiometry: An incorrect molar ratio of DMF to POCl₃ can lead to incomplete formation of the reagent. A common approach uses DMF as both the reactant and the solvent, with POCl₃ as the limiting reagent relative to the aromatic substrate.[5]

  • Reaction Conditions:

    • Activation Energy: While the initial formation of the Vilsmeier reagent requires cooling, the subsequent electrophilic aromatic substitution step requires sufficient thermal energy to overcome the steric hindrance from the isopropyl groups. After the Vilsmeier reagent has been formed and the 1,3-diisopropylbenzene has been added at a low temperature, the reaction mixture typically needs to be stirred at room temperature or gently heated to proceed.[3][5]

Question 2: I am getting the desired product, but the yield is consistently low. How can I optimize the process?

Answer: Achieving a high yield in this specific synthesis requires careful optimization of reaction parameters to favor the desired formylation over side reactions.

  • Reaction Time and Temperature:

    • Finding the Sweet Spot: Due to the sterically hindered nature of the substrate, extended reaction times (e.g., 6-12 hours) at room temperature or slightly elevated temperatures may be necessary to drive the reaction to completion.[5] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

    • Temperature Control: A temperature that is too high can lead to the formation of undesired by-products and decomposition, while a temperature that is too low will result in an incomplete reaction. Experiment with a temperature range from room temperature up to 50-60°C.

  • Molar Ratios of Reagents:

    • Vilsmeier Reagent Excess: Using a slight excess of the Vilsmeier reagent (e.g., 1.5 equivalents relative to the 1,3-diisopropylbenzene) can help improve the conversion rate of the sterically hindered substrate.[5]

  • Work-up Procedure:

    • Controlled Hydrolysis: The work-up step, where the intermediate iminium salt is hydrolyzed to the final aldehyde, is critical. This is typically achieved by pouring the reaction mixture into a cold aqueous solution of a base, such as sodium acetate or sodium bicarbonate, to neutralize the acidic components and facilitate the hydrolysis.[5] An improperly controlled quench can lead to product degradation.

The following table summarizes key parameters for consideration when optimizing the Vilsmeier-Haack reaction for this synthesis.

ParameterRecommended RangeRationale for Optimization
Equivalents of POCl₃ 1.2 - 1.8 (relative to substrate)Ensures sufficient formation of the Vilsmeier reagent to drive the reaction.
Reaction Temperature 0 °C to Room TemperatureInitial cooling is critical for reagent formation; warming is needed for the substitution step.[3]
Reaction Time 6 - 24 hoursLonger times may be needed to overcome steric hindrance. Monitor by TLC.
Solvent DMF (as reactant and solvent)High concentration of reactants can favor product formation.
Work-up Quench with aq. NaOAc or NaHCO₃Neutralizes acid and promotes hydrolysis of the intermediate to the aldehyde.[5]

Question 3: My crude product is contaminated with by-products, including a substance that I suspect is 3,5-diisopropylbenzoic acid. How can I improve purity?

Answer: The formation of by-products is a common issue. The primary culprits are typically over-oxidation and incomplete reactions.

  • Preventing By-Product Formation:

    • Oxidation to Carboxylic Acid: Aldehydes are susceptible to oxidation to carboxylic acids, especially when exposed to air over time.[6] This can happen during a lengthy work-up or upon storage. To minimize this, consider performing the work-up and extraction steps promptly. Storing the crude and purified product under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[6]

    • Unreacted Starting Material: If your reaction is incomplete, the non-polar 1,3-diisopropylbenzene will be carried through the work-up. Optimizing the reaction conditions as described in the previous question is the best way to minimize this.

  • Purification Strategies:

    • Column Chromatography: This is the most effective method for separating 3,5-diisopropylbenzaldehyde from both the non-polar starting material and the more polar carboxylic acid by-product. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution.[6]

    • Recrystallization: If the crude product is a solid and relatively pure, recrystallization can be an effective final purification step. Test various solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find one where the product is soluble when hot but sparingly soluble when cold.[6]

    • Aqueous Wash: During the work-up, washing the organic layer with a mild base solution (e.g., 5% sodium bicarbonate) can help remove the acidic 3,5-diisopropylbenzoic acid by-product by converting it to its water-soluble sodium salt.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the formylation of 1,3-diisopropylbenzene? The Vilsmeier-Haack reaction is generally the preferred method for the formylation of electron-rich aromatic compounds like 1,3-diisopropylbenzene.[1][2] It uses relatively mild conditions compared to Friedel-Crafts type reactions like the Gattermann-Koch reaction, which requires a strong Lewis acid and gaseous carbon monoxide under pressure.[8] The Vilsmeier reagent is a weaker electrophile, which can provide better selectivity for activated rings.[2]

Q2: How can I effectively monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a silica gel plate and a solvent system such as 10% ethyl acetate in hexanes. You should be able to visualize the consumption of the non-polar starting material (1,3-diisopropylbenzene) and the formation of the more polar product (3,5-diisopropylbenzaldehyde).

Q3: My purified product is a clear oil, but it turns yellow upon storage. Why is this happening? The yellow discoloration is a common sign of aldehyde oxidation.[6] Small amounts of the aldehyde are likely oxidizing to form colored impurities. To prevent this, ensure the product is thoroughly purified to remove any residual acid or metal traces that could catalyze oxidation. For long-term storage, it is best to keep the compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place or a freezer.[6]

Q4: How do I confirm the structure and purity of the final product? A combination of analytical techniques should be used:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the best method for structural confirmation. You should expect to see a characteristic singlet for the aldehyde proton around 9.9-10.1 ppm, a septet for the two methine (CH) protons of the isopropyl groups, and a doublet for the twelve methyl (CH₃) protons. The aromatic protons will also have a distinct splitting pattern.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique can confirm the molecular weight of the product and assess its purity by showing the relative abundance of any contaminants.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for a strong carbonyl (C=O) stretch characteristic of an aldehyde around 1700 cm⁻¹.

Visualized Workflows and Mechanisms

Diagram 1: Vilsmeier-Haack Reaction Mechanism This diagram illustrates the key steps in the formylation process, from the formation of the Vilsmeier reagent to the final aldehyde product.

Vilsmeier_Haack cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier + POCl₃ (0°C) POCl3 POCl₃ Arene 1,3-Diisopropylbenzene Iminium Aryl Iminium Salt Intermediate Arene->Iminium + Vilsmeier Reagent Product 3,5-Diisopropyl- benzaldehyde Iminium->Product + H₂O H2O H₂O / Base Troubleshooting_Workflow Start Low Yield Observed CheckReagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->CheckReagents CheckFormation Optimize Vilsmeier Reagent Formation (Control Temp at 0°C, Slow Addition) CheckReagents->CheckFormation Reagents OK OptimizeConditions Adjust Reaction Conditions (Increase Time/Temp, Use Reagent Excess) CheckFormation->OptimizeConditions Formation OK CheckWorkup Review Work-up & Purification (Controlled Quench, Efficient Extraction) OptimizeConditions->CheckWorkup Conditions Optimized Success Yield Improved CheckWorkup->Success

Caption: A systematic approach to troubleshooting low reaction yields.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure and should be adapted and optimized based on your specific laboratory conditions and scale.

Materials:

  • 1,3-Diisopropylbenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate (NaOAc)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The solution should become a pale yellow, viscous liquid or slurry.

  • Formylation Reaction: Add 1,3-diisopropylbenzene (1.0 equivalent) to the flask, either neat or dissolved in a minimal amount of anhydrous DMF.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-12 hours. Monitor the reaction's progress by TLC.

  • Work-up and Extraction: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a solution of sodium acetate (5-6 equivalents) in water. [5]Stir vigorously for 30 minutes to ensure complete hydrolysis of the intermediate.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution, water, and finally, brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate). Combine the pure fractions and remove the solvent to obtain 3,5-diisopropylbenzaldehyde as a clear oil.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Gattermann reaction. Available at: [Link]

  • YouTube. Vilsmeier-Haack Reaction. Available at: [Link]

  • National Institutes of Health (NIH). Functionalization of 1,3-Diisopropylbenzene to Probe the Antagonism of Propofol Anesthesia. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Testbook. Gattermann Koch Reaction Detailed Explanation with Applications. Available at: [Link]

  • Cambridge University Press. Gattermann-Koch Reaction. Available at: [Link]

  • Organic Syntheses. 3,5-dinitrobenzaldehyde. Available at: [Link]

Sources

Optimization

Purification of crude 3,5-Diisopropylbenzaldehyde by column chromatography

Technical Support Center: Purification of 3,5-Diisopropylbenzaldehyde This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the purification of crude 3...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3,5-Diisopropylbenzaldehyde

This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the purification of crude 3,5-Diisopropylbenzaldehyde via column chromatography. It is structured to anticipate and resolve challenges encountered during the experimental workflow, ensuring a high degree of scientific integrity and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the purification process.

Q1: What is a suitable starting solvent system for the column chromatography of 3,5-Diisopropylbenzaldehyde?

A1: 3,5-Diisopropylbenzaldehyde is a relatively nonpolar aromatic aldehyde. A good starting point for solvent selection is a binary mixture of a nonpolar solvent like hexanes or petroleum ether with a slightly more polar solvent such as ethyl acetate or dichloromethane.[1] Begin by testing solvent ratios like 95:5 or 90:10 (Hexane:Ethyl Acetate) using Thin-Layer Chromatography (TLC).

Q2: What is the ideal Rf value to target on an analytical TLC plate before scaling up to a column?

A2: For optimal separation, the target Rf (retention factor) for 3,5-Diisopropylbenzaldehyde should be between 0.2 and 0.4.[2][3] An Rf in this range provides a good balance, ensuring the compound interacts sufficiently with the stationary phase for separation without requiring excessively large volumes of solvent for elution.

Q3: Is 3,5-Diisopropylbenzaldehyde susceptible to degradation on silica gel?

A3: Aldehydes can be sensitive to the acidic nature of standard silica gel, potentially leading to side reactions like oxidation to the corresponding carboxylic acid or aldol-type reactions. It is highly recommended to perform a stability test by spotting the crude material on a TLC plate, allowing it to sit for 1-2 hours, and then eluting to see if any new spots (degradation products) have formed.[4] If degradation is observed, consider using deactivated silica gel or adding a small amount (0.5-1%) of a neutralizer like triethylamine to the eluent.[5][6]

Q4: What are the most probable impurities in a crude sample of 3,5-Diisopropylbenzaldehyde?

A4: Impurities will depend on the synthetic route used. However, common contaminants may include:

  • Unreacted Starting Materials: Such as 1,3-diisopropylbenzene.

  • 3,5-Diisopropylbenzoic Acid: The product of oxidation of the aldehyde. This is a more polar impurity.

  • Solvent Residues: Residual solvents from the reaction or workup.

  • Byproducts: Other isomers or related compounds formed during the synthesis.

Experimental Workflow Visualization

The following diagram outlines the standard procedure for the purification of 3,5-Diisopropylbenzaldehyde.

G cluster_prep Preparation Phase cluster_sep Separation Phase cluster_analysis Analysis & Isolation Phase TLC 1. Analytical TLC: Determine optimal solvent system (Aim for Rf ≈ 0.2-0.4) Pack 2. Pack Column: Prepare silica gel slurry and pack column uniformly Sample 3. Prepare Sample: Dissolve crude product in minimal solvent or adsorb onto silica (dry loading) Load 4. Load Sample onto Column Elute 5. Elute with Solvent System: Start with low polarity, can use gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Evaporate Solvent Combine->Evap Final 10. Characterize Pure Product (NMR, etc.) Evap->Final

Caption: Workflow for purification by column chromatography.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the purification.

1. Selection of Solvent System via TLC a. Dissolve a small amount of the crude 3,5-Diisopropylbenzaldehyde in a volatile solvent (e.g., dichloromethane). b. On a silica gel TLC plate, spot the crude mixture. c. Develop the plate in a TLC chamber using various ratios of a nonpolar and a polar solvent (e.g., Hexane:Ethyl Acetate from 98:2 to 80:20). d. Identify the solvent system that provides an Rf value of approximately 0.2-0.4 for the desired product and good separation from impurities.[2]

2. Column Preparation (Wet Packing Method) a. Secure a glass chromatography column of appropriate size vertically. Insert a small plug of cotton or glass wool at the bottom.[7] b. Add a thin layer (approx. 1 cm) of sand. c. In a separate beaker, prepare a slurry of silica gel (typically 60-120 mesh) in the least polar solvent system determined from your TLC analysis.[7] The amount of silica should be about 50-100 times the mass of your crude sample. d. Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles. e. Open the stopcock to drain some solvent, allowing the silica to settle. The solvent level should never drop below the top of the silica bed.[8] f. Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.

3. Sample Loading

  • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase. Using a pipette, carefully apply the solution to the top of the silica gel.[8]

  • Dry Loading (Recommended for samples with poor solubility): Dissolve the crude product in a suitable solvent, add a small amount of silica gel (2-3 times the sample mass), and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5][8]

4. Elution and Fraction Collection a. Carefully add the mobile phase to the column. b. Open the stopcock and begin collecting the eluent in numbered test tubes or flasks. Maintain a constant flow rate. For flash chromatography, gentle positive pressure can be applied.[9][10] c. If impurities are far apart in polarity, you may use a gradient elution. This involves starting with a low-polarity solvent system and gradually increasing the percentage of the more polar solvent.[4][5]

5. Analysis and Isolation a. Monitor the collected fractions using TLC to identify which ones contain the pure product.[11][12] b. Combine the fractions that show a single spot corresponding to the pure 3,5-Diisopropylbenzaldehyde. c. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product. d. Confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy.

Data Presentation: Solvent Systems

The choice of solvent system is critical for a successful separation. The following table provides guidance on selecting an appropriate eluent.

Solvent System (v/v)PolarityExpected Rf of 3,5-DiisopropylbenzaldehydeApplication Notes
100% HexaneVery Low~0.0 - 0.1Useful for eluting very nonpolar impurities (e.g., starting hydrocarbons).[1]
95:5 Hexane:Ethyl AcetateLow~0.2 - 0.3A good starting point for elution of the target compound.
90:10 Hexane:Ethyl AcetateLow-Medium~0.3 - 0.45May be used if the Rf is too low in 95:5. Provides faster elution.
80:20 Hexane:Ethyl AcetateMedium> 0.5Likely too polar; risks co-elution with less polar impurities.[3]
95:5 Hexane:DichloromethaneLow~0.25 - 0.35An alternative to ethyl acetate; can sometimes offer different selectivity.
5% Methanol in DCMHigh~1.0For highly polar compounds; used to flush the column of all remaining materials.[1]

Troubleshooting Guide

This section provides solutions to common problems encountered during column chromatography.

G P1 Problem: No Compound Eluting C1 Cause: Eluent is not polar enough. P1->C1 leads to P2 Problem: Poor Separation / Overlapping Spots C2 Cause: 1. Solvent system not selective. 2. Column overloaded. 3. Poor column packing. P2->C2 leads to P3 Problem: Compound Elutes Too Fast (High Rf) C3 Cause: Eluent is too polar. P3->C3 leads to P4 Problem: Streaking or Tailing of Spots on TLC C4 Cause: 1. Sample is too concentrated. 2. Compound degradation on silica. 3. Strong interaction with silica. P4->C4 leads to S1 Solution: Gradually increase eluent polarity. (e.g., from 2% to 5% EtOAc in Hexane) C1->S1 solved by S2 Solution: 1. Re-optimize solvent system with TLC. 2. Reduce sample amount. 3. Repack column carefully. C2->S2 solved by S3 Solution: Decrease eluent polarity. (e.g., from 10% to 5% EtOAc in Hexane) C3->S3 solved by S4 Solution: 1. Dilute sample before loading. 2. Check for stability; use deactivated silica. 3. Add a modifier (e.g., 0.5% triethylamine). C4->S4 solved by

Caption: Troubleshooting decision-making guide.

Q: My compound is not eluting from the column, or is moving extremely slowly. A: This is a clear indication that the mobile phase is not polar enough to displace the compound from the stationary phase. Solution: Gradually increase the polarity of your eluent. For example, if you are using 2% ethyl acetate in hexane, try switching to 5% ethyl acetate in hexane.[4]

Q: All my compounds are eluting together at the solvent front. A: The mobile phase is too polar, causing all components of the mixture to travel with the solvent front instead of partitioning with the silica gel. Solution: Decrease the polarity of the eluent. Use a higher percentage of the nonpolar solvent (e.g., move from 20% to 10% ethyl acetate in hexane).[4]

Q: I see streaks or "tailing" bands on my column and analysis TLCs. A: Tailing can be caused by several factors:

  • Sample Overloading: Too much sample has been loaded onto the column for the amount of silica gel used.[13]

  • Poor Solubility: The compound may have low solubility in the eluent, causing it to streak.

  • Strong Adsorption: The aldehyde may be interacting too strongly with acidic sites on the silica gel. Solution: Reduce the amount of sample loaded. If strong adsorption is suspected, try adding a small amount of a competitive base like triethylamine (0.5-1%) to the eluent to neutralize active sites.[6]

Q: The separation between my product and an impurity is poor, even though they looked separate on the initial TLC. A: This often happens when a column is overloaded or not packed uniformly. A large amount of sample can cause bands to broaden significantly, leading to overlap.[13] Solution: Ensure the column is packed tightly and uniformly. Reduce the total mass of crude material loaded onto the column. A slower flow rate can sometimes improve the resolution of closely eluting compounds.[9]

Q: The silica bed in my column has cracked or has channels. A: This is a critical failure that ruins separation. It is typically caused by the column running dry or by swelling/shrinking of the silica gel due to drastic changes in solvent polarity. Solution: The column must be discarded and repacked. Always ensure the solvent level remains above the silica bed. When running a gradient, change the solvent composition gradually.[14]

References

  • HPLC Troubleshooting Guide. (n.d.). Chrom-Academy.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Synthesis and Characterization of Novel Materials. (n.d.). The Royal Society of Chemistry.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography.
  • Troubleshooting Guide. (n.d.). Phenomenex.
  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • Isolation And Purification Of Substance By Column Chromatography. (2025). Request PDF.
  • Column Chromatography and Related Products. (n.d.). Sigma-Aldrich.
  • Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • How To Choose Solvent System For Column Chromatography? (2025). Chemistry For Everyone.
  • Identifying and removing impurities from 3,5-Dibromobenzaldehyde. (n.d.). Benchchem.
  • Isolation and purification of plant secondary metabolites using column-chromatographic technique. (2016). Semantic Scholar.
  • APPENDIX 3E Column Chromatography. (n.d.). SciSpace.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.

Sources

Troubleshooting

Recrystallization of 3,5-Diisopropylbenzaldehyde: A Technical Support Guide

Welcome to the technical support center for the recrystallization of 3,5-Diisopropylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of 3,5-Diisopropylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to help you achieve the highest purity for your compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of 3,5-Diisopropylbenzaldehyde, offering explanations and actionable solutions.

Question: My 3,5-Diisopropylbenzaldehyde is "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" is a common problem in recrystallization where the solute comes out of solution as a liquid rather than a solid. This often occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the compound is significantly impure, leading to a melting point depression.[1][2]

Causality and Solutions:

  • High Impurity Level: A high concentration of impurities can significantly lower the melting point of your compound.

    • Solution: Consider a preliminary purification step. Running your crude product through a short silica gel plug can remove baseline impurities. For more challenging separations, full column chromatography may be necessary before attempting recrystallization.[3]

  • Inappropriate Solvent Choice: If the solvent's boiling point is too high, the compound may dissolve and then separate as a liquid at a temperature above its melting point.

    • Solution: Switch to a solvent with a lower boiling point.[2] A solvent pair system can also be effective. Dissolve the aldehyde in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy (the saturation point). Then, allow it to cool slowly.[4]

  • Cooling Rate is Too Fast: Rapid cooling can shock the solution, preventing the orderly arrangement of molecules into a crystal lattice and favoring the formation of an amorphous oil.[5]

    • Solution: Ensure a slow cooling process. After heating, allow the flask to cool to room temperature undisturbed on a surface that does not conduct heat away too quickly, such as a cork ring or folded paper towels.[1][6] You can further insulate the flask by placing it in a beaker with paper towels.

Question: I've allowed my solution to cool, but no crystals have formed. What should I do?

Answer:

The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated, meaning too much solvent was used.[5][7]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure 3,5-Diisopropylbenzaldehyde, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

  • Increase Concentration:

    • If induction techniques fail, you likely have too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration of the aldehyde.[6] Once a small amount of solvent has evaporated, allow the solution to cool again.

  • Re-evaluate Solvent System: If you are still struggling to get crystals, you may need to reconsider your solvent choice. The ideal solvent is one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[8]

Question: My recrystallized 3,5-Diisopropylbenzaldehyde has a low yield. What are the likely causes?

Answer:

A low recovery of your purified compound can be frustrating. Several factors during the recrystallization process can contribute to this.[6]

Potential Causes and Preventative Measures:

  • Excessive Solvent Usage: Using more than the minimum amount of hot solvent required to dissolve the compound will result in a significant portion of your product remaining in the mother liquor upon cooling.[2][7]

    • Prevention: Add the hot solvent in small portions until the solid just dissolves.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize in the filter funnel.

    • Prevention: Use a pre-heated funnel and flask for hot filtration and work quickly.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or not cooling it to a low enough temperature (e.g., in an ice bath after initial cooling), can leave a substantial amount of the product dissolved.[7]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your purified product.[7]

    • Prevention: Always wash your crystals with a minimal amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

What is the ideal solvent system for recrystallizing 3,5-Diisopropylbenzaldehyde?

While there is no universally perfect solvent, the principle of "like dissolves like" is a good starting point.[9] 3,5-Diisopropylbenzaldehyde is a relatively nonpolar aromatic aldehyde. Therefore, good single-solvent candidates would be those with moderate polarity. A solvent pair is often a more practical approach for achieving a high-purity product.

Solvent System TypeRecommended SolventsRationale
Single Solvent Ethanol, IsopropanolThe aldehyde will have good solubility at elevated temperatures and lower solubility upon cooling.
Solvent Pair Hexane/Ethyl Acetate, Hexane/AcetoneHexane is a nonpolar solvent in which the aldehyde is likely less soluble, while ethyl acetate and acetone are more polar and will act as the "good" solvent.[2][10] This allows for fine-tuning of the solubility to achieve optimal crystallization.

How do I perform a solvent selection test?

  • Place a small amount of your crude 3,5-Diisopropylbenzaldehyde into several test tubes.

  • Add a small amount of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.[8]

  • Gently heat the test tubes. A suitable solvent will dissolve the compound completely at its boiling point.

  • Allow the test tubes to cool. The ideal solvent will show the formation of a good quantity of crystals.

My purified 3,5-Diisopropylbenzaldehyde is a white solid, but it turns yellowish over time. What is happening?

Aldehydes are prone to oxidation, especially when exposed to air and light.[2] The aldehyde group (-CHO) can be oxidized to a carboxylic acid (-COOH). This impurity is often what causes the yellowish discoloration.

Prevention:

  • Store the purified compound in a tightly sealed container.

  • For long-term storage, consider keeping it under an inert atmosphere (e.g., nitrogen or argon).

  • Store in a cool, dark place.[2]

Can I use other purification methods for 3,5-Diisopropylbenzaldehyde?

Yes, other methods can be used, and sometimes in conjunction with recrystallization:

  • Column Chromatography: This is a very effective method for separating compounds based on their polarity and is often used to purify crude reaction mixtures before a final recrystallization step.[11]

  • Distillation: Due to its likely high boiling point, simple distillation may not be suitable as it could lead to thermal degradation.[2] Vacuum distillation could be an option for liquid aldehydes but is less common for solid compounds.

  • Bisulfite Adduct Formation: Aldehydes can react with sodium bisulfite to form a solid adduct, which can be separated by filtration. The aldehyde can then be regenerated by treatment with an acid or base.[11][12] This is a chemical purification method that can be very effective for removing non-aldehydic impurities.

Experimental Protocols

Step-by-Step Recrystallization Protocol for 3,5-Diisopropylbenzaldehyde (Using a Solvent Pair)

  • Dissolution: Place the crude 3,5-Diisopropylbenzaldehyde in an Erlenmeyer flask. Add the "good" solvent (e.g., ethyl acetate or acetone) in small portions while heating the mixture gently until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise until you observe a persistent cloudiness. This indicates that the solution is saturated.[4]

  • Re-dissolution: Add a few drops of the "good" solvent back into the hot mixture until the cloudiness just disappears.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[5]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold "poor" solvent (hexane) to remove any remaining soluble impurities.[7]

  • Drying: Allow the crystals to air dry on the filter paper or for a more thorough drying, place them in a desiccator under vacuum.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_saturation Saturation cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude 3,5-Diisopropylbenzaldehyde B Add minimum amount of hot 'good' solvent A->B C Add 'poor' solvent until cloudy B->C D Add a few drops of 'good' solvent to clarify C->D E Slow cooling to room temperature D->E F Cool in ice bath E->F G Vacuum filtration F->G H Wash with ice-cold solvent G->H I Dry crystals H->I J Pure 3,5-Diisopropylbenzaldehyde I->J

Caption: A step-by-step workflow for the recrystallization of 3,5-Diisopropylbenzaldehyde using a solvent pair.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Recrystallization Issue OilingOut Compound 'oils out'? Start->OilingOut NoCrystals No crystals form? OilingOut->NoCrystals No SlowCooling Action: Ensure slow cooling. Add slightly more 'good' solvent. OilingOut->SlowCooling Yes LowYield Low yield? NoCrystals->LowYield No InduceCrystallization Action: Scratch flask or add seed crystal. NoCrystals->InduceCrystallization Yes CheckMotherLiquor Action: Check mother liquor for dissolved product. LowYield->CheckMotherLiquor Yes StillOiling Still oils out? SlowCooling->StillOiling ChangeSolvent Action: Choose a lower boiling point solvent or a different solvent pair. StillOiling->ChangeSolvent Yes PurifyCrude Consider pre-purification (e.g., column chromatography). StillOiling->PurifyCrude No, but poor crystals StillNoCrystals Still no crystals? InduceCrystallization->StillNoCrystals ReduceSolvent Action: Boil off some solvent and re-cool. StillNoCrystals->ReduceSolvent Yes ProductInLiquor Significant product in liquor? CheckMotherLiquor->ProductInLiquor SecondCrop Action: Concentrate mother liquor for a second crop of crystals. ProductInLiquor->SecondCrop Yes ReviewProcedure Action: Review procedure for excess solvent use or inadequate cooling. ProductInLiquor->ReviewProcedure No

Caption: A decision tree to guide troubleshooting during the recrystallization of 3,5-Diisopropylbenzaldehyde.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Sandtorv, A. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dibenzyloxybenzaldehyde. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Niu, D., et al. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethoxybenzaldehyde. NIST WebBook. Retrieved from [Link]

  • San Diego State University. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

Sources

Optimization

Common impurities in 3,5-Diisopropylbenzaldehyde and their removal

Welcome to the Technical Support Center for 3,5-Diisopropylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chemical intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3,5-Diisopropylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chemical intermediate. Here, we address common issues related to impurities and provide robust, field-proven troubleshooting protocols to ensure the highest purity of your material for experimental success.

Frequently Asked Questions (FAQs)

Q1: I've analyzed my batch of 3,5-Diisopropylbenzaldehyde and see some unexpected peaks. What are the most common impurities I should be looking for?

A1: Impurities in 3,5-Diisopropylbenzaldehyde typically originate from three main sources: the synthetic route used, subsequent degradation, or contamination from starting materials. The most common impurities to anticipate are:

  • 3,5-Diisopropylbenzoic Acid: This is the most prevalent impurity, formed by the oxidation of the aldehyde group. This process can occur slowly during storage if the compound is exposed to air (oxygen) or more rapidly during certain reaction workups.

  • Unreacted 1,3-Diisopropylbenzene: If the aldehyde is synthesized via formylation of 1,3-diisopropylbenzene, incomplete reaction will result in the presence of this starting material.

  • 3,5-Diisopropylbenzyl Alcohol: In syntheses involving the oxidation of this alcohol, its presence indicates an incomplete reaction. Conversely, it can also appear as a minor impurity through over-reduction during certain synthetic pathways.

  • Isomeric Impurities: Commercial 1,3-diisopropylbenzene may contain its isomers, 1,2- and 1,4-diisopropylbenzene. These can carry through the synthesis, leading to the corresponding isomeric benzaldehydes.

Q2: Why does my colorless 3,5-Diisopropylbenzaldehyde turn yellow over time?

A2: The yellowing of benzaldehydes upon storage is a common phenomenon primarily caused by air oxidation. The aldehyde functional group is susceptible to oxidation, which leads to the formation of 3,5-diisopropylbenzoic acid. While this acid is typically a white solid, the initial stages of oxidation and potential formation of other minor degradation products can impart a yellow hue. To minimize this, it is crucial to store 3,5-Diisopropylbenzaldehyde under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a reduced temperature (2-8°C is recommended).

Q3: My reaction requires extremely pure 3,5-Diisopropylbenzaldehyde. What is the most effective single purification technique?

A3: For achieving high purity, vacuum distillation is often the most effective single technique, particularly for removing less volatile impurities like the corresponding benzoic acid and more volatile impurities such as residual starting material (1,3-diisopropylbenzene). 3,5-Diisopropylbenzaldehyde has a boiling point of 141-146 °C at 9 Torr, which allows for good separation from impurities with significantly different boiling points. However, for a comprehensive purification strategy, a combination of methods is often best, such as an initial aqueous base wash to remove the acidic impurities, followed by vacuum distillation.

Q4: Can I use column chromatography to purify 3,5-Diisopropylbenzaldehyde?

A4: Yes, silica gel column chromatography is a very effective method for purifying 3,5-Diisopropylbenzaldehyde. It excels at separating the aldehyde from more polar impurities like 3,5-diisopropylbenzoic acid and 3,5-diisopropylbenzyl alcohol, as well as less polar impurities like 1,3-diisopropylbenzene. A common eluent system is a gradient of ethyl acetate in hexane. For sensitive applications, it's sometimes advisable to use silica gel that has been neutralized with a small amount of triethylamine to prevent potential acid-catalyzed degradation on the column.

Impurity Formation Pathways

The following diagram illustrates the primary pathways through which common impurities in 3,5-Diisopropylbenzaldehyde are formed.

G cluster_synthesis Synthetic Pathways cluster_impurities Impurity Formation 1,3-Diisopropylbenzene 1,3-Diisopropylbenzene Target 3,5-Diisopropylbenzaldehyde 1,3-Diisopropylbenzene->Target Formylation (e.g., Vilsmeier-Haack) Unreacted_SM 1,3-Diisopropylbenzene 1,3-Diisopropylbenzene->Unreacted_SM Incomplete Reaction 3,5-Diisopropylbenzyl_Halide 3,5-Diisopropylbenzyl_Halide 3,5-Diisopropylbenzyl_Halide->Target Sommelet Reaction 3,5-Diisopropylbenzyl_Alcohol_Start 3,5-Diisopropylbenzyl_Alcohol_Start 3,5-Diisopropylbenzyl_Alcohol_Start->Target Oxidation Incomplete_Reaction 3,5-Diisopropylbenzyl_Alcohol 3,5-Diisopropylbenzyl_Alcohol_Start->Incomplete_Reaction Incomplete Oxidation Over_Oxidation 3,5-Diisopropylbenzoic_Acid Target->Over_Oxidation Air Oxidation (Degradation)

Caption: Origin of common impurities in 3,5-Diisopropylbenzaldehyde.

Troubleshooting Guides: Impurity Removal Protocols

This section provides detailed, step-by-step protocols for the removal of common impurities from 3,5-Diisopropylbenzaldehyde.

Protocol 1: Removal of Acidic Impurities via Liquid-Liquid Extraction

This is the primary method for removing 3,5-diisopropylbenzoic acid.

Objective: To selectively remove acidic impurities by converting them into their water-soluble carboxylate salts.

Procedure:

  • Dissolution: Dissolve the crude 3,5-Diisopropylbenzaldehyde in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. A 1:5 to 1:10 ratio of aldehyde to solvent is typically sufficient.

  • Aqueous Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The upper organic layer contains the purified aldehyde, while the lower aqueous layer contains the sodium 3,5-diisopropylbenzoate salt.

  • Repeat: Drain the lower aqueous layer and repeat the wash with fresh NaHCO₃ solution one more time to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3,5-Diisopropylbenzaldehyde.

Protocol 2: Purification by Vacuum Distillation

This method is highly effective for separating compounds with different boiling points.[1][2]

Objective: To separate 3,5-Diisopropylbenzaldehyde from non-volatile impurities (e.g., benzoic acid) and more volatile impurities (e.g., starting materials).

Physical Properties for Separation:

Compound Boiling Point
1,3-Diisopropylbenzene 203 °C (at 760 Torr)[3][4][5]
3,5-Diisopropylbenzaldehyde 141-146 °C (at 9 Torr)

| 3,5-Diisopropylbenzoic Acid | >300 °C (at 760 Torr, estimated) |

Procedure:

  • Setup: Assemble a vacuum distillation apparatus. It is crucial to use glassware that is free of cracks or stars, as they can be weak points under vacuum. Use a magnetic stirrer bar in the distilling flask for smooth boiling.

  • Initial Purge: After charging the distilling flask with the crude aldehyde (preferably after an acid-base wash), seal the system and begin to slowly apply vacuum. This will remove any low-boiling solvents.

  • Heating: Once a stable vacuum is achieved (e.g., ~9-10 Torr), begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect any initial distillate that comes over at a lower temperature. This may contain residual solvents or more volatile impurities.

    • Main Fraction: Collect the fraction that distills at a stable temperature corresponding to the boiling point of 3,5-Diisopropylbenzaldehyde (141-146 °C at 9 Torr).

    • Residue: Stop the distillation before the flask goes to dryness. The residue will contain the non-volatile impurities like 3,5-diisopropylbenzoic acid.

  • Shutdown: Allow the apparatus to cool completely to room temperature before releasing the vacuum to prevent accidental implosion.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol is ideal for separating the aldehyde from impurities with different polarities.[6][7][8]

Objective: To achieve high purity by separating the target aldehyde from both more polar and less polar impurities.

Procedure:

  • Mobile Phase Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate solvent system. A good starting point is 5-10% ethyl acetate in hexane. The target compound should have an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexane or 2% ethyl acetate in hexane). Pour the slurry into a chromatography column and allow it to pack under a gentle positive pressure.

  • Sample Loading: Dissolve the crude aldehyde in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if solubility is an issue) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the low-polarity mobile phase.

    • The non-polar impurity, 1,3-diisopropylbenzene, will elute first.

    • Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the 3,5-Diisopropylbenzaldehyde.

    • More polar impurities, such as 3,5-diisopropylbenzyl alcohol and 3,5-diisopropylbenzoic acid, will elute last or remain on the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Purification Workflow Diagram

The following diagram outlines a comprehensive workflow for the purification of crude 3,5-Diisopropylbenzaldehyde.

G start Crude 3,5-Diisopropylbenzaldehyde (Contains Acid, Alcohol, Starting Material) wash Step 1: Acid-Base Wash (Aqueous NaHCO3) start->wash distill Step 2: Vacuum Distillation wash->distill Organic Layer chromatography Alternative Step 2: Column Chromatography wash->chromatography Organic Layer (Alternative) acid_waste Aqueous Waste (3,5-Diisopropylbenzoic Acid Salt) wash->acid_waste end_product Pure 3,5-Diisopropylbenzaldehyde distill->end_product Main Fraction volatile_waste Fore-run (Starting Material) distill->volatile_waste non_volatile_waste Distillation Residue (High-Boiling Impurities) distill->non_volatile_waste chromatography->end_product

Caption: Recommended workflow for purifying 3,5-Diisopropylbenzaldehyde.

References

  • PubChem. 1,3-Diisopropylbenzene. National Center for Biotechnology Information. [Link]

  • Wikipedia. 1,3-Diisopropylbenzene. [Link]

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification? [Link]

  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • National Center for Biotechnology Information. (2023). 3,5-Diisopropyl-4-hydroxybenzoic acid. PubChem Compound Summary for CID 25972. [Link]

  • ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography? [Link]

  • Wikipedia. Diisopropylbenzene. [Link]

  • cmu.edu.jm. How to Column Aldehydes: A Comprehensive Guide. [Link]

  • Thiele, J. & Winter, E. (1900). Ueber eine Synthese von Ketonen aus Aldehyden und Diazomethan. Justus Liebigs Annalen der Chemie, 311(2‐3), 341-352.
  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • National Institutes of Health. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • European Patent Office. Method for the purification of benzaldehyde. [Link]

  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • National Institutes of Health. Functionalization of 1,3-Diisopropylbenzene to Probe the Antagonism of Propofol Anesthesia. [Link]

  • Organic Chemistry Portal. Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. [Link]

  • YouTube. Vacuum Distillation. [Link]

  • BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. [Link]

  • Sciencemadness.org. Aldehyde distillation/purification. [Link]

  • ResearchGate. LAB purification setup with vacuum distillation process (0.03 mbar, 120 °C) at ANU. [Link]

  • Google Patents. Synthetic method of 3,5-dihydroxybenzyl alcohol.
  • Google Patents. The preparation method of 3,5-dihydroxybenzyl alcohol.
  • Wikipedia. Benzyl alcohol. [Link]

  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Google Patents. Preparation method of 3,5-dihydroxybenzyl alcohol.
  • Chemistry Stack Exchange. Recrystallisation of dibenzylideneacetone. [Link]

  • Loba Chemie. BENZYL ALCOHOL. [Link]

  • PubChem. 3,5-Dihydroxybenzyl alcohol. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. Benzyl alcohol, 3,5-dihydroxy-. [Link]

Sources

Troubleshooting

Optimizing reaction conditions for 3,5-Diisopropylbenzaldehyde synthesis

Welcome to the technical support center for the synthesis of 3,5-Diisopropylbenzaldehyde. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-Diisopropylbenzaldehyde. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during its synthesis. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to diagnose issues and rationally optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common and viable synthetic routes to prepare 3,5-Diisopropylbenzaldehyde?

There are several established strategies to synthesize 3,5-Diisopropylbenzaldehyde, each with distinct advantages and disadvantages. The optimal choice depends on the scale of your synthesis, available starting materials, and equipment. The three most common approaches are:

  • Vilsmeier-Haack Formylation of 1,3-Diisopropylbenzene: This is a direct method to introduce a formyl (-CHO) group onto the electron-rich 1,3-diisopropylbenzene ring. The reaction typically uses a Vilsmeier reagent, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1][2][3] It is often favored for its directness and generally good regioselectivity due to the directing effects of the isopropyl groups.

  • Friedel-Crafts Acylation followed by Reduction: This two-step route involves the acylation of 1,3-diisopropylbenzene with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃) to form 3,5-diisopropylacetophenone.[4][5][6] The resulting ketone is then reduced to the corresponding aldehyde. This route is robust but less atom-economical than direct formylation.

  • Oxidation of 3,5-Diisopropylbenzyl Alcohol: If the corresponding alcohol is readily available, its selective oxidation to the aldehyde is a highly efficient final step.[7][8] Modern methods using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can prevent over-oxidation to the carboxylic acid, a common issue with stronger oxidants like potassium permanganate.[9]

Q2: Which synthetic route is recommended for laboratory-scale versus pilot-plant scale?

For laboratory-scale synthesis (milligrams to a few grams), the oxidation of 3,5-diisopropylbenzyl alcohol is often the most convenient and high-yielding method, provided the starting alcohol is accessible. It involves clean transformations and relatively straightforward purification. The Vilsmeier-Haack reaction is also an excellent choice for its directness.

For pilot-plant or large-scale synthesis , cost of reagents and process safety become paramount. The Vilsmeier-Haack reaction can be advantageous, although handling large quantities of POCl₃ requires specialized equipment and safety protocols.[10] The Friedel-Crafts acylation route might also be considered, as the starting materials are often inexpensive bulk chemicals. However, managing the stoichiometric aluminum chloride waste stream can be an environmental and logistical challenge.

Q3: What are the critical safety precautions when synthesizing 3,5-Diisopropylbenzaldehyde?

  • Phosphorus Oxychloride (POCl₃): This reagent, used in the Vilsmeier-Haack reaction, is highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Aluminum Chloride (AlCl₃): Used in Friedel-Crafts reactions, AlCl₃ is a moisture-sensitive solid that also reacts violently with water, releasing HCl gas. All glassware must be thoroughly dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidizing Agents: Reagents like chromium-based oxidizers (PCC, Jones Reagent) are toxic and carcinogenic.[9] Handle them with extreme care and dispose of the waste according to institutional guidelines.

  • Solvents: Many of the solvents used (e.g., dichloromethane, tetrahydrofuran) are volatile and flammable. Ensure there are no ignition sources nearby.

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental failures in a question-and-answer format, providing a logical framework for diagnosing and solving problems.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or has failed completely. What are the likely causes and how can I fix this?

Low yield is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.

Potential Cause 1: Reagent Quality and Stoichiometry

  • The "Why": Many reagents used in these syntheses are sensitive to moisture and air. For instance, the Lewis acid catalyst in a Friedel-Crafts reaction (AlCl₃) is deactivated by water. Similarly, the Vilsmeier reagent will not form correctly if the POCl₃ or DMF is contaminated.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Use freshly opened bottles of anhydrous reagents where possible. If you suspect contamination, consider purifying your reagents. For example, solvents can be dried over molecular sieves.

    • Check Stoichiometry: In Friedel-Crafts acylation, a stoichiometric amount of AlCl₃ is required because it complexes with the product ketone.[6] Ensure you are using at least 1.1 equivalents.

    • Inert Atmosphere: For moisture-sensitive reactions like Friedel-Crafts, ensure your glassware is oven-dried and the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon.

Potential Cause 2: Incorrect Reaction Temperature

  • The "Why": Temperature control is critical. Friedel-Crafts acylations are often started at low temperatures (e.g., 0 °C) to moderate the exothermic reaction and prevent side reactions, then slowly warmed.[11] The formation of the Vilsmeier reagent also requires careful temperature management.

  • Troubleshooting Steps:

    • Monitor Internal Temperature: Use a thermometer placed directly in the reaction mixture, not just monitoring the bath temperature.

    • Controlled Addition: Add reagents dropwise via an addition funnel, especially when adding the acyl chloride/AlCl₃ complex or POCl₃, to maintain the desired temperature range.

    • Optimize Temperature Profile: If the reaction is sluggish, a modest increase in temperature may be necessary after the initial addition is complete. However, excessive heat can lead to decomposition or unwanted side products.

Potential Cause 3: Ineffective Quenching and Workup

  • The "Why": The workup procedure is just as critical as the reaction itself. For example, quenching a Friedel-Crafts reaction involves carefully adding the reaction mixture to ice/acid to decompose the aluminum complexes. If done improperly, product can be lost or degraded.

  • Troubleshooting Steps:

    • Proper Quenching Technique: Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice and concentrated HCl. This dissipates heat and effectively breaks down the aluminum complexes.

    • Solvent Extraction: Ensure you are using the correct solvent for extraction and performing multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize recovery from the aqueous layer.

    • Check pH: During workup, check the pH of the aqueous layer to ensure you have successfully neutralized any bases or acids as required by the protocol.

Troubleshooting Workflow: Low Yield Diagnosis

G start Low / No Yield Observed reagent_check Are reagents fresh, anhydrous, and stoichiometry correct? start->reagent_check temp_check Was internal reaction temperature controlled? reagent_check->temp_check Yes fix_reagents Solution: Use fresh/purified reagents. Re-calculate stoichiometry. Use inert atm. reagent_check->fix_reagents No workup_check Was workup/quench performed correctly? temp_check->workup_check Yes fix_temp Solution: Use internal thermometer. Perform slow, controlled addition at recommended temperature. temp_check->fix_temp No fix_workup Solution: Review quench procedure. Ensure efficient extraction and correct pH adjustments. workup_check->fix_workup No end Consult further literature for alternative methods. workup_check->end

Caption: A decision tree for troubleshooting low product yield.

Problem 2: Formation of Significant Impurities

Q: My final product is contaminated with significant impurities. How do I identify them and prevent their formation?

Impurity profiles can provide valuable clues about what went wrong during the reaction.

Potential Impurity 1: Isomeric Products (Ortho/Para Acylation)

  • The "Why": In a Friedel-Crafts reaction, while the two isopropyl groups strongly direct acylation to the 5-position (meta to both), a small amount of ortho or para substitution relative to one of the groups can occur, leading to isomeric ketones.

  • Prevention & Removal:

    • Lower Temperature: Running the reaction at a lower temperature often increases selectivity.

    • Choice of Lewis Acid: While AlCl₃ is common, milder Lewis acids might offer better selectivity in some cases.

    • Purification: Isomers can often be separated by column chromatography on silica gel or by careful fractional distillation under reduced pressure.

Potential Impurity 2: Over-oxidation to 3,5-Diisopropylbenzoic Acid

  • The "Why": This is a classic problem when oxidizing a primary alcohol to an aldehyde. Strong oxidizing agents like KMnO₄ or Jones reagent can easily convert the initially formed aldehyde into a carboxylic acid.[9][12]

  • Prevention & Removal:

    • Use a Mild Oxidant: The best solution is to use a milder, more selective oxidizing agent. Pyridinium chlorochromate (PCC) is a classic choice that stops at the aldehyde stage.[9] Dess-Martin periodinane (DMP) is a more modern, highly effective alternative.

    • Removal of Acid: If the acid has formed, it can be removed by washing the organic extract with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylate salt will move into the aqueous layer, while the desired aldehyde remains in the organic layer.

Potential Impurity 3: Unreacted Starting Material

  • The "Why": Incomplete conversion is a common source of contamination. This could be due to insufficient reaction time, low temperature, or deactivated reagents.

  • Prevention & Removal:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material before stopping the reaction.

    • Increase Reaction Time/Temp: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.

    • Purification: Unreacted starting materials are typically easier to separate from the product than side-products. Column chromatography or distillation are effective methods.

Data Summary Tables

Table 1: Comparison of Synthetic Routes

FeatureVilsmeier-Haack FormylationFriedel-Crafts Acylation/ReductionOxidation of Alcohol
Starting Material 1,3-Diisopropylbenzene1,3-Diisopropylbenzene3,5-Diisopropylbenzyl Alcohol
Number of Steps 121
Key Reagents DMF, POCl₃Acyl Halide, AlCl₃, Reducing AgentPCC, DMP, or other oxidant
Pros Direct, good regioselectivityRobust, uses common reagentsHigh yield, clean, mild conditions
Cons Uses hazardous POCl₃Multi-step, generates Al wasteRequires access to the alcohol precursor
Scale Lab to PilotLab to PilotPrimarily Lab

Experimental Protocols

The following protocols are representative methodologies based on well-established chemical transformations.[13][14] Researchers should adapt them as necessary based on their specific laboratory conditions and safety assessments.

Protocol 1: Vilsmeier-Haack Formylation of 1,3-Diisopropylbenzene

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Formylation Reaction cluster_2 Step 3: Hydrolysis and Workup reagent_formation 1. Cool DMF in anhydrous solvent (e.g., DCM) to 0 °C under N₂. add_POCl3 2. Add POCl₃ dropwise, keeping T < 10 °C. reagent_formation->add_POCl3 stir_reagent 3. Stir for 30-60 min at 0 °C. add_POCl3->stir_reagent add_substrate 4. Add 1,3-Diisopropylbenzene to the Vilsmeier reagent at 0 °C. stir_reagent->add_substrate warm_react 5. Slowly warm to room temp, then heat (e.g., 50-60 °C) for several hours (monitor by TLC). add_substrate->warm_react hydrolysis 6. Cool and pour mixture onto ice. Add aqueous base (e.g., NaOH) and stir until hydrolysis is complete. warm_react->hydrolysis extraction 7. Extract with organic solvent (e.g., Ether). Wash with water and brine. hydrolysis->extraction purify 8. Dry (Na₂SO₄), filter, and concentrate. Purify by vacuum distillation or chromatography. extraction->purify

Caption: Workflow for 3,5-Diisopropylbenzaldehyde synthesis via Vilsmeier-Haack reaction.

Methodology:

  • Reaction Setup: Equip an oven-dried, three-necked flask with a dropping funnel, a thermometer, and a nitrogen inlet. Add N,N-dimethylformamide (DMF, 1.2 eq.) to anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the stirred DMF solution, ensuring the internal temperature does not exceed 10 °C. After the addition, stir the mixture at 0 °C for 30 minutes.

  • Formylation: Add 1,3-diisopropylbenzene (1.0 eq.) to the freshly prepared Vilsmeier reagent. Allow the reaction to warm to room temperature and then heat to 55 °C. Monitor the reaction's progress by TLC or GC until the starting material is consumed.

  • Hydrolysis & Workup: Cool the reaction mixture back to room temperature and carefully pour it into a beaker containing crushed ice. Basify the mixture by slowly adding an aqueous solution of sodium hydroxide until the intermediate iminium salt is fully hydrolyzed.

  • Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield 3,5-diisopropylbenzaldehyde.

References

  • CN103524313A - 3,5-dimethylbenzaldehyde preparation method.
  • Organic Syntheses Procedure - 3,5-dinitrobenzaldehyde. Organic Syntheses. [Link]

  • Indian Journal of Pharmaceutical Sciences - Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences. [Link]

  • Google Patents - Preparation method of 3, 5-dichlorobenzaldehyde and carboxamide triazole intermediate.
  • PMC - NIH - Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. PMC - NIH. [Link]

  • Google Patents - Process for the purification of benzaldehyde.
  • Wikipedia - Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Wikipedia - Friedel–Crafts reaction. Wikipedia. [Link]

  • Organic Chemistry Portal - Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

  • YouTube - Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • ResearchGate - Synthesis and polymorphism evaluation of the 3,5-bis(decyloxy)benzaldehyde. ResearchGate. [Link]

  • Chemistry LibreTexts - Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]

  • RSC Publishing - Optimization of a silver-nanoprism conjugated with 3,3′,5,5′-tetramethylbenzidine towards easy-to-make colorimetric analysis of acetaldehyde. RSC Publishing. [Link]

  • Chemistry Steps - Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Lakeland University - Oxidation of Alcohol to Produce Benzaldehyde. Lakeland University. [Link]

  • Chemistry LibreTexts - 17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • YouTube - Vilsmeier-Haack Reaction. YouTube. [Link]

  • Master Organic Chemistry - Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Khan Academy - Friedel-Crafts acylation (video). Khan Academy. [Link]

  • Organic Syntheses Procedure - Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles. Organic Syntheses. [Link]

  • ResearchGate - Oxidation of Benzylic Alcohols to AldehydeslO. ResearchGate. [Link]

  • Beilstein Journal of Organic Chemistry - Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry. [Link]

  • Growing Science - Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3,5-Diisopropylbenzaldehyde

Welcome to the technical support center for the synthesis of 3,5-Diisopropylbenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-Diisopropylbenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of over-oxidation to 3,5-Diisopropylbenzoic acid during the synthesis of the target aldehyde from 3,5-Diisopropylbenzyl alcohol.

Introduction: The Challenge of Selectivity

The synthesis of 3,5-Diisopropylbenzaldehyde, a sterically hindered aromatic aldehyde, from its corresponding primary alcohol is a critical transformation. However, a frequent and significant challenge is the over-oxidation of the desired aldehyde product to the carboxylic acid byproduct, 3,5-Diisopropylbenzoic acid. This side reaction reduces yield and complicates purification. This guide provides expert insights and validated protocols to help you minimize over-oxidation and maximize the yield of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of 3,5-Diisopropylbenzoic acid. What are the likely causes?

A1: Over-oxidation is primarily caused by an oxidizing agent that is too strong or reaction conditions that are too harsh for the sensitive aldehyde product.[1][2][3] The key factors include:

  • Choice of Oxidizing Agent: Strong, indiscriminate oxidants like Potassium Permanganate (KMnO₄) or Jones Reagent (CrO₃ in aqueous acid) will rapidly oxidize the primary alcohol to the carboxylic acid.[2][3][4] These reagents are generally unsuitable for isolating the aldehyde intermediate.

  • Presence of Water: For many chromium-based oxidants, the presence of water can facilitate the formation of a hydrate intermediate from the aldehyde, which is then readily oxidized to the carboxylic acid.[5][6][7]

  • Reaction Temperature: Higher temperatures increase the rate of both the desired oxidation and the undesired over-oxidation. Many selective oxidations require careful temperature control, often at sub-zero temperatures.[8][9]

  • Reaction Time: Allowing the reaction to proceed long after the starting alcohol has been consumed provides more opportunity for the aldehyde product to be oxidized.[10]

Q2: Which oxidizing agents are best for a clean synthesis of 3,5-Diisopropylbenzaldehyde with minimal over-oxidation?

A2: To prevent over-oxidation, it is essential to use mild and selective oxidizing agents that are known to halt the oxidation at the aldehyde stage.[3][11][12] For a sterically hindered substrate like 3,5-Diisopropylbenzyl alcohol, the following methods are highly recommended:

Oxidizing SystemCommon NameKey AdvantagesTypical Conditions
(COCl)₂ / DMSO / Et₃N Swern OxidationExcellent for high selectivity and yield. Byproducts are volatile, simplifying purification.[8][13][14]Anhydrous, low temperature (-78 °C).[9]
TEMPO / NaOCl Anelli OxidationUses inexpensive bleach as the terminal oxidant with a catalytic amount of TEMPO.[15][16]Biphasic (e.g., DCM/water), 0 °C to room temp.[15][17]
Pyridinium Chlorochromate PCCA classic, reliable reagent that works under anhydrous conditions, minimizing hydrate formation.[1][4][5][6]Anhydrous DCM, room temperature.[1]
Dess-Martin Periodinane DMPA hypervalent iodine reagent that is very mild and offers a neutral pH, protecting sensitive functional groups.[2][3]Anhydrous DCM, room temperature.
Q3: How can I modify my reaction conditions to suppress the formation of the carboxylic acid byproduct?

A3: Fine-tuning your reaction parameters is crucial for success:

  • Temperature Control: For reactions like the Swern oxidation, maintaining a very low temperature (e.g., -78 °C using a dry ice/acetone bath) is critical to stabilize reactive intermediates and prevent side reactions.[8][9][14]

  • Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the mild oxidizing agent to ensure full conversion of the starting alcohol, but avoid a large excess which could promote over-oxidation.

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting alcohol spot has disappeared to prevent prolonged exposure of the aldehyde product to the oxidant.

  • Anhydrous Conditions: For methods sensitive to water, such as those using PCC or Swern reagents, ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrate formation.[2][6]

Q4: I've detected both aldehyde and acid in my completed reaction. What is the most effective way to purify the 3,5-Diisopropylbenzaldehyde?

A4: Separation can be readily achieved by leveraging the acidic nature of the carboxylic acid byproduct.

  • Aqueous Wash: After the reaction quench, dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Base Extraction: Wash the organic layer with a mild aqueous base solution, such as 1 M sodium bicarbonate (NaHCO₃) or a 10% sodium carbonate (Na₂CO₃) solution.[18] The 3,5-Diisopropylbenzoic acid will be deprotonated to its corresponding carboxylate salt, which is soluble in the aqueous layer. The neutral aldehyde will remain in the organic layer.

  • Separation: Separate the organic and aqueous layers using a separatory funnel.

  • Final Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude aldehyde can then be further purified by flash column chromatography or vacuum distillation if necessary.

Core Mechanisms & Preventative Logic

Understanding the reaction pathways is key to troubleshooting. The desired synthesis stops at the aldehyde, while the competing reaction proceeds to the carboxylic acid.

G cluster_0 Reaction Pathway Alcohol 3,5-Diisopropylbenzyl Alcohol Aldehyde 3,5-Diisopropylbenzaldehyde (Desired Product) Alcohol->Aldehyde Selective Oxidation (PCC, Swern, TEMPO) Acid 3,5-Diisopropylbenzoic Acid (Over-oxidation Product) Aldehyde->Acid Over-oxidation (Strong Oxidants, H₂O)

Caption: Oxidation pathway of 3,5-Diisopropylbenzyl Alcohol.

The key to preventing the formation of the carboxylic acid is to choose a reaction pathway (green arrow) that has a significantly higher activation energy for the second oxidation step (aldehyde to acid) than for the first (alcohol to aldehyde). Mild oxidants are designed to achieve precisely this kinetic selectivity.

Troubleshooting Workflow

If over-oxidation is observed, follow this logical workflow to diagnose and solve the issue.

G start Over-oxidation Detected (e.g., by TLC, GC/MS, NMR) check_oxidant Is the oxidant mild and selective? (e.g., Swern, PCC, TEMPO) start->check_oxidant check_temp Was temperature strictly controlled? check_oxidant->check_temp Yes strong_oxidant Action: Switch to a milder reagent like Swern or PCC. check_oxidant->strong_oxidant No check_time Was reaction time monitored and minimized? check_temp->check_time Yes temp_issue Action: Repeat at specified low temp (e.g., -78 °C for Swern). check_temp->temp_issue No check_water Were anhydrous conditions used (if required)? check_time->check_water Yes time_issue Action: Repeat and monitor closely with TLC/GC. Quench immediately upon completion. check_time->time_issue No water_issue Action: Thoroughly dry glassware and use anhydrous solvents. check_water->water_issue No end_node Optimized Protocol check_water->end_node Yes strong_oxidant->end_node temp_issue->end_node time_issue->end_node water_issue->end_node

Caption: Troubleshooting logic for over-oxidation issues.

Validated Experimental Protocols

Protocol 1: Swern Oxidation (Recommended for High Selectivity)

This protocol is highly effective for sterically hindered alcohols and minimizes over-oxidation due to its low temperature and anhydrous nature.[8][9][11][13]

Materials:

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 3,5-Diisopropylbenzyl alcohol

  • Triethylamine (Et₃N), anhydrous

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Add anhydrous DCM to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.

  • In a separate flask, prepare a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, ensuring the internal temperature remains below -65 °C. Stir for 15 minutes.

  • Prepare a solution of 3,5-Diisopropylbenzyl alcohol (1 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.

  • Slowly add anhydrous triethylamine (5 equivalents) to the flask. A thick white precipitate may form.

  • After the addition is complete, stir the mixture at -78 °C for another 30 minutes, then remove the cooling bath and allow it to slowly warm to room temperature.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography or vacuum distillation.

Protocol 2: TEMPO-Catalyzed Oxidation

This method is an excellent "green" alternative that avoids heavy metals and uses inexpensive household bleach as the oxidant.[15][16][17]

Materials:

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Sodium bromide (NaBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • 3,5-Diisopropylbenzyl alcohol

Procedure:

  • In a round-bottom flask, dissolve 3,5-Diisopropylbenzyl alcohol (1 equivalent) in DCM.

  • Add TEMPO (0.05-0.1 equivalents) and a 0.6 M aqueous solution of NaBr (0.2 equivalents) to the stirred solution.

  • Add a saturated aqueous solution of NaHCO₃ to bring the pH of the aqueous phase to approximately 9.0-9.5.

  • Cool the vigorously stirred biphasic mixture in an ice bath (0-5 °C).

  • Add the NaOCl solution (1.1-1.2 equivalents) dropwise, maintaining the internal temperature below 10 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess NaOCl.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3,5-Diisopropylbenzaldehyde.

References

  • Swern Oxidation Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Swern Oxidation: Reaction Mechanism. (n.d.). NROChemistry. Retrieved from [Link]

  • Swern oxidation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Swern Oxidation - Organic Chemistry, Reaction Mechanism. (2021, June 9). [Video]. YouTube. Retrieved from [Link]

  • The Role of PCC in Oxidizing Primary Alcohols. (2025, December 30). Oreate AI Blog. Retrieved from [Link]

  • Oxidation with Chromic Acid and PCC. (n.d.). Chad's Prep. Retrieved from [Link]

  • Oxidation by PCC (pyridinium chlorochromate). (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Journal of Organic Chemistry, 88, 4765-4769. Retrieved from [Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. (2023, September 7). Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • TEMPO-Mediated Oxidations. (n.d.). Organic Chemistry. Retrieved from [Link]

  • Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. (n.d.). PMC - NIH. Retrieved from [Link]

  • Eco-friendly iron-catalyzed oxidation of unstrained tertiary aromatic alcohols to ketones. (2024, January 15). Nature Communications. Retrieved from [Link]

  • Reagent Friday: PCC (Pyridinium Chlorochromate). (2011, September 9). Master Organic Chemistry. Retrieved from [Link]

  • PCC Oxidation Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. (n.d.). ResearchGate. Retrieved from [Link]

  • TEMPO-Catalyzed Green Alcohol Oxidation. (2018, February 12). Course Hero. Retrieved from [Link]

  • Transforming Alcohols Into Aldehydes: A Journey Through Oxidation. (2026, January 20). Oreate AI Blog. Retrieved from [Link]

  • Eco-friendly iron-catalyzed oxidation of unstrained tertiary aromatic alcohols to ketones. (n.d.). ResearchGate. Retrieved from [Link]

  • Mild Oxidizing Agents. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • One-pot Conversion of Carboxylic Acids to Aldehydes. (n.d.). University of Louisville. Retrieved from [Link]

  • Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. (n.d.). PMC - NIH. Retrieved from [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants. (2015, May 6). Master Organic Chemistry. Retrieved from [Link]

  • Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. (n.d.). Organic Letters. ACS Publications. Retrieved from [Link]

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. (n.d.). NIH. Retrieved from [Link]

  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Retrieved from [Link]

  • Chemoselective Aerobic Oxidation of Alcohols Utilizing a Vanadium(V) Catalyst. (n.d.). ChemRxiv. Retrieved from [Link]

  • oxidation of aldehydes and ketones. (n.d.). Chemguide. Retrieved from [Link]

  • Reduction of Carboxylic Acids and Their Derivatives. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Reduction of Carboxylic Acids and their Derivatives to Aldehydes. (n.d.). ResearchGate. Retrieved from [Link]

  • Reactions of Aldehydes and Ketones Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. (2015, May 21). Master Organic Chemistry. Retrieved from [Link]

  • The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in 3,5-Diisopropylbenzaldehyde reactions

Welcome to the technical support center for reactions involving 3,5-Diisopropylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues lead...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 3,5-Diisopropylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates, particularly in the context of the Wittig reaction. Our goal is to provide not just procedural fixes, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: Why is my Wittig reaction with 3,5-Diisopropylbenzaldehyde giving a low yield?

Low conversion in the Wittig olefination of 3,5-Diisopropylbenzaldehyde is a frequent challenge. The primary culprits are often related to the significant steric hindrance posed by the two isopropyl groups and issues with the generation or stability of the phosphonium ylide.

The bulky isopropyl groups flanking the aldehyde functionality physically obstruct the approach of the nucleophilic ylide.[1][2] This steric impediment can dramatically slow the rate of reaction, requiring more forcing conditions or more reactive reagents compared to less hindered aldehydes.[1][3] Furthermore, problems often arise from the first stage of the reaction: the formation of the ylide itself. Incomplete deprotonation of the phosphonium salt or decomposition of the ylide before it can react with the aldehyde are common failure points.[4]

Troubleshooting Guide: The Wittig Reaction

This section provides a systematic approach to diagnosing and resolving poor outcomes in the Wittig reaction with 3,5-Diisopropylbenzaldehyde.

Issue 1: No Reaction or Trace Product Formation

Symptom: TLC or NMR analysis shows only unreacted 3,5-Diisopropylbenzaldehyde and triphenylphosphine oxide, with little to no desired alkene product.

This scenario points to a fundamental failure in one of the two key stages of the reaction: ylide formation or its subsequent reaction with the aldehyde.

The phosphonium ylide is the engine of the Wittig reaction. Its successful formation is paramount.[4]

  • Underlying Problem: The base used may be too weak to deprotonate the phosphonium salt effectively, or the base may have degraded upon storage. Non-stabilized ylides (e.g., those derived from simple alkyl halides) require very strong bases.[5][6]

  • Diagnostic Check: Formation of a non-stabilized ylide is often accompanied by a distinct color change (typically to deep yellow, orange, or red).[5] The absence of this color suggests the ylide has not formed. For a more definitive check, ³¹P NMR spectroscopy can confirm the conversion of the phosphonium salt to the ylide.

  • Solution:

    • Select an Appropriate Base: Ensure the base is strong enough for the specific phosphonium salt.[7] See Table 1 for guidance.

    • Verify Base Quality: Use freshly opened or properly stored strong bases like n-BuLi or KOtBu. Titrating the n-BuLi solution is recommended to determine its exact molarity.

    • Ensure Anhydrous Conditions: Ylides are strong bases and are readily protonated and decomposed by water or alcohols.[6] All glassware must be flame-dried, and anhydrous solvents must be used.

Base Typical Application Common Solvents Notes
n-Butyllithium (n-BuLi)Non-stabilized ylidesTHF, Diethyl etherHighly reactive, moisture-sensitive. Must be handled under inert atmosphere.
Sodium Hydride (NaH)Semi-stabilized & some non-stabilized ylidesTHF, DMSOSlower reaction time; requires removal of mineral oil for some applications.
Potassium tert-butoxide (KOtBu)Non-stabilized & semi-stabilized ylidesTHF, t-ButanolA strong, non-nucleophilic base. Quality can be variable.[8]
Sodium Hydroxide (NaOH)Stabilized ylides (with EWGs)Biphasic (DCM/H₂O)Only suitable for acidic phosphonium salts.[7]

Table 1: Common Bases for Ylide Generation

Non-stabilized ylides are often thermally unstable and can decompose if not used promptly.[4][8]

  • Underlying Problem: The ylide is generated but decomposes before the sterically hindered 3,5-Diisopropylbenzaldehyde can be added or react.

  • Diagnostic Check: A fading of the characteristic ylide color over time before the aldehyde is added can indicate decomposition.

  • Solution:

    • In Situ Generation: Generate the ylide and use it immediately.

    • Reverse Addition Protocol: Instead of adding the aldehyde to the pre-formed ylide, try adding the phosphonium salt in portions to a mixture of the aldehyde and the base (e.g., KOtBu) in THF.[8] This "in situ" generation in the presence of the electrophile ensures the ylide reacts as soon as it is formed.

Aldehydes, particularly aromatic ones, can be prone to oxidation.[9]

  • Underlying Problem: The aldehyde starting material may have partially oxidized to 3,5-diisopropylbenzoic acid. The carboxylate anion formed under basic reaction conditions is unreactive.

  • Diagnostic Check: Check the purity of the aldehyde by ¹H NMR. The aldehyde proton should be a sharp singlet around 9.8-10.0 ppm.[10] A broad peak in the 10-12 ppm region could indicate the presence of the carboxylic acid.

  • Solution:

    • Purify the Aldehyde: If impure, purify the 3,5-Diisopropylbenzaldehyde by column chromatography or recrystallization before use.[10]

    • Proper Storage: Store the aldehyde under an inert atmosphere, protected from light, to prevent oxidation.[10]

Issue 2: Sluggish Reaction and Low Conversion

Symptom: The reaction proceeds, but after an extended period, a significant amount of starting aldehyde remains, resulting in a low yield of the alkene.

This is the classic presentation for a reaction struggling against steric hindrance.[1][11]

  • Underlying Problem: The bulky diisopropyl groups significantly slow the kinetics of the reaction by impeding the approach of the Wittig reagent to the carbonyl carbon.[2][3]

  • Solution:

    • Increase Reaction Temperature: While ylide stability must be considered, gently warming the reaction (e.g., to 40 °C or refluxing in THF) can provide the necessary activation energy to overcome the steric barrier.

    • Use a More Reactive Ylide: If applicable to your synthesis, consider a less sterically hindered phosphonium salt.

    • Alternative Olefination Methods: For severely hindered systems, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative.[3][9] HWE reagents (phosphonate esters) are generally less sterically demanding and more nucleophilic than their phosphonium ylide counterparts.

Experimental Protocols & Visualizations

Protocol: Reverse Addition Wittig for Hindered Aldehydes

This protocol is designed to maximize yield by generating the ylide in the presence of 3,5-Diisopropylbenzaldehyde, minimizing ylide decomposition.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 3,5-Diisopropylbenzaldehyde (1.0 eq) and potassium tert-butoxide (1.5 eq) to anhydrous THF in a flame-dried round-bottom flask.

  • Cooling: Cool the stirred mixture to 0 °C in an ice bath.

  • Addition: Add the corresponding phosphonium salt (1.2 eq) to the mixture in small portions over 20-30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagrams

Wittig_Mechanism cluster_Ylide Ylide Formation cluster_Reaction Reaction with Aldehyde Salt Phosphonium Salt [R-CH₂-PPh₃]⁺X⁻ Ylide Phosphonium Ylide (Wittig Reagent) Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Salt Deprotonation Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde 3,5-Diisopropyl- benzaldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPO

Caption: The Wittig Reaction pathway, from ylide formation to alkene product.

Troubleshooting_Workflow cluster_ylide_issues Ylide Generation Issues cluster_reaction_issues Reaction Step Issues Start Low Conversion Rate Check_Ylide Check Ylide Formation (Color change? ³¹P NMR?) Start->Check_Ylide Check_Aldehyde Check Aldehyde Purity (¹H NMR) Check_Ylide->Check_Aldehyde Yes Ylide_No No Ylide Formed Check_Ylide->Ylide_No No Sterics Steric Hindrance Check_Aldehyde->Sterics Yes (Pure) Aldehyde_Impure Aldehyde is Impure Check_Aldehyde->Aldehyde_Impure No (Impure) Ylide_No->Check_Ylide Re-attempt Sol_Base Use Stronger/Fresh Base Ensure Anhydrous Cond. Ylide_No->Sol_Base Solution Ylide_Decomp Ylide Decomposes Sol_Reverse Use Reverse Addition Generate in situ Ylide_Decomp->Sol_Reverse Solution Sterics->Start Re-attempt Sol_Sterics Increase Temp. Consider HWE Reaction Sterics->Sol_Sterics Solution Sol_Purify Purify Aldehyde Aldehyde_Impure->Sol_Purify Solution

Caption: A logical workflow for troubleshooting low yields in the Wittig reaction.

References

  • BenchChem. (2025).
  • ResearchGate. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Wittig Reactions for Styrylpyridine Synthesis.
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis.
  • Wikipedia. (n.d.). Ylide.
  • Chemistry LibreTexts. (2023). The Wittig Reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Organic-Chemistry.org. (n.d.). Wittig Reaction - Common Conditions.
  • Fiveable. (n.d.). Phosphonium Ylides Definition.
  • Johnson, A. W. (1998). Ylides and Imines of Phosphorus. John Wiley & Sons.
  • Wikipedia. (n.d.). Wittig reaction.
  • Reddit. (2022). Problems with wittig reaction.
  • Wikipedia. (n.d.). Wittig reagents.
  • BenchChem. (2025). Overcoming steric hindrance in reactions with (2,2-Dimethoxyethyl)cyclohexane.
  • BenchChem. (n.d.).

Sources

Optimization

Technical Support Center: Scalable Synthesis of 3,5-Diisopropylbenzaldehyde

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 3,5-Diisopropylbenzaldehyde. As a key intermediate in the development of pharmaceuticals and specialty c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 3,5-Diisopropylbenzaldehyde. As a key intermediate in the development of pharmaceuticals and specialty chemicals, its efficient and scalable production is of critical importance. This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to navigate the challenges inherent in its synthesis.

Strategic Overview: A Two-Stage Approach

The most common and scalable route to 3,5-Diisopropylbenzaldehyde involves a two-stage synthesis. This strategy is preferred for its reliance on readily available starting materials and its adaptability from laboratory to pilot-plant scale.

  • Stage 1: Friedel-Crafts Dialkylation of Benzene. This initial step involves the reaction of benzene with an isopropylating agent (e.g., propylene or 2-chloropropane) in the presence of a Lewis acid catalyst to form 1,3-diisopropylbenzene (m-DIPB). The primary challenge here is controlling selectivity to favor the desired meta-isomer and minimize polyalkylation.

  • Stage 2: Vilsmeier-Haack Formylation of m-DIPB. The synthesized m-DIPB is then formylated using a Vilsmeier reagent (typically generated in situ from phosphorus oxychloride and dimethylformamide) to introduce the aldehyde functionality at the 5-position. This reaction's success hinges on the sufficient activation of the aromatic ring by the isopropyl groups and careful control of the reaction work-up.

Visualized Synthesis Workflow

The following diagram outlines the complete synthetic pathway from benzene to the final purified product.

Synthesis_Workflow cluster_0 Stage 1: Friedel-Crafts Alkylation cluster_1 Stage 2: Vilsmeier-Haack Formylation Start Benzene & Propylene FC_Reaction Friedel-Crafts Reaction Catalyst: AlCl₃ Start->FC_Reaction Crude_DIPB Crude Product (Isomer Mixture) FC_Reaction->Crude_DIPB Purify_DIPB Fractional Distillation Crude_DIPB->Purify_DIPB mDIPB 1,3-Diisopropylbenzene (m-DIPB) Purify_DIPB->mDIPB VH_Reaction Formylation Reaction mDIPB->VH_Reaction Starting Material Vilsmeier_Reagent POCl₃ + DMF (Vilsmeier Reagent Gen.) Vilsmeier_Reagent->VH_Reaction Hydrolysis Aqueous Work-up (Hydrolysis) VH_Reaction->Hydrolysis Crude_Aldehyde Crude Aldehyde Hydrolysis->Crude_Aldehyde Final_Purification Vacuum Distillation / Chromatography Crude_Aldehyde->Final_Purification Final_Product 3,5-Diisopropylbenzaldehyde Final_Purification->Final_Product Troubleshooting_FC Start Analyze Crude Reaction Mixture (GC-MS) Q_Conversion Is Benzene Conversion >80%? Start->Q_Conversion Q_Selectivity Is m-DIPB > 85% of DIPB isomers? Q_Conversion->Q_Selectivity Yes Action_Catalyst Root Cause: Inactive Catalyst - Use fresh, anhydrous AlCl₃ - Ensure dry reagents/glassware Q_Conversion->Action_Catalyst No Q_Polyalkylation Is Polyalkylation < 10%? Q_Selectivity->Q_Polyalkylation Yes Action_Temp_Time Root Cause: Kinetic Control - Increase reaction time (e.g., 4-6h) - Increase temperature to 50°C - Ensure sufficient catalyst load Q_Selectivity->Action_Temp_Time No Action_Stoich Root Cause: High Alkylating Agent Conc. - Increase Benzene:Propylene ratio (>5:1) - Slow down propylene addition rate - Improve stirring efficiency Q_Polyalkylation->Action_Stoich No Success Proceed to Purification Q_Polyalkylation->Success Yes

Reference Data & Comparative Studies

Validation

A Multi-Technique Guide to the Structural Elucidation of 3,5-Diisopropylbenzaldehyde

While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as our primary tool for elucidating the proton framework, we will demonstrate that its true power is realized when synergistically combined with orthogonal me...

Author: BenchChem Technical Support Team. Date: February 2026

While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as our primary tool for elucidating the proton framework, we will demonstrate that its true power is realized when synergistically combined with orthogonal methods. This guide moves beyond a simple recitation of spectral data, delving into the causality behind the observed signals and comparing the unique insights provided by ¹³C NMR, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Our approach is designed to be a self-validating workflow, ensuring the highest degree of confidence in the final structural assignment.

Part 1: Primary Structural Analysis via ¹H NMR Spectroscopy

¹H NMR spectroscopy is unparalleled for providing a detailed map of the proton environments within a molecule. The interpretation rests on three key pillars: chemical shift (δ), integration, and spin-spin coupling (multiplicity).

Anticipating the Spectrum: A Predictive Approach

Before analyzing the experimental data, we can predict the ¹H NMR spectrum of 3,5-diisopropylbenzaldehyde based on its molecular symmetry. The molecule possesses a C₂ axis of symmetry through the aldehyde group and carbon-4 of the aromatic ring.

  • Aldehyde Proton (H_a): One unique, highly deshielded proton. Expected to be a singlet.

  • Aromatic Protons (H_b, H_c): The two protons at positions 2 and 6 are chemically equivalent. The proton at position 4 is unique. We expect two distinct signals in the aromatic region.

  • Isopropyl Protons (H_d, H_e): The two isopropyl groups are equivalent. Within each group, the single methine proton (CH) is unique, and the six methyl protons (CH₃) are equivalent to each other. We expect two signals for the isopropyl groups.

This predictive exercise leads us to anticipate a total of five distinct signals in the ¹H NMR spectrum.

Experimental Data & Interpretation

The following table summarizes the expected ¹H NMR spectral data for 3,5-diisopropylbenzaldehyde, typically acquired in a solvent like deuterochloroform (CDCl₃).

Signal LabelProtonsIntegrationPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H_a Aldehyde (-CHO)1H~9.95Singlet (s)N/A
H_b Aromatic (C2-H, C6-H)2H~7.65Singlet (s) or narrow triplet (t)~1.5 Hz (if coupled to Hc)
H_c Aromatic (C4-H)1H~7.50Singlet (s) or narrow triplet (t)~1.5 Hz (if coupled to Hb)
H_d Isopropyl (-CH)2H~3.05Septet (sept)~6.9 Hz
H_e Isopropyl (-CH₃)12H~1.28Doublet (d)~6.9 Hz

Detailed Signal Analysis:

  • Aldehyde Proton (H_a, δ ~9.95): This proton appears far downfield as a sharp singlet. Its significant deshielding is a direct consequence of the powerful electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl group.[1] In routine spectra, its coupling to the distant aromatic protons is typically not resolved, hence it appears as a singlet. The integration value of 1H is a definitive marker for a mono-aldehydic compound.

  • Aromatic Protons (H_b, δ ~7.65 and H_c, δ ~7.50): The aldehyde is a deactivating, meta-directing group. The two equivalent protons (H_b) at the ortho positions (C2, C6) are deshielded relative to the single para proton (H_c) at C4. Due to the symmetrical 1,3,5-substitution pattern, the typical ortho, meta, and para coupling patterns are absent. H_b and H_c are meta to each other, which results in a very small coupling constant (⁴J ≈ 1.5 Hz) that is often not resolved, leading to both signals appearing as sharp singlets or very narrow triplets.

  • Isopropyl Protons (H_d, δ ~3.05 and H_e, δ ~1.28): This pair of signals is a classic signature of an isopropyl group.

    • The methine proton (H_d) is adjacent to six equivalent methyl protons (H_e). Following the n+1 rule, its signal is split into a septet (6+1=7 lines). It is shifted downfield to ~3.05 ppm because it is directly attached to the aromatic ring.

    • The twelve methyl protons (H_e) are chemically equivalent. Each methyl group is adjacent to the single methine proton (H_d). Therefore, their signal is split into a doublet (1+1=2 lines). The coupling constant for both the septet and the doublet is identical (~6.9 Hz). The large integration value of 12H confirms the presence of two equivalent isopropyl groups.

The following diagram illustrates the proton relationships and key couplings within the molecule.

Caption: Spin-spin coupling relationships in 3,5-diisopropylbenzaldehyde.

Part 2: A Comparative Approach to Structural Validation

While ¹H NMR provides the proton skeleton, a robust structural confirmation requires corroborating evidence from orthogonal techniques. Each method probes a different aspect of the molecular structure, and their combined data provides a comprehensive and irrefutable picture.

Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Proton environment, count, and connectivity.Provides a complete proton map, confirms symmetry and isopropyl structure via coupling.Does not directly observe non-protonated carbons (e.g., C=O, C-ipso).
¹³C NMR Unique carbon environments and types (C, CH, CH₂, CH₃).Confirms molecular symmetry by the number of signals. Directly observes the carbonyl carbon.[2]Low natural abundance of ¹³C requires longer acquisition times. No coupling information in standard decoupled spectra.
GC-MS Molecular weight and fragmentation pattern.Confirms molecular formula (C₁₃H₁₈O, MW=190.28). Characteristic loss of H and isopropyl fragments provides structural clues.[3]Isomers may have similar fragmentation patterns. Does not provide connectivity information.
FTIR Presence of specific functional groups.Unambiguously identifies the aldehyde C=O and characteristic C-H stretches.[4]Provides no information on the carbon-hydrogen skeleton or overall connectivity.
In-Depth Technical Comparisons

¹³C NMR Spectroscopy: The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum complements the ¹H NMR by revealing the carbon backbone. Based on the molecule's symmetry, we expect 7 unique carbon signals .

  • Aldehyde Carbonyl (C=O): A single, low-intensity signal is expected in the far downfield region (δ ~192 ppm). This chemical shift is characteristic of aldehyde carbonyls.[5]

  • Aromatic Carbons: Four signals are expected. The two isopropyl-bearing carbons (C3, C5) are equivalent, as are the two carbons ortho to the aldehyde (C2, C6). The aldehyde-bearing carbon (C1) and the final aromatic carbon (C4) are unique. These typically appear between δ 120-155 ppm.[6]

  • Aliphatic Carbons: Two signals are expected for the equivalent isopropyl groups: one for the methine carbons (-CH) around δ 34 ppm and one for the methyl carbons (-CH₃) around δ 24 ppm.

GC-MS: Molecular Weight and Fragmentation

Gas Chromatography-Mass Spectrometry confirms the molecule's molecular weight and provides structural clues through controlled fragmentation.

  • Molecular Ion Peak (M⁺): The chromatogram will show a peak corresponding to 3,5-diisopropylbenzaldehyde, and its mass spectrum will display a molecular ion peak at m/z = 190, confirming the molecular formula.

  • Key Fragmentation Pathways:

    • [M-1]⁺ (m/z = 189): Loss of the aldehydic hydrogen radical, a very common fragmentation for aldehydes, results in a stable acylium ion.[7]

    • [M-15]⁺ (m/z = 175): Loss of a methyl radical (•CH₃) from one of the isopropyl groups.

    • [M-43]⁺ (m/z = 147): Loss of an isopropyl radical (•CH(CH₃)₂), a significant fragmentation due to the formation of a stable secondary radical.

FTIR Spectroscopy: Functional Group Identification

FTIR is a rapid and powerful tool for identifying the functional groups present. For 3,5-diisopropylbenzaldehyde, the key absorbances are:

  • Aldehyde C=O Stretch: A strong, sharp absorption band around 1705 cm⁻¹ . The position is slightly lower than for aliphatic aldehydes due to conjugation with the aromatic ring, which weakens the C=O bond.[4][8]

  • Aldehydic C-H Stretch: This is a highly diagnostic feature for aldehydes. It presents as a pair of weak to medium bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹ .[9] The latter is particularly useful as few other absorptions appear in this region.

  • Aromatic C-H Stretch: Appears as a series of absorptions just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

  • Aliphatic C-H Stretch: Appears as strong absorptions just below 3000 cm⁻¹ (e.g., 2870-2960 cm⁻¹).

Part 3: Experimental Protocols

To ensure data is reproducible and of high quality, standardized protocols are essential.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~10-20 mg of 3,5-diisopropylbenzaldehyde and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Shimming & Tuning: Perform automated or manual shimming to optimize magnetic field homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters: spectral width of 12-16 ppm, acquisition time of ~3 seconds, relaxation delay of 2 seconds, and 8-16 scans.

  • ¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). Typical parameters: spectral width of 240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and 512-1024 scans.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Integrate all signals.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system equipped with a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent) coupled to a mass spectrometer.[10]

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

  • Analysis: Inject 1 µL of the sample. Identify the peak corresponding to the analyte in the total ion chromatogram and analyze its mass spectrum for the molecular ion and key fragments.

Part 4: Data Synthesis and Workflow

Caption: Workflow for the comprehensive structural elucidation of 3,5-diisopropylbenzaldehyde.

This integrated workflow demonstrates a robust methodology. The ¹H NMR proposes a detailed proton structure, which is then validated at multiple levels: the functional groups are confirmed by FTIR, the molecular weight and formula are verified by GC-MS, and the underlying carbon framework and symmetry are corroborated by ¹³C NMR. This multi-technique consensus provides the highest level of scientific certainty for researchers in drug development and beyond.

References

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

  • Whitaker, B. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Yusuf, H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. Retrieved from [Link]

  • re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Typical H-1 and C-13 NMR Chemical Shifts. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • DATACC. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • San Diego Miramar College. (2023). Nuclear Magnetic Resonance - Spectroscopy. Retrieved from [Link]

  • University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde. Retrieved from [Link]

  • CORE. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Retrieved from [Link]

  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 3,5-Diisopropylbenzaldehyde

For researchers, scientists, and professionals engaged in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, par...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals engaged in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique in this endeavor, providing direct insight into the carbon framework of a molecule. This guide offers an in-depth comparative analysis of the ¹³C NMR chemical shifts for 3,5-diisopropylbenzaldehyde, a valuable building block in various synthetic pathways. By examining experimental data from structurally analogous compounds and applying fundamental principles of NMR theory, we will predict and rationalize the chemical shifts for our target molecule, providing a robust framework for spectral interpretation and compound verification.

The Foundational Principles: Understanding Substituent Effects in Aromatic ¹³C NMR

The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment. In aromatic systems, the introduction of substituents onto the benzene ring induces predictable changes in the chemical shifts of the ring carbons. These changes are primarily governed by a combination of inductive and resonance (mesomeric) effects.

  • Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups, such as the aldehyde (-CHO) group, pull electron density away from the attached carbon (the ipso-carbon) and, to a lesser extent, from the other carbons in the ring, causing a downfield shift (higher ppm value). Conversely, electron-donating groups, like alkyl groups, push electron density into the ring, leading to an upfield shift (lower ppm value).

  • Resonance Effects: These are transmitted through the pi (π) electron system of the aromatic ring. Electron-withdrawing groups with double bonds, like the aldehyde group, can delocalize the π-electrons of the ring, causing a significant deshielding (downfield shift) at the ortho and para positions. Electron-donating groups with lone pairs or alkyl groups can donate electron density into the ring, leading to shielding (upfield shift) at the ortho and para positions.

Comparative Analysis: Building a Predictive Model from Analogous Structures

Data from Analogous Compounds
Carbon PositionBenzaldehyde[1]Isopropylbenzene (Cumene)[1]3,5-DimethylbenzaldehydePredicted 3,5-Diisopropylbenzaldehyde
C1 (CHO)~192.3 ppm-~192.8 ppm~193 ppm
C1' (ipso-CHO)~136.5 ppm-~136.6 ppm~137 ppm
C2/C6 (ortho to CHO)~129.7 ppm-~127.6 ppm~128 ppm
C3/C5 (meta to CHO)~129.0 ppm-~138.8 ppm~152 ppm
C4 (para to CHO)~134.4 ppm-~136.2 ppm~125 ppm
C-ipso (isopropyl)-~149.0 ppm-~152 ppm
C-ortho (to isopropyl)-~126.0 ppm-~125 ppm
C-meta (to isopropyl)-~128.0 ppm-~128 ppm
C-para (to isopropyl)-~127.0 ppm--
CH (isopropyl)-~34.0 ppm-~34 ppm
CH₃ (isopropyl)-~24.0 ppm-~24 ppm
CH₃ (methyl)--~21.1 ppm-

Predicted ¹³C NMR Chemical Shifts for 3,5-Diisopropylbenzaldehyde and Their Rationale

By synthesizing the data from our analogous compounds and considering the additive nature of substituent effects, we can predict the ¹³C NMR spectrum of 3,5-diisopropylbenzaldehyde.

Aldehyde Carbon (C=O)

The carbonyl carbon of the aldehyde group is consistently found in the downfield region of the spectrum due to the strong deshielding effect of the double-bonded oxygen. In benzaldehyde and 3,5-dimethylbenzaldehyde, this peak appears at approximately 192.3 ppm and 192.8 ppm, respectively[1]. Therefore, for 3,5-diisopropylbenzaldehyde, we can confidently predict the aldehyde carbon to resonate at ~193 ppm .

Aromatic Carbons
  • C1 (ipso-Aldehyde): The carbon atom directly attached to the electron-withdrawing aldehyde group is significantly deshielded. In benzaldehyde, this carbon (C1) is at ~136.5 ppm[1]. In 3,5-dimethylbenzaldehyde, it is at ~136.6 ppm. The isopropyl groups at the meta positions will have a minor influence on this carbon. We predict the chemical shift for C1 in 3,5-diisopropylbenzaldehyde to be around ~137 ppm .

  • C3 and C5 (ipso-Isopropyl): These carbons are directly attached to the isopropyl groups. In isopropylbenzene, the ipso-carbon appears at ~149.0 ppm[1]. The presence of the electron-withdrawing aldehyde group at the C1 position will further deshield these carbons. Therefore, we predict the chemical shifts for C3 and C5 to be significantly downfield, in the region of ~152 ppm .

  • C2 and C6 (ortho to Aldehyde, meta to Isopropyl): These carbons are ortho to the electron-withdrawing aldehyde group and meta to the electron-donating isopropyl groups. The aldehyde group will exert a deshielding effect, while the isopropyl groups will have a weaker shielding effect. In benzaldehyde, the ortho carbons are at ~129.7 ppm[1]. In isopropylbenzene, the meta carbons are at ~128.0 ppm[1]. The competing effects will likely result in a chemical shift around ~128 ppm .

  • C4 (para to Aldehyde, ortho to Isopropyls): This carbon is para to the strongly deshielding aldehyde group and ortho to two electron-donating isopropyl groups. The aldehyde's resonance effect will cause deshielding, while the two isopropyl groups will cause shielding. In benzaldehyde, the para carbon is at ~134.4 ppm[1]. In isopropylbenzene, the ortho carbons are at ~126.0 ppm[1]. The strong shielding from two ortho isopropyl groups is expected to dominate, leading to a predicted chemical shift of around ~125 ppm .

Isopropyl Group Carbons
  • Methine Carbon (-CH): The methine carbon of the isopropyl group in isopropylbenzene resonates at approximately 34.0 ppm[1]. This chemical shift is not expected to be significantly altered by the distant aldehyde group. Therefore, we predict the methine carbon in 3,5-diisopropylbenzaldehyde to appear around ~34 ppm .

  • Methyl Carbons (-CH₃): The two equivalent methyl carbons of the isopropyl group in isopropylbenzene appear at roughly 24.0 ppm[1]. Similar to the methine carbon, their chemical shift should be largely unaffected by the aldehyde group. Thus, a single peak for the four equivalent methyl carbons is predicted at ~24 ppm .

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of 3,5-diisopropylbenzaldehyde, the following experimental protocol is recommended.

Sample Preparation
  • Dissolve approximately 20-50 mg of 3,5-diisopropylbenzaldehyde in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A range of 0-220 ppm is typically sufficient for most organic compounds.

Data Processing
  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Baseline correct the spectrum.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

Visualizing the Structure and Predicted Spectrum

To aid in the visualization of the carbon environments, a molecular structure with labeled carbons and a diagram illustrating the predicted chemical shift regions are provided below.

Caption: Molecular structure of 3,5-diisopropylbenzaldehyde with carbon numbering.

G cluster_downfield Downfield (Deshielded) cluster_aromatic Aromatic Region cluster_upfield Upfield (Shielded) CHO C=O (~193 ppm) C3_C5 C3, C5 (~152 ppm) C1 C1 (~137 ppm) C2_C6 C2, C6 (~128 ppm) C4 C4 (~125 ppm) CH CH (~34 ppm) CH3 CH3 (~24 ppm)

Caption: Predicted ¹³C NMR chemical shift regions for 3,5-diisopropylbenzaldehyde.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the ¹³C NMR chemical shifts of 3,5-diisopropylbenzaldehyde. By leveraging data from analogous compounds and applying the principles of substituent effects, we have established a reliable set of predicted chemical shifts. This information, coupled with the detailed experimental protocol, will empower researchers to confidently identify and characterize this important synthetic intermediate. The presented methodology of comparative analysis serves as a valuable tool for the structural elucidation of a wide range of organic molecules.

References

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm... and Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). Retrieved from [Link] and [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-Diisopropylbenzaldehyde for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel and existing chemical entities is paramount. 3,5-Diisopropylbenzaldehyde, a substituted aromatic aldehyde, ser...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel and existing chemical entities is paramount. 3,5-Diisopropylbenzaldehyde, a substituted aromatic aldehyde, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its characterization is a critical step in ensuring the purity, stability, and safety of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 3,5-diisopropylbenzaldehyde, offering a comparative perspective with other key analytical techniques.

The Central Role of Mass Spectrometry in Structural Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of organic molecules.[1] When coupled with a separation technique like gas chromatography (GC-MS), it provides a powerful method for identifying and quantifying individual components within a mixture.[2] The process involves ionizing a molecule and then detecting the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments. The fragmentation pattern is unique to a molecule's structure and provides a veritable "fingerprint" for its identification.[3]

Predicting the Fragmentation Pattern of 3,5-Diisopropylbenzaldehyde

Aromatic aldehydes, such as benzaldehyde, are known to exhibit characteristic fragmentation patterns.[3] The initial ionization event will generate a molecular ion peak ([M]•+). For 3,5-diisopropylbenzaldehyde (C₁₃H₁₈O, Molecular Weight: 190.28 g/mol ), the molecular ion peak is expected at m/z 190 .

The primary fragmentation pathways are anticipated to be:

  • Loss of a Hydrogen Radical (H•): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion.[4] This would result in a fragment at m/z 189 ([M-1]⁺).

  • Loss of a Methyl Radical (•CH₃): The isopropyl groups are susceptible to benzylic cleavage, a highly favored fragmentation pathway for alkyl-substituted aromatic compounds. The loss of a methyl radical from one of the isopropyl groups would form a stable secondary benzylic carbocation. This will produce a significant peak at m/z 175 ([M-15]⁺).

  • Loss of an Isopropyl Radical (•CH(CH₃)₂): Cleavage of the entire isopropyl group would lead to a fragment at m/z 147 ([M-43]⁺).

  • Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen radical, the resulting acylium ion can lose a molecule of carbon monoxide. This would produce a fragment at m/z 161 ([M-1-28]⁺).

  • McLafferty Rearrangement: While more common in aliphatic aldehydes and ketones, a McLafferty-type rearrangement is possible if a gamma-hydrogen is available for transfer to the carbonyl oxygen. In 3,5-diisopropylbenzaldehyde, a hydrogen from a methyl group of the isopropyl substituent could potentially undergo this rearrangement, leading to the elimination of a neutral propene molecule (C₃H₆) and the formation of a radical cation at m/z 148 .[5]

Proposed Fragmentation Pathway of 3,5-Diisopropylbenzaldehyde

fragmentation_pathway M [C₁₃H₁₈O]•+ m/z 190 Molecular Ion M_minus_1 [M-H]⁺ m/z 189 M->M_minus_1 - H• M_minus_15 [M-CH₃]⁺ m/z 175 M->M_minus_15 - •CH₃ M_minus_43 [M-C₃H₇]⁺ m/z 147 M->M_minus_43 - •C₃H₇ M_minus_42 [M-C₃H₆]•+ m/z 148 (McLafferty) M->M_minus_42 McLafferty Rearrangement M_minus_1_minus_28 [M-H-CO]⁺ m/z 161 M_minus_1->M_minus_1_minus_28 - CO

Caption: Proposed EI mass spectrometry fragmentation pathway of 3,5-Diisopropylbenzaldehyde.

Comparative Analysis with Other Spectroscopic Techniques

While MS provides invaluable information on molecular weight and fragmentation, a comprehensive characterization of 3,5-diisopropylbenzaldehyde relies on a combination of analytical techniques.

Analytical TechniqueInformation ProvidedExpected Observations for 3,5-Diisopropylbenzaldehyde
Gas Chromatography (GC) Separation of volatile compounds, retention timeA single sharp peak under appropriate GC conditions, indicating a pure compound. The retention time is characteristic of the compound under the specific method.
Infrared (IR) Spectroscopy Identification of functional groups- Strong C=O stretch for the aldehyde carbonyl group (~1700 cm⁻¹).[6]- C-H stretches for the aromatic ring (~3000-3100 cm⁻¹) and alkyl groups (~2850-2960 cm⁻¹).- Aldehydic C-H stretch (two weak bands around 2720 and 2820 cm⁻¹).[7]- C-C stretches for the aromatic ring (~1600 and 1450 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework¹H NMR: - Aldehyde proton (CHO) signal (~9-10 ppm, singlet).[8]- Aromatic protons signals (~7-8 ppm).- Isopropyl methine proton (CH) signal (septet).- Isopropyl methyl protons (CH₃) signal (doublet).¹³C NMR: - Carbonyl carbon signal (~190 ppm).- Aromatic carbon signals (~120-150 ppm).- Isopropyl methine and methyl carbon signals.

Experimental Protocol: GC-MS Analysis of 3,5-Diisopropylbenzaldehyde

This protocol outlines a general procedure for the analysis of 3,5-Diisopropylbenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Accurately weigh approximately 10 mg of 3,5-diisopropylbenzaldehyde.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 10 µg/mL).

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

Data Analysis
  • Identify the peak corresponding to 3,5-diisopropylbenzaldehyde in the total ion chromatogram (TIC).

  • Extract the mass spectrum of the identified peak.

  • Analyze the fragmentation pattern and compare it with the predicted fragmentation pathways.

  • Utilize a spectral library (e.g., NIST) to search for potential matches, though a direct match for this specific compound may not be present.[1]

Workflow for GC-MS Analysis

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect tic Analyze TIC detect->tic spectrum Extract Mass Spectrum tic->spectrum fragmentation Analyze Fragmentation spectrum->fragmentation library Library Search fragmentation->library

Caption: A typical workflow for the GC-MS analysis of 3,5-Diisopropylbenzaldehyde.

Conclusion

The structural characterization of molecules like 3,5-diisopropylbenzaldehyde is a cornerstone of modern chemical and pharmaceutical science. While direct experimental data may not always be available, a thorough understanding of fundamental principles allows for accurate prediction of mass spectral fragmentation patterns. By integrating the insights from mass spectrometry with complementary techniques such as GC, IR, and NMR, researchers can achieve a high degree of confidence in their structural assignments. This multi-faceted approach ensures the integrity of the chemical entities used in research and development, ultimately contributing to the creation of safe and effective medicines.

References

  • Scribd. Fragmentation of BENZALDEHYDE (Maina). [Link]

  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. [Link]

  • NIST. 3,5-Dimethoxybenzaldehyde. [Link]

  • UND Scholarly Commons. Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • ResearchGate. Infrared Spectrum of 3,5-dinitrobenzaldehyde. [Link]

  • PMC. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions .... [Link]

  • ResearchGate. Synthesis and properties of substituted benzaldehyde phenylhydrazones. [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • NIST. Mass Spectrometry Data Center. [Link]

  • JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. [Link]

  • The Royal Society of Chemistry. Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis. [Link]

  • PubMed. Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. [Link]

  • Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

  • Scirp.org. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. [Link]

  • YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

  • ResearchGate. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • Oxford Academic. Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. [Link]

  • NIST. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. [Link]

  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

  • NIST. 3,5-Dimethoxybenzaldehyde. [Link]

  • Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]

  • ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

  • ResearchGate. Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes | Request PDF. [Link]

  • Organic Chemistry at CU Boulder. Example 7. [Link]

  • NIST. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. [Link]

  • NIST Mass Spectrometry Data Center. chemdata:start []. [Link]

  • NIST. 3,5-Dimethoxybenzaldehyde. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 3,5-Diisopropylbenzaldehyde vs. Benzaldehyde

For researchers engaged in organic synthesis, particularly in the fields of pharmaceuticals and fine chemicals, the choice of starting materials is a critical decision that dictates reaction pathways, conditions, and ove...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in organic synthesis, particularly in the fields of pharmaceuticals and fine chemicals, the choice of starting materials is a critical decision that dictates reaction pathways, conditions, and overall efficiency. Benzaldehyde, the simplest aromatic aldehyde, serves as a fundamental benchmark for reactivity. However, its substituted derivatives, such as 3,5-diisopropylbenzaldehyde, present unique chemical behaviors that must be understood for successful molecular design. This guide provides an in-depth comparison of the reactivity of these two aldehydes, grounded in the principles of physical organic chemistry and supported by experimental frameworks.

The Decisive Factors: Electronic and Steric Effects

The reactivity of the aldehyde functional group is predominantly governed by the electrophilicity of its carbonyl carbon. Nucleophiles are drawn to this partially positive center, initiating the characteristic addition reactions of aldehydes.[1][2][3] Any substituent on the aromatic ring that alters the electron density or the physical accessibility of this carbon will profoundly impact the aldehyde's reactivity.

Electronic Influence of Isopropyl Groups

Alkyl groups, including isopropyl groups, are known to be weakly electron-donating through an inductive effect (+I).[4] In 3,5-diisopropylbenzaldehyde, these two groups collectively push electron density into the benzene ring. This increased electron density is partially delocalized through the π-system, extending to the carbonyl group.[3][5]

The consequence of this electronic enrichment is a reduction in the partial positive charge (δ+) on the carbonyl carbon compared to that in unsubstituted benzaldehyde. A less electrophilic, or "electron-richer," carbonyl carbon is a less attractive target for incoming nucleophiles.[5][6] Therefore, based on electronic effects alone, 3,5-diisopropylbenzaldehyde is predicted to be less reactive towards nucleophilic addition than benzaldehyde. This trend is well-established for benzaldehydes substituted with electron-donating groups (EDGs).[7][8]

The Impact of Steric Hindrance

Steric hindrance refers to the physical obstruction of a reaction site by bulky chemical groups.[4][9] While the isopropyl groups in 3,5-diisopropylbenzaldehyde are in the meta positions and do not flank the aldehyde group directly (as ortho substituents would), their considerable size still creates a more sterically crowded environment around the carbonyl carbon than the simple hydrogen atoms in benzaldehyde.

Nucleophilic attack on a carbonyl carbon is not a simple linear approach; the nucleophile typically approaches at a specific trajectory known as the Bürgi-Dunitz angle (approximately 107° relative to the C=O bond).[5] The bulky isopropyl groups can impede this optimal approach, particularly for large or complex nucleophiles, thereby increasing the activation energy of the reaction.[10][11] This steric impediment further contributes to the reduced reactivity of 3,5-diisopropylbenzaldehyde when compared to the sterically unencumbered benzaldehyde.

Comparative Reactivity in Key Transformations

The combined electronic and steric effects render 3,5-diisopropylbenzaldehyde generally less reactive than benzaldehyde. This difference manifests in the reaction conditions required and the rates of reaction for common transformations.

Reaction TypeBenzaldehyde (Unsubstituted)3,5-DiisopropylbenzaldehydeCausality for Difference
Nucleophilic Addition Higher reactivityLower reactivityElectron-donating isopropyl groups reduce carbonyl electrophilicity. Steric bulk hinders nucleophile approach.
Oxidation to Carboxylic Acid Standard conditionsMay require slightly more forcing conditions or longer reaction timesThe electron-rich nature of the substituted ring can influence the rate depending on the oxidant's mechanism.
Reductive Amination High efficiency under standard conditionsSlower imine formation and/or reduction stepReduced electrophilicity slows the initial attack by the amine. Steric hindrance can impede both imine formation and hydride delivery.
Wittig Reaction Faster reactionSlower reaction, may require higher temperaturesThe less electrophilic carbonyl carbon reacts more slowly with the phosphorus ylide nucleophile.[7][12]

Experimental Protocols & Validation

To empirically validate these principles, a researcher can perform comparative kinetic studies or side-by-side reactions. Below are representative protocols for key transformations, designed with self-validating checkpoints.

Protocol 1: Comparative Wittig Olefination

The Wittig reaction is a cornerstone C=C bond-forming reaction that is sensitive to the electrophilicity of the carbonyl partner.[7]

Objective: To visually and qualitatively compare the reaction rates of benzaldehyde and 3,5-diisopropylbenzaldehyde with a stabilized ylide.

Methodology:

  • Ylide Preparation: In a flame-dried, N₂-purged 100 mL round-bottom flask, add benzyltriphenylphosphonium chloride (1.1 eq) to anhydrous THF (30 mL). Cool the resulting slurry to 0°C in an ice bath.

  • Add potassium tert-butoxide (1.05 eq) portion-wise. The formation of the deep orange/red ylide indicates a successful deprotonation. Stir for 30 minutes at 0°C.

  • Parallel Reaction Setup: Prepare two separate, flame-dried flasks. In Flask A, dissolve benzaldehyde (1.0 eq) in anhydrous THF (10 mL). In Flask B, dissolve 3,5-diisopropylbenzaldehyde (1.0 eq) in anhydrous THF (10 mL).

  • Reaction Initiation: Cannulate half of the prepared ylide solution into Flask A and the other half into Flask B simultaneously.

  • Monitoring & Validation: Monitor both reactions at identical intervals (e.g., every 15 minutes) using Thin-Layer Chromatography (TLC) with a 9:1 Hexanes:Ethyl Acetate eluent. Spot the starting aldehyde and the reaction mixture on the same plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot (stilbene derivative) validates reaction progress. The rate of disappearance of the aldehyde spot in Flask A is expected to be significantly faster than in Flask B.

  • Workup: Upon completion (as determined by TLC), quench both reactions with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Analysis: Compare the crude yields and purity. The yield from Flask A after a set time (e.g., 2 hours) is expected to be higher than that from Flask B.

Workflow for Comparative Wittig Reaction

G cluster_prep Ylide Preparation cluster_reactions Parallel Reactions cluster_analysis Monitoring & Analysis PPH3Cl Benzyltriphenylphosphonium Chloride in THF KOtBu Add K-tert-butoxide at 0°C PPH3Cl->KOtBu Ylide Formation of Orange/Red Ylide KOtBu->Ylide Benz Flask A: Benzaldehyde in THF Ylide->Benz Add Ylide DiPB Flask B: 3,5-Diisopropylbenzaldehyde in THF Ylide->DiPB Add Ylide TLC Monitor by TLC (Every 15 min) Benz->TLC DiPB->TLC Workup Quench & Workup TLC->Workup Upon Completion Compare Compare Yields & Rates Workup->Compare

Caption: Workflow for the comparative Wittig olefination experiment.

Protocol 2: Comparative Sodium Borohydride Reduction

The reduction of an aldehyde to a primary alcohol via hydride addition is another fundamental reaction sensitive to the aldehyde's electronic and steric environment.

Objective: To compare the reduction rates of the two aldehydes using ¹H NMR spectroscopy.

Methodology:

  • Reaction Setup: In an NMR tube, dissolve 3,5-diisopropylbenzaldehyde (1.0 eq) in methanol-d₄.

  • Acquire a baseline ¹H NMR spectrum (t=0). Note the chemical shift of the aldehydic proton (~9.9 ppm).

  • Reduction Initiation: Add a solution of sodium borohydride (NaBH₄, 1.5 eq) in methanol-d₄ to the NMR tube, cap, shake vigorously, and immediately begin acquiring spectra at timed intervals (e.g., every 2 minutes).

  • Monitoring & Validation: Monitor the disappearance of the aldehyde proton signal and the simultaneous appearance of the signals for the benzylic alcohol protons (~4.6 ppm for -CH₂OH) and the alcohol proton. The rate of this conversion can be quantified by integrating the respective peaks over time.

  • Repeat: Perform the exact same procedure in a separate NMR tube using benzaldehyde.

  • Analysis: Plot the percentage conversion (based on relative peak integrations) versus time for both aldehydes. The resulting graph will authoritatively demonstrate that benzaldehyde reduces at a faster rate.

General Mechanism for Nucleophilic Addition

Caption: General mechanism of nucleophilic addition to an aldehyde.

Conclusion and Practical Implications

  • Electronic Deactivation: The electron-donating nature of the two isopropyl groups reduces the electrophilicity of the carbonyl carbon.

  • Steric Hindrance: The bulk of the isopropyl groups physically impedes the approach of nucleophiles.

For the practicing chemist, this comparison is not merely academic. When designing a synthesis involving 3,5-diisopropylbenzaldehyde, one must anticipate the need for modified reaction conditions compared to protocols optimized for benzaldehyde. This may include longer reaction times, higher temperatures, the use of more potent reagents (e.g., organolithiums instead of Grignard reagents), or the application of Lewis acid catalysis to enhance the aldehyde's electrophilicity.[10] A thorough understanding of these underlying principles allows for the rational design of experiments, saving valuable time and resources in the development of complex molecular architectures.

References

  • ResearchGate. Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. Available from: [Link]

  • ResearchGate. Hammett plot for the selective –C=O group reduction of para-substituted.... Available from: [Link]

  • ResearchGate. Hammett plot for the para -substituted benzaldehydes in the B.–V.... Available from: [Link]

  • ResearchGate. Hammett plot for C-3 substituted benzaldehydes. Available from: [Link]

  • Semantic Scholar. Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Available from: [Link]

  • ResearchGate. Kinetics and mechanism of the oxidation of substituted benzaldehydes by hexamethylenetetramine‐bromine | Request PDF. Available from: [Link]

  • University of Calgary. Problem Set #3: Substitutent Effects and LFERS. Available from: [Link]

  • Royal Society of Chemistry. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Available from: [Link]

  • Wikipedia. Nucleophilic addition. Available from: [Link]

  • Dalal Institute. Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity. Available from: [Link]

  • Chemistry LibreTexts. 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available from: [Link]

  • Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available from: [Link]

  • OpenStax. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Available from: [Link]

  • YouTube. EWG vs EDG Groups on Benzaldehyde Electrophilicity. Available from: [Link]

  • YouTube. Nucleophilic Addition Reactions of Aldehydes and Ketones Ft. Professor Dave. Available from: [Link]

Sources

Comparative

A Comparative Guide to 3,5-Diisopropylbenzaldehyde and 3,5-Dimethylbenzaldehyde in Condensation Reactions

For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is a critical determinant of synthetic success. This guide provides an in-depth technical comparison of two s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is a critical determinant of synthetic success. This guide provides an in-depth technical comparison of two structurally related aromatic aldehydes, 3,5-diisopropylbenzaldehyde and 3,5-dimethylbenzaldehyde, in the context of condensation reactions. By examining the interplay of steric and electronic effects, we will elucidate the nuanced differences in their reactivity and provide practical insights for their application in synthesis.

Introduction: Structurally Similar, Reactively Distinct

At first glance, 3,5-diisopropylbenzaldehyde and 3,5-dimethylbenzaldehyde appear to be close cousins. Both are benzaldehyde derivatives with alkyl substituents at the meta positions. This substitution pattern precludes enolization of the aldehydes themselves, making them excellent electrophilic partners in crossed condensation reactions like the Claisen-Schmidt and Knoevenagel condensations. However, the seemingly subtle difference in the nature of the alkyl groups—isopropyl versus methyl—imparts a significant divergence in their chemical behavior.

The two methyl groups in 3,5-dimethylbenzaldehyde are relatively small, while the isopropyl groups in 3,5-diisopropylbenzaldehyde are substantially bulkier. This disparity in steric hindrance around the reactive aldehyde functionality is the primary driver of the differences in their performance in condensation reactions.

The Decisive Role of Steric Hindrance

In a condensation reaction, a nucleophile (typically an enolate or a carbanion from an active methylene compound) attacks the electrophilic carbonyl carbon of the aldehyde. The accessibility of this carbonyl carbon is paramount for the reaction to proceed efficiently.

  • 3,5-Dimethylbenzaldehyde: The two methyl groups at the meta positions exert a modest steric influence on the carbonyl group. While not entirely unhindered, the aldehyde functionality remains relatively accessible to a wide range of nucleophiles.

  • 3,5-Diisopropylbenzaldehyde: The bulky isopropyl groups create a significantly more crowded environment around the carbonyl carbon. This steric congestion can impede the approach of the nucleophile, leading to slower reaction rates and, in some cases, lower yields compared to its dimethyl counterpart. The larger the nucleophile, the more pronounced this steric effect will be.

Electronically, both methyl and isopropyl groups are weakly electron-donating through an inductive effect. This effect slightly decreases the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.[1] However, the difference in the inductive effect between a methyl and an isopropyl group is generally considered to be minor and is overshadowed by the substantial difference in their steric profiles.

Performance in Key Condensation Reactions: An Objective Comparison

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[2] A common example is the reaction with a ketone like acetone or acetophenone.

Expected Outcome:

In a Claisen-Schmidt condensation with a given ketone, 3,5-dimethylbenzaldehyde is expected to react more readily and provide higher yields than 3,5-diisopropylbenzaldehyde. The less hindered carbonyl group of the former allows for a more facile nucleophilic attack by the ketone enolate.

Data Summary (Inferred)

AldehydeKetoneTypical BaseExpected Relative RateExpected Yield
3,5-DimethylbenzaldehydeAcetophenoneNaOHFasterHigher
3,5-DiisopropylbenzaldehydeAcetophenoneNaOHSlowerLower
Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group), catalyzed by a weak base.[3]

Expected Outcome:

Similar to the Claisen-Schmidt condensation, 3,5-dimethylbenzaldehyde is anticipated to be more reactive in Knoevenagel condensations. The steric bulk of the isopropyl groups in 3,5-diisopropylbenzaldehyde will likely necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields.

Data Summary (Inferred)

AldehydeActive Methylene CompoundCatalystExpected Relative RateExpected Yield
3,5-DimethylbenzaldehydeMalononitrilePiperidine/Ammonium AcetateFasterHigher
3,5-DiisopropylbenzaldehydeMalononitrilePiperidine/Ammonium AcetateSlowerLower

Experimental Protocols

The following are representative, step-by-step methodologies for performing condensation reactions with these types of aldehydes.

Protocol 1: Claisen-Schmidt Condensation of 3,5-Dimethylbenzaldehyde with Acetophenone

This protocol is adapted from standard procedures for Claisen-Schmidt reactions.[4]

Materials:

  • 3,5-Dimethylbenzaldehyde

  • Acetophenone

  • Ethanol (95%)

  • Sodium Hydroxide (10% aqueous solution)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 3,5-dimethylbenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in 95% ethanol.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a 10% aqueous solution of sodium hydroxide (1.2 eq) dropwise to the cooled mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the purified chalcone product.

Protocol 2: Knoevenagel Condensation of a Sterically Hindered Benzaldehyde

This general protocol can be adapted for 3,5-diisopropylbenzaldehyde with an active methylene compound like malononitrile.[3]

Materials:

  • 3,5-Diisopropylbenzaldehyde

  • Malononitrile

  • Ethanol or Toluene

  • Piperidine or Ammonium Acetate (catalytic amount)

  • Dean-Stark apparatus (if using toluene)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add 3,5-diisopropylbenzaldehyde (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of piperidine or ammonium acetate.

  • Add ethanol or toluene as the solvent. If using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the mixture to reflux with constant stirring for 4-8 hours, or until TLC indicates the consumption of the starting material. Due to steric hindrance, a longer reaction time may be required compared to less hindered aldehydes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a solid precipitates, collect it by vacuum filtration and wash with cold ethanol.

  • If no solid forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing the Mechanistic and Steric Differences

To better conceptualize the processes discussed, the following diagrams illustrate the reaction mechanism and the steric factors at play.

Claisen_Schmidt_Mechanism cluster_enolate Enolate Formation cluster_attack Nucleophilic Attack cluster_end Product Formation Ketone Ketone (e.g., Acetophenone) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (e.g., OH⁻) Aldehyde 3,5-Disubstituted Benzaldehyde (Electrophile) Enolate->Aldehyde Attack on Carbonyl Carbon Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide BetaHydroxy β-Hydroxy Ketone (Aldol Adduct) Alkoxide->BetaHydroxy Protonation Chalcone α,β-Unsaturated Ketone (Chalcone) BetaHydroxy->Chalcone Dehydration (-H₂O) Steric_Hindrance cluster_dimethyl 3,5-Dimethylbenzaldehyde cluster_diisopropyl 3,5-Diisopropylbenzaldehyde C_dm C=O Me1_dm CH₃ Me2_dm CH₃ Nuc_dm Nucleophile Nuc_dm->C_dm Less Hindered Approach C_di C=O iPr1_di iPr iPr2_di iPr Nuc_di Nucleophile Nuc_di->C_di More Hindered Approach

Caption: Steric hindrance comparison for nucleophilic attack.

Conclusion and Recommendations

The choice between 3,5-diisopropylbenzaldehyde and 3,5-dimethylbenzaldehyde in condensation reactions hinges on the desired reactivity and the nature of the nucleophilic partner.

  • For reactions requiring higher reactivity and milder conditions , 3,5-dimethylbenzaldehyde is the superior choice. Its less sterically encumbered aldehyde group readily participates in condensation reactions, generally leading to higher yields in shorter reaction times.

  • When steric bulk is a desired feature in the final product , or when a less reactive aldehyde is intentionally sought to control selectivity in more complex syntheses, 3,5-diisopropylbenzaldehyde is a viable option. Researchers should be prepared to employ more forcing conditions to drive these reactions to completion.

This guide serves as a foundational resource for making informed decisions in the selection and application of these valuable synthetic building blocks. As with all synthetic endeavors, empirical optimization of reaction conditions is recommended to achieve the desired outcome.

References

  • BenchChem. (2025).
  • Claisen-Schmidt Condensation. (n.d.). Chemistry LibreTexts. [Link]

  • BenchChem. (2025). Benchmarking 3,5-Dimethylbenzaldehyde: A Comparative Performance Review in Key Organic Reactions.
  • Claisen–Schmidt condensation. (2023). In Wikipedia. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Purity Determination of 3,5-Diisopropylbenzaldehyde

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. 3,5-Diisopropylbenzaldehyde, a key building block in the synthesis of various pharmaceutical agents and specialty chemicals, is no exception. Its impurity profile can significantly influence reaction kinetics, yield, and the toxicological profile of the final product.

This guide provides an in-depth, objective comparison of the primary analytical methods for determining the purity of 3,5-Diisopropylbenzaldehyde: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Moving beyond a simple listing of techniques, this document delves into the causality behind experimental choices, offers detailed, field-proven protocols, and presents a comparative analysis of their performance based on experimental data.

The Synthetic Landscape and Potential Impurities

The common synthesis of 3,5-Diisopropylbenzaldehyde often involves the Friedel-Crafts acylation or alkylation of a suitably substituted benzene ring, followed by oxidation or other functional group transformations. For instance, the formylation of 1,3-diisopropylbenzene can be a direct route. Understanding the synthetic pathway is paramount as it informs the potential impurity profile.

Common impurities may include:

  • Isomeric Byproducts: Positional isomers such as 2,4-diisopropylbenzaldehyde or 3,4-diisopropylbenzaldehyde may form depending on the directing effects of the isopropyl groups.

  • Unreacted Starting Materials: Residual 1,3-diisopropylbenzene or other precursors.

  • Over-alkylation/acylation Products: Introduction of additional isopropyl or acyl groups onto the aromatic ring.

  • Oxidation Byproducts: The corresponding carboxylic acid, 3,5-diisopropylbenzoic acid, is a common impurity formed through oxidation of the aldehyde.

  • Residual Solvents: Solvents used in the reaction and work-up procedures.

An effective analytical method must be able to separate and quantify the main component from these potential impurities.

Gas Chromatography (GC): The Volatility-Based Workhorse

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like 3,5-Diisopropylbenzaldehyde. Separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

The Rationale for GC in Purity Analysis

GC, particularly when coupled with a Flame Ionization Detector (FID), offers high resolution and sensitivity for hydrocarbons and many organic compounds. The FID is generally insensitive to common inorganic impurities and water, making it a robust choice for quantifying organic purity. For unambiguous identification of unknown impurities, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard.

Experimental Protocol: GC-FID for 3,5-Diisopropylbenzaldehyde Purity

This protocol outlines a validated method for the routine purity analysis of 3,5-Diisopropylbenzaldehyde.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

2. Sample Preparation:

  • Accurately weigh approximately 50 mg of the 3,5-Diisopropylbenzaldehyde sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with acetone.

  • Vortex to ensure homogeneity.

3. Data Analysis:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Formula: Purity (%) = (Area of 3,5-Diisopropylbenzaldehyde Peak / Total Area of All Peaks) x 100.

Self-Validation and Trustworthiness

This method's reliability is ensured by its high resolving power for common isomers and byproducts. The use of a non-polar HP-5 column separates compounds primarily based on their boiling points, which is effective for differentiating isomers and related substances of 3,5-Diisopropylbenzaldehyde. The temperature ramp allows for the elution of both more volatile starting materials and less volatile byproducts within a reasonable timeframe.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetone Weigh->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation in Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate

Caption: Workflow for GC-FID Purity Analysis.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

HPLC is a cornerstone of pharmaceutical analysis due to its wide applicability to non-volatile and thermally labile compounds. Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.

The Rationale for HPLC in Purity Analysis

For 3,5-Diisopropylbenzaldehyde, a key advantage of HPLC is its ability to easily quantify non-volatile impurities, such as the corresponding carboxylic acid, without the need for derivatization. Reversed-phase HPLC with UV detection is the most common mode, offering excellent reproducibility and robustness.

Experimental Protocol: HPLC-UV for 3,5-Diisopropylbenzaldehyde Purity

This protocol provides a validated method for the purity determination of 3,5-Diisopropylbenzaldehyde, particularly effective for resolving polar impurities.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18 column, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% phosphoric acid.

  • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.

  • Gradient Elution:

    • 0-15 min: 50% to 90% B.

    • 15-20 min: 90% B.

    • 20.1-25 min: 50% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3,5-Diisopropylbenzaldehyde sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

  • Filter through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Purity is determined by area percent, similar to the GC method.

Self-Validation and Trustworthiness

The C18 stationary phase provides excellent separation of non-polar compounds like 3,5-Diisopropylbenzaldehyde from more polar impurities such as 3,5-diisopropylbenzoic acid. The gradient elution ensures that both early-eluting polar compounds and late-eluting non-polar impurities are effectively separated and quantified. The use of a DAD allows for peak purity assessment by comparing spectra across a single peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in ACN/H2O Weigh->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation in C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate

Caption: Workflow for HPLC-UV Purity Analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Method

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[1]

The Rationale for qNMR in Purity Analysis

qNMR is an exceptionally powerful tool for purity assessment as it is a "universal" detector for all molecules containing the observed nucleus (typically ¹H). It is not dependent on the analyte's volatility or chromophoric properties. This makes it an excellent orthogonal technique to chromatography.[2][3] It can quantify impurities that are structurally similar and may co-elute in chromatographic methods.

Experimental Protocol: ¹H-qNMR for 3,5-Diisopropylbenzaldehyde Purity

This protocol describes a validated method for determining the absolute purity of 3,5-Diisopropylbenzaldehyde.

1. Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) containing a certified internal standard (e.g., maleic acid or dimethyl sulfone). The concentration of the internal standard must be accurately known.

  • Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of the 3,5-Diisopropylbenzaldehyde sample and 10 mg of the certified internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of CDCl₃.

  • Transfer the solution to a clean, dry NMR tube.

3. Data Analysis:

  • Acquire and process the ¹H NMR spectrum.

  • Carefully integrate a well-resolved signal of 3,5-Diisopropylbenzaldehyde (e.g., the aldehyde proton at ~9.9 ppm) and a signal from the internal standard.

  • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Self-Validation and Trustworthiness

The accuracy of qNMR is directly tied to the accuracy of the weighings and the certified purity of the internal standard. The choice of a long relaxation delay is critical to ensure that all protons have fully relaxed before the next pulse, which is essential for accurate integration. The selection of non-overlapping signals for both the analyte and the standard is crucial for reliable quantification.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh Weigh Sample & Standard Dissolve Dissolve in CDCl3 Weigh->Dissolve Acquire Acquire 1H Spectrum Dissolve->Acquire Process Process Data Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: Workflow for qNMR Purity Analysis.

Comparative Performance Data

The choice of analytical method often involves a trade-off between various performance characteristics. The following table summarizes the typical performance of GC-FID, HPLC-UV, and qNMR for the analysis of aromatic aldehydes.

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity in the gas phase.Separation based on partitioning between liquid mobile and solid stationary phases.Absorption of radiofrequency by atomic nuclei in a magnetic field.
Analyte Suitability Volatile and thermally stable compounds.Wide range, including non-volatile and thermally labile compounds.Any soluble compound with NMR-active nuclei.
Selectivity High for resolving isomers and compounds with different boiling points.High for resolving compounds with different polarities.High for structurally different molecules; can resolve isomers.
Sensitivity (LOD/LOQ) Excellent (LOD often in low ppm or high ppb range).[4]Good (LOD typically in the low ppm range).[5]Moderate (LOD generally in the µg to mg range).
Quantification Relative (Area %), requires reference standards for absolute quantification.Relative (Area %), requires reference standards for absolute quantification.Absolute, using a certified internal standard.
Impurity Detection Excellent for volatile and semi-volatile impurities.Excellent for non-volatile and polar impurities.Detects all proton-containing impurities above the LOD.
Throughput High, with fast run times possible.Moderate, with typical run times of 20-30 minutes.Lower, due to longer relaxation delays required for accurate quantification.
Strengths High resolution, robust, low cost per sample.Versatile, suitable for a wide range of impurities, robust.Primary method, no analyte-specific reference standard needed, provides structural information.
Limitations Not suitable for non-volatile or thermally labile compounds.Higher solvent consumption, potential for co-elution of structurally similar impurities.Lower sensitivity, requires expensive instrumentation, potential for signal overlap.

Conclusion and Recommendations

The selection of the most appropriate analytical method for determining the purity of 3,5-Diisopropylbenzaldehyde depends on the specific requirements of the analysis.

  • For routine quality control and the analysis of volatile impurities, GC-FID is a highly efficient, robust, and cost-effective method. Its high resolving power is particularly advantageous for separating isomeric byproducts.

  • HPLC-UV is the method of choice when non-volatile impurities, such as the corresponding carboxylic acid, are of concern. Its versatility and reliability make it a staple in pharmaceutical development.

  • qNMR should be employed as an orthogonal, primary method for the definitive determination of absolute purity. It is particularly valuable for qualifying reference standards and for samples where chromatographic methods may be ambiguous.

For comprehensive characterization and to ensure the highest level of scientific integrity, a multi-technique approach is recommended. Utilizing both a chromatographic technique (GC or HPLC) and qNMR provides a more complete picture of the sample's purity, leveraging the orthogonal nature of these analytical principles. This integrated strategy ensures that the 3,5-Diisopropylbenzaldehyde used in research and development is of the requisite quality, leading to more reliable and successful outcomes.

References

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231.
  • Cui, M., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 705.
  • Kazemifard, A. G., et al. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 685-691.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • Organic Syntheses. (n.d.). 3,5-dinitrobenzaldehyde. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2019). GC-MS analysis and antimicrobial activity of various solvent extracts from Simarouba glauca leaves. Retrieved from [Link]

  • PubMed. (2005). Validation of quantitative NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). CN102795980A - Dibenzaldehyde compound and preparation method thereof.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • SRUC Pure. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Retrieved from [Link]

  • Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
  • Bruker. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram by SPME-HPLC/UV for the determination of the 5 aldehydes.... Retrieved from [Link]

  • MDPI. (n.d.). Advanced HPLC Method with Diode Array Detection Using a Phenyl-Bonded Column for Simultaneous Quantitation of Three Sunscreen Filters in a Moisturizing Sunscreen Cream for Acne-Prone Skin. Retrieved from [Link]

  • Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Volatile Toxic Substances Using Headspace GC/MS Part.1 - Paint Thinner and Alcohol. Retrieved from [Link]

  • University of Santiago de Compostela. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • SciELO. (n.d.). Formaldehyde analysis of seized cosmetic products by HS-GC-MS of methylal, ethoxymethoxymethane, and ethylal derivatives. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Analysis of 3,5-Diisopropylbenzaldehyde

This guide provides a comprehensive, technically grounded framework for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 3,5-Diisopropylbenzaldehyde. Moving beyond...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded framework for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 3,5-Diisopropylbenzaldehyde. Moving beyond a simple recitation of steps, we delve into the causal relationships behind critical methodological choices, comparing viable alternatives to establish a scientifically sound and validated analytical procedure. This document is intended for researchers, analytical scientists, and drug development professionals who require a precise and accurate method for the quantification and purity assessment of this compound.

Understanding the Analyte: 3,5-Diisopropylbenzaldehyde

Before initiating method development, a thorough understanding of the analyte's physicochemical properties is paramount.

  • Structure: 3,5-Diisopropylbenzaldehyde is an aromatic aldehyde with a benzene ring substituted with a formyl group and two isopropyl groups.

  • Polarity: The presence of the bulky, non-polar isopropyl groups and the benzene ring makes the molecule predominantly hydrophobic (non-polar). The aldehyde group contributes minimal polarity.

  • Chromophore: The benzaldehyde moiety contains a conjugated π-system, which strongly absorbs ultraviolet (UV) light, making UV-Vis spectrophotometry an ideal detection method. The maximum absorption wavelength (λ_max) for benzaldehyde is typically around 248-250 nm[1].

This initial assessment logically points toward Reversed-Phase HPLC (RP-HPLC) as the most suitable chromatographic mode, where a non-polar stationary phase is paired with a polar mobile phase[2][3].

The Method Development Workflow: A Logic-Driven Approach

Effective method development follows a systematic progression from initial screening to final validation. The goal is to achieve a balance between resolution, analysis time, and robustness[4][5].

MethodDevelopmentWorkflow Analyte Analyte Characterization (3,5-Diisopropylbenzaldehyde) Initial_Selection Initial Parameter Selection (Column, Mobile Phase, Detector) Analyte->Initial_Selection Guides initial choices Scouting Scouting Gradient Run (e.g., 5-95% Acetonitrile) Initial_Selection->Scouting Establishes retention window Optimization Method Optimization (Isocratic vs. Gradient, Flow Rate) Scouting->Optimization Informs optimization strategy Validation Method Validation (ICH Guidelines) Optimization->Validation Defines final method Routine Routine Analysis Validation->Routine Confirms suitability

Caption: A logical workflow for systematic HPLC method development.

Comparative Analysis of Stationary Phases

The choice of stationary phase (column) is the most critical factor influencing chromatographic selectivity[6]. For a non-polar analyte like 3,5-Diisopropylbenzaldehyde, several reversed-phase columns are viable alternatives.

Causality: Retention in RP-HPLC is governed by hydrophobic interactions between the analyte and the stationary phase[2]. The more hydrophobic the stationary phase, the stronger the retention for non-polar compounds.

Stationary PhasePrimary Interaction MechanismExpected RetentionProsCons
C18 (L1) Strong Hydrophobic InteractionsStrongestHigh retentivity for non-polar compounds, widely available, robust.[2]May provide excessive retention, leading to long run times.
C8 (L7) Moderate Hydrophobic InteractionsIntermediateFaster elution than C18, good for moderately non-polar compounds.[2]May not provide sufficient retention for resolving closely related impurities.
Phenyl (L11) Hydrophobic & π-π InteractionsIntermediate to StrongUnique selectivity for aromatic compounds due to π-π interactions with the benzene ring.[7]Can be less stable at pH extremes compared to C18/C8 phases.

Recommendation: A C18 column is the recommended starting point due to the high hydrophobicity of 3,5-Diisopropylbenzaldehyde. Its strong retentive power provides the greatest potential for separating the main peak from any non-polar impurities. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency and backpressure[4].

Mobile Phase Optimization: A Comparison of Solvents and Composition

The mobile phase modulates the analyte's retention and influences peak shape and resolution[8]. It typically consists of an aqueous component and an organic modifier.

Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic solvents in RP-HPLC.

Organic SolventKey PropertiesImpact on 3,5-Diisopropylbenzaldehyde Analysis
Acetonitrile (ACN) Lower viscosity, lower UV cutoff (~190 nm), aprotic.Preferred Choice. Often provides sharper peaks for aromatic compounds, lower backpressure allows for higher flow rates, and better UV transparency at lower wavelengths.[9]
Methanol (MeOH) Higher viscosity, higher UV cutoff (~205 nm), protic.Alternative. Can alter selectivity compared to ACN. The higher viscosity results in higher backpressure. It is a weaker eluting solvent than ACN in many cases.[10]
Mobile Phase Composition (Isocratic vs. Gradient)
  • Scouting Run: A broad gradient run (e.g., 5% to 95% ACN in water over 20 minutes) is the essential first step to determine the approximate elution conditions and complexity of the sample[4].

  • Isocratic Elution: If the scouting run shows a single, well-retained peak, an isocratic method (constant mobile phase composition) is ideal for its simplicity and reproducibility. The retention factor (k') should ideally be between 2 and 10[10].

  • Gradient Elution: If impurities are present across a wide polarity range, a gradient elution (composition changes over time) will be necessary to resolve all components in a reasonable timeframe[4].

Recommendation: For purity analysis, start with a water/acetonitrile mobile phase. Since 3,5-Diisopropylbenzaldehyde is a neutral molecule, pH adjustment is not critical for controlling retention, simplifying the mobile phase preparation.

Detector Wavelength Selection

The detector wavelength should be set at the analyte's absorbance maximum (λ_max) to ensure maximum sensitivity.

  • Rationale: Benzaldehyde and its derivatives exhibit a strong π → π* electronic transition in the UV region. Published spectra indicate a λ_max around 248-250 nm[1][11].

  • Procedure: A UV scan of 3,5-Diisopropylbenzaldehyde dissolved in the mobile phase should be performed using a diode array detector (DAD) or a spectrophotometer to confirm the precise λ_max.

  • Comparison: While detection at a lower wavelength like 214 nm might offer higher sensitivity for many compounds, it also increases the risk of detecting interfering substances from the sample matrix or mobile phase[12]. Setting the wavelength at the specific λ_max of ~250 nm provides a better balance of sensitivity and selectivity.

Detailed Experimental Protocol (Starting Method)

This protocol represents a robust starting point for analysis, derived from the comparative analysis above.

Instrumentation and Materials
  • HPLC system with quaternary or binary pump, autosampler, column thermostat, and DAD/UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Acetonitrile (HPLC grade or higher).

  • Water (HPLC grade, e.g., Milli-Q).

  • Standard: 3,5-Diisopropylbenzaldehyde (≥98% purity).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions
ParameterRecommended SettingRationale
Mobile Phase A WaterPolar component of the mobile phase.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times.
Injection Vol. 10 µLA typical volume to avoid column overload.
Detection λ 250 nmCorresponds to the expected λ_max for high sensitivity and selectivity.
Elution Mode Isocratic: 75% Acetonitrile / 25% WaterTo be determined from the scouting gradient. This is a hypothetical starting point for a highly non-polar analyte. Adjust based on a k' between 2 and 10.
Standard and Sample Preparation
  • Stock Standard Preparation (1000 µg/mL): Accurately weigh 25 mg of 3,5-Diisopropylbenzaldehyde standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Preparation (100 µg/mL): Pipette 1.0 mL of the stock standard into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Preparation: Prepare the sample at a similar concentration to the working standard using the sample diluent. Filter through a 0.45 µm syringe filter before injection if particulates are present.

Method Validation: A Trustworthiness Framework

Once the method is optimized, it must be validated to ensure it is fit for its intended purpose. The validation should follow the International Council for Harmonisation (ICH) guidelines Q2(R2)[13][14].

ValidationParameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Sources

Validation

A Comparative Guide to Sterically Hindered Benzaldehydes in Organic Synthesis

In the intricate world of organic synthesis, the architecting of complex molecules demands precise control over chemical reactions. Sterically hindered benzaldehydes, aromatic aldehydes bearing bulky substituents ortho t...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, the architecting of complex molecules demands precise control over chemical reactions. Sterically hindered benzaldehydes, aromatic aldehydes bearing bulky substituents ortho to the formyl group, are indispensable tools for achieving this control. Their unique structural features dramatically alter the reactivity of the carbonyl group, enabling chemists to direct reaction pathways, prevent undesired side reactions, and enforce specific stereochemical outcomes.

This guide offers a comparative analysis of key sterically hindered benzaldehydes, exploring how variations in steric bulk and electronic properties influence the outcomes of several cornerstone synthetic transformations. By understanding these nuances, researchers can make more informed decisions in the design and execution of their synthetic routes.

The Principle of Steric Hindrance in Benzaldehydes

The reactivity of a benzaldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. Bulky groups at the ortho positions (C2 and C6) physically obstruct the trajectory of an incoming nucleophile, a phenomenon known as steric hindrance.[1][2] This obstruction raises the activation energy for nucleophilic attack, thereby slowing down the reaction rate.[3]

However, the effect is not purely steric. The electronic nature of the ortho-substituents also plays a crucial role. Electron-donating groups (like methyl or methoxy) can decrease the electrophilicity of the carbonyl carbon via resonance and inductive effects, further reducing reactivity. Conversely, electron-withdrawing groups (like chlorine) can enhance electrophilicity, partially counteracting the steric effect.[4]

This interplay between sterics and electronics is what makes the selection of a specific hindered aldehyde a critical strategic decision. This guide will focus on a comparative analysis of three representative aldehydes:

  • 2,4,6-Trimethylbenzaldehyde (Mesitaldehyde): Features significant steric bulk from two ortho-methyl groups, which are also weakly electron-donating.[5][6]

  • 2,6-Dichlorobenzaldehyde: Presents considerable steric hindrance from the two ortho-chloro atoms, which are strongly electron-withdrawing.

  • 2,6-Dimethoxybenzaldehyde: Offers steric bulk and has strong electron-donating methoxy groups, which significantly influence the carbonyl's electronic character.[7]

Caption: Steric hindrance around the carbonyl group.

Comparative Performance in Key Synthetic Transformations

The true utility of these aldehydes is revealed in their differential performance in common carbon-carbon bond-forming reactions.

Nucleophilic Addition: The Grignard Reaction

The Grignard reaction, involving the addition of an organomagnesium halide to a carbonyl, is highly sensitive to steric effects.[8][9] Increased steric hindrance on the aldehyde dramatically decreases the reaction rate and overall yield of the desired secondary alcohol.[1]

AldehydeNucleophileProductApproximate Yield (%)
Benzaldehyde (unhindered)Methylmagnesium Bromide1-Phenylethanol~90%[1]
2,4,6-Trimethylbenzaldehyde Methylmagnesium Bromide1-(2,4,6-Trimethylphenyl)ethanol~40% [1]
2,6-Dichlorobenzaldehyde Methylmagnesium Bromide1-(2,6-Dichlorophenyl)ethanolYields are generally low and sensitive to conditions.

Analysis (Expertise & Experience): The data clearly illustrates the impact of steric hindrance. The yield for 2,4,6-trimethylbenzaldehyde is less than half that of the unhindered benzaldehyde.[1] The two ortho-methyl groups form a "pocket" around the carbonyl, making it physically difficult for the Grignard reagent to access the electrophilic carbon.[3] For highly hindered substrates, side reactions like reduction (where the Grignard reagent acts as a hydride donor) or enolization can become competitive pathways, further lowering the yield of the desired addition product.[8] While specific comparative data for 2,6-dichlorobenzaldehyde is sparse, the combined steric and electronic effects of the chloro groups present a significant barrier to nucleophilic attack.

Caption: Generalized workflow for Grignard addition reactions.

Olefination: The Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[10][11] The reaction's yield and stereoselectivity are influenced by steric crowding around the carbonyl group.[12] While even sterically hindered ketones can be converted to their methylene derivatives, the reaction with hindered aldehydes can be slow and may result in lower yields compared to unhindered counterparts.[11][13]

AldehydeYlidePredominant Alkene IsomerApproximate Yield (%)
Benzaldehyde (unhindered)MethylenetriphenylphosphoraneStyrene>95%[1]
2,4,6-Trimethylbenzaldehyde Methylenetriphenylphosphorane2,4,6-TrimethylstyreneModerate to Good
2,6-Dichlorobenzaldehyde Stabilized Ylide (e.g., Ph3P=CHCO2Et)(E)-alkeneGood

Analysis (Expertise & Experience): Steric hindrance in the aldehyde can disfavor the formation of the key oxaphosphetane intermediate, which is the rate-determining step for unstabilized ylides.[13] However, the reaction is often still viable. The choice of ylide is critical. Unstabilized ylides (e.g., R=alkyl) typically react faster and lead to (Z)-alkenes, while stabilized ylides (e.g., R=ester, ketone) react more slowly but give predominantly (E)-alkenes.[14] For hindered aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate esters, is often a preferred alternative as it can provide higher yields and excellent E-selectivity.[15]

Disproportionation: The Cannizzaro Reaction

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (one is oxidized to a carboxylic acid, the other is reduced to an alcohol).[16][17] This reaction is a classic example where steric hindrance can be exploited.

Reaction Principle: 2 R-CHO + KOH → R-CH₂OH + R-COOK

Analysis (Expertise & Experience): Sterically hindered benzaldehydes are excellent substrates for the Cannizzaro reaction because the bulky ortho groups prevent the formation of an enolate, which would otherwise lead to aldol condensation.[17] The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by the transfer of a hydride ion to a second aldehyde molecule.[16][18] While hindered aldehydes like 2,4,6-trimethylbenzaldehyde undergo this reaction, extremely hindered substrates may react very slowly.[19]

In a "Crossed Cannizzaro Reaction," a valuable hindered aldehyde can be efficiently reduced to its corresponding alcohol by using formaldehyde as a sacrificial reductant.[20] Formaldehyde is more readily oxidized to formate, ensuring the more valuable aldehyde is converted to the desired alcohol in high yield.[17]

Experimental Protocols

To ensure reproducibility, the following detailed protocols are provided.

Protocol 1: Grignard Addition of Methylmagnesium Bromide to 2,4,6-Trimethylbenzaldehyde

Trustworthiness: This protocol is a representative procedure for nucleophilic addition to a hindered aldehyde. All steps, including the use of anhydrous solvents and controlled addition, are critical for success.

  • Preparation: A 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flame-dried under a stream of dry nitrogen.

  • Reagent Addition: The flask is charged with a 3.0 M solution of methylmagnesium bromide in diethyl ether (11 mmol, 3.7 mL). Anhydrous tetrahydrofuran (THF, 40 mL) is added, and the solution is cooled to 0 °C in an ice bath.

  • Substrate Addition: A solution of 2,4,6-trimethylbenzaldehyde (10 mmol, 1.48 g) in anhydrous THF (10 mL) is added dropwise via the dropping funnel over 30 minutes.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (20 mL) at 0 °C.

  • Extraction: The product is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product, 1-(2,4,6-trimethylphenyl)ethanol, is purified by column chromatography on silica gel to yield the final product.

Protocol 2: Wittig Olefination of 2,6-Dichlorobenzaldehyde

Trustworthiness: This protocol follows a standard procedure for the Wittig reaction. The generation of the ylide in situ and careful control of temperature are key to obtaining a good yield.

  • Ylide Preparation: In a flame-dried 250 mL flask under nitrogen, methyltriphenylphosphonium bromide (10.5 mmol, 3.75 g) is suspended in anhydrous THF (50 mL). The suspension is cooled to 0 °C.

  • Base Addition: A strong base, such as n-butyllithium (10 mmol, 4.0 mL of a 2.5 M solution in hexanes), is added dropwise. The formation of the deep orange-red ylide is observed. The mixture is stirred at 0 °C for 30 minutes.

  • Aldehyde Addition: A solution of 2,6-dichlorobenzaldehyde (10 mmol, 1.75 g) in anhydrous THF (15 mL) is added dropwise to the ylide solution at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature for 3 hours, or until TLC analysis indicates complete consumption of the aldehyde.[1]

  • Workup: The reaction is quenched with saturated aqueous ammonium chloride (25 mL). The product is extracted with diethyl ether (3 x 30 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to isolate 2,6-dichlorostyrene.

Conclusion

Sterically hindered benzaldehydes are not merely less reactive analogues of benzaldehyde; they are sophisticated building blocks that offer strategic advantages in synthesis. The choice between reagents like 2,4,6-trimethylbenzaldehyde, with its bulky, electron-donating groups, and 2,6-dichlorobenzaldehyde, with its bulky, electron-withdrawing groups, allows chemists to fine-tune reaction pathways. By carefully considering the steric and electronic profile of the aldehyde in conjunction with the chosen reaction conditions, researchers can enhance selectivity, prevent unwanted side reactions, and ultimately access complex molecular targets with greater efficiency and control.

References

  • The Impact of Steric Hindrance on Nucleophilic Addition to Aldehydes: A Compar
  • Application Notes and Protocols: The Versatile Role of 2,6-Dimethoxybenzaldehyde in the Synthesis of Bioactive Heterocycles. Benchchem.
  • Corey-Fuchs Reaction. Organic Chemistry Portal.
  • Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline.
  • Wittig reactions are regioselective. JoVE.
  • Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis. Benchchem.
  • Cannizzaro Reaction. Unknown Source.
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Wittig reaction. Wikipedia.
  • Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance? [closed]. Chemistry Stack Exchange.
  • Cannizzaro reaction. Wikipedia.
  • Corey-Fuchs Reaction. Alfa Chemistry.
  • Nucleophilic addition reactions. Organic Chemistry II - Fiveable.
  • Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Allen.
  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry.
  • Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts.
  • Cannizzaro Reaction. Unknown Source.
  • Aldehydes, Ketones and Carboxylic Acids. NCERT.
  • Corey–Fuchs reaction. Wikipedia.
  • Corey–Fuchs reaction. Grokipedia.
  • Corey-Fuchs Reaction. TCI AMERICA.
  • Wittig Reaction. Organic Chemistry Portal.
  • Grignard Reaction. Organic Chemistry Portal.
  • Study on Synthesis of 2,4,6-trimethylbenzaldehyde.
  • What Role Does 2,5-Dimethoxybenzaldehyde Play In The Synthesis?. Bloom Tech.
  • reaction of aldehydes and ketones with grignard reagents. Chemguide.
  • N-Heterocyclic Carbene (NHC)
  • What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7?. News.
  • REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE.
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogen
  • 2,6-Dimethoxybenzaldehyde synthesis. ChemicalBook.
  • Process for preparing 2,5-dimethoxy benzaldehyde.
  • Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions.
  • Benzaldehyde, 2,4,6-trimethyl-. NIST WebBook.
  • An In-depth Technical Guide to 2,4,6-Trimethylbenzaldehyde. Benchchem.
  • 2,4,6-Trimethylbenzaldehyde. PubChem.
  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with arom
  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Unknown Source.
  • 2,4,6-Trimethylbenzaldehyde. Tokyo Chemical Industry Co., Ltd.(APAC).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 3,5-Diisopropylbenzaldehyde: A Guide for Laboratory Professionals

In the fast-paced environment of research and development, the safe handling and disposal of specialty chemicals is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,5-Diisopro...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of research and development, the safe handling and disposal of specialty chemicals is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,5-Diisopropylbenzaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. While a specific Safety Data Sheet (SDS) for 3,5-Diisopropylbenzaldehyde was not located, the following procedures are based on the known hazards of structurally similar aromatic aldehydes and established best practices for chemical waste management.

Understanding the Hazards: A Proactive Approach to Safety

3,5-Diisopropylbenzaldehyde, as an aromatic aldehyde, is anticipated to share hazards with similar compounds. These may include skin and eye irritation, and potential respiratory irritation.[1][2] Some aromatic aldehydes are also classified as harmful if swallowed.[3][4] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and to avoid generating dust or aerosols.

Key Assumed Hazards:

  • Skin Irritation[1]

  • Serious Eye Irritation[1][2]

  • May cause respiratory irritation

  • Harmful if swallowed[3][4]

Immediate Spill Response Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a fume hood.[5]

  • Don Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]

  • Contain the Spill: For liquid spills, use an absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill.[3] For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect the Waste: Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.[3]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous chemical waste.[6]

Comprehensive Disposal Workflow

The proper disposal of 3,5-Diisopropylbenzaldehyde requires a systematic approach, from the point of generation to final removal by a licensed waste disposal service. Never dispose of this chemical down the drain or in regular trash.[5][7]

Waste Segregation and Containerization

Proper segregation of chemical waste is fundamental to laboratory safety.[7]

  • Designated Waste Container: Dedicate a specific, clearly labeled container for 3,5-Diisopropylbenzaldehyde waste. The container must be compatible with the chemical and have a secure, leak-proof lid.[7][8]

  • Labeling: The label should clearly state "Hazardous Waste - 3,5-Diisopropylbenzaldehyde" and include the relevant hazard pictograms (e.g., irritant, harmful).

  • Incompatible Materials: Do not mix 3,5-Diisopropylbenzaldehyde waste with incompatible chemicals. Based on general aldehyde chemistry, avoid mixing with strong oxidizing agents, strong bases, or strong reducing agents.[1]

On-Site Accumulation and Storage

Laboratories that generate hazardous waste must adhere to specific storage requirements.[8][9]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[7]

  • Storage Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be stored in an SAA.[6]

Final Disposal Procedure

The ultimate disposal of 3,5-Diisopropylbenzaldehyde must be handled by a licensed professional waste disposal service.[4][10]

  • Request Pickup: When the waste container is nearly full (no more than 90% capacity to allow for expansion), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a contracted waste management company.[8][11]

  • Documentation: Complete all necessary waste disposal paperwork accurately and thoroughly. This documentation is a legal requirement and ensures proper handling and tracking of the waste.[7][10]

  • Handover: Transfer the sealed and labeled waste container to the authorized waste disposal personnel.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagrams have been created.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate & Ventilate spill->evacuate ppe Don PPE evacuate->ppe contain Contain Spill ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Contaminated Materials decontaminate->dispose

Caption: Immediate spill response workflow for 3,5-Diisopropylbenzaldehyde.

Disposal_Workflow start Waste Generation segregate Segregate Waste start->segregate containerize Containerize in Labeled, Compatible Container segregate->containerize store Store in Secondary Containment in SAA containerize->store request Request Waste Pickup (≤90% full) store->request document Complete Disposal Paperwork request->document handover Handover to EHS/Waste Management document->handover end Final Disposal handover->end

Caption: Step-by-step disposal workflow for 3,5-Diisopropylbenzaldehyde.

Quantitative Data Summary

ParameterGuidelineSource
Waste Container Fill Level Do not exceed 90% capacity[8][11]
SAA Storage Time Limit Varies by regulation; typically up to 1 year for partially filled containers[9]
pH for Aqueous Waste (if applicable) Neutralize to a pH between 5 and 9 before collection[12][13]

References

  • Sigma-Aldrich. (2024-09-06).
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2024-09-07).
  • U.S. Environmental Protection Agency. (n.d.).
  • Daniels Health. (2025-05-21).
  • Durham Tech. (n.d.).
  • Vanderbilt University Medical Center. (n.d.).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022-04-11). How to Dispose of Chemical Waste in a Lab Correctly.
  • HSC Chemistry. (2025-03-04). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Sigma-Aldrich. (2025-11-06).
  • EPFL. (n.d.).
  • NY.Gov. (n.d.). Managing and Disposing of Household Hazardous Waste.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • University of Wisconsin-Madison. (2022-06-06). Appendix A Disposal Procedures by Chemical.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • PubChem. (2025-09-15). 3,5-Dihydroxybenzaldehyde.
  • Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • Physikalisch-Technische Bundesanstalt. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diisopropylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
3,5-Diisopropylbenzaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.